Lysyl hydroxylase 2-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[3-(4-methylpiperazin-1-yl)phenyl]-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-11-22(12-10-21)17-4-2-3-16(13-17)19(24)14-18(23)15-5-7-20-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
KLTKMDQRTMSKQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Foundational & Exploratory
Lysyl Hydroxylase 2-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of fibrillar collagens, a key step in the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs). Elevated LH2 activity is strongly associated with the pathological tissue stiffness observed in fibrosis and the metastatic potential of various cancers. Lysyl hydroxylase 2-IN-2 is a potent and selective small molecule inhibitor of LH2, offering a promising therapeutic strategy for diseases characterized by excessive collagen cross-linking. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its impact on cellular signaling pathways and outlining key experimental protocols for its study.
Core Mechanism of Action: Inhibition of Collagen Cross-Linking
This compound directly targets the enzymatic activity of LH2. By inhibiting LH2, the compound prevents the hydroxylation of telopeptidyl lysines on procollagen (B1174764) molecules within the endoplasmic reticulum. This, in turn, blocks the formation of stable HLCCs in the extracellular matrix. The primary consequence is a reduction in collagen fiber stability and a decrease in overall tissue stiffness.
The inhibitory potency of this compound has been determined, with a reported half-maximal inhibitory concentration (IC50) of approximately 500 nM .[1][2] A key functional outcome of this inhibition is the impediment of cancer cell migration. Studies have shown that this compound effectively inhibits the migration of wild-type (WT) 344SQ adenocarcinoma cells, while having no effect on the migration of LH2 knockout (KO) cells from the same cell line, demonstrating its specificity for LH2-dependent processes.[1][2]
Impact on Cellular Signaling Pathways
The inhibition of LH2 by this compound instigates a cascade of downstream effects on several critical signaling pathways that regulate cell proliferation, survival, migration, and epithelial-mesenchymal transition (EMT).
PI3K/Akt Signaling Pathway
A significant body of evidence indicates that the inhibition of LH2/PLOD2 leads to the downregulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism.
-
Mechanism: Knockdown of PLOD2 has been shown to inactivate the PI3K/Akt pathway, leading to a reduction in the phosphorylation of Akt at both Threonine 308 and Serine 473. This inactivation subsequently affects the expression of downstream targets involved in EMT.
-
Functional Consequences: The suppression of PI3K/Akt signaling upon LH2 inhibition contributes to a decrease in cell proliferation, migration, and invasion.
Caption: Inhibition of LH2 by this compound can indirectly suppress the PI3K/Akt signaling pathway.
Epithelial-Mesenchymal Transition (EMT) Regulation
EMT is a cellular program that is critical for embryonic development and wound healing, but is also hijacked by cancer cells to promote invasion and metastasis. LH2 activity is closely linked to the regulation of EMT-associated proteins.
-
Mechanism: Inhibition of PLOD2 has been demonstrated to reverse EMT phenotypes. This is characterized by an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug. The modulation of the PI3K/Akt pathway is a key mechanism through which LH2 inhibition influences these EMT markers.
-
Functional Consequences: By reversing EMT, this compound can reduce the migratory and invasive capacity of cancer cells.
Caption: this compound mediated inhibition of LH2 reverses EMT.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis and is also implicated in cancer progression. The relationship between LH2 and TGF-β signaling is complex and appears to be context-dependent.
-
Upstream Regulation: TGF-β is a known inducer of PLOD2 gene expression, acting through the ALK5-Smad2/3P signaling axis.
-
Downstream Effects of Inhibition: While some studies suggest that inhibition of the broader lysyl oxidase family can stimulate TGF-β signaling, others indicate that LH2 inhibition can ameliorate fibrosis through the TGF-β/Smad pathway, with a trend towards decreased phosphorylation of Smad2 and Smad4. Further research is needed to fully elucidate the direct impact of this compound on this pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.
-
Upstream Regulation: HIF-1α is a direct transcriptional activator of the PLOD2 gene. Under hypoxic conditions, HIF-1α levels rise, leading to increased LH2 expression and subsequent collagen cross-linking.
-
Potential Feedback Loop: There is some evidence to suggest a positive feedback loop where lysyl oxidase (LOX) family members, through the production of hydrogen peroxide as a byproduct of their enzymatic activity, can activate the Akt pathway, thereby upregulating HIF-1α. Inhibition of LH2 could potentially disrupt this feedback mechanism.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the effects of LH2 inhibition.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~500 nM | Purified LH2 enzyme | [1][2] |
Table 2: Functional Effects of LH2 Inhibition
| Assay | Effect of LH2 Inhibition | Cell Line | Notes |
| Cell Migration | Inhibition | 344SQ WT | No effect observed in LH2 KO cells.[1][2] |
| Cell Invasion | Inhibition | Head and Neck Squamous Cell Carcinoma Cells | LH2 knockdown significantly blunted invasive capacity. |
| Cell Proliferation | Inhibition | Esophageal Squamous Carcinoma Cells | Silencing of LOXL2 significantly inhibited proliferation. |
Table 3: Effects of LH2 Inhibition on Signaling Molecules
| Signaling Pathway | Molecule | Effect of LH2 Inhibition | Cell Line |
| PI3K/Akt | p-Akt (Thr308) | Decrease | Esophageal Squamous Carcinoma Cells |
| PI3K/Akt | p-Akt (Ser473) | Decrease | Esophageal Squamous Carcinoma Cells |
| EMT | E-cadherin | Increase | Renal Cell Carcinoma Cells |
| EMT | N-cadherin | Decrease | Renal Cell Carcinoma Cells |
| EMT | Vimentin | Decrease | Renal Cell Carcinoma Cells |
| EMT | Snail | Decrease | Glioma Cells |
| EMT | Slug | Decrease | Glioma Cells |
| TGF-β/Smad | p-Smad2 | Tended to decrease | Folic acid-induced renal fibrosis model |
| TGF-β/Smad | Smad4 | Tended to decrease | Folic acid-induced renal fibrosis model |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanism of action of this compound.
In Vitro Lysyl Hydroxylase 2 Inhibition Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of LH2.
-
Principle: A luminescence-based assay that measures the amount of succinate (B1194679) produced as a byproduct of the hydroxylation reaction catalyzed by LH2.
-
Materials:
-
Recombinant human LH2
-
This compound
-
(Ile-Lys-Gly)3 peptide substrate
-
α-ketoglutarate
-
FeSO4
-
Ascorbic acid
-
Catalase
-
Succinate detection reagent (e.g., Succinate-Glo™ Assay, Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl), recombinant LH2, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of the peptide substrate, α-ketoglutarate, FeSO4, ascorbic acid, and catalase.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding a terminating solution or by heat inactivation.
-
Add the succinate detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro LH2 inhibition assay.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells.
-
Principle: Cells are seeded in the upper chamber of a transwell insert with a porous membrane and migrate towards a chemoattractant in the lower chamber. The inhibitor is added to assess its effect on this migration.
-
Materials:
-
Cell line of interest (e.g., 344SQ WT and LH2 KO)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
-
-
Procedure:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Place the transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for a period that allows for significant migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Quantify the inhibition of migration relative to the vehicle control.
-
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-E-cadherin, anti-Vimentin, anti-LH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a potent and specific inhibitor of LH2 that effectively disrupts the pathological cross-linking of collagen. Its mechanism of action extends beyond the extracellular matrix, influencing key intracellular signaling pathways such as PI3K/Akt and modulating the cellular phenotype through the regulation of EMT. These multifaceted effects make this compound a valuable research tool for investigating the roles of LH2 in disease and a promising lead compound for the development of novel therapeutics for fibrosis and cancer. Further investigation into its in vivo efficacy and detailed pharmacokinetics will be crucial for its translation to clinical applications.
References
The Function of Lysyl Hydroxylase 2-IN-2: A Technical Guide to a Potent PLOD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues within the telopeptides of fibrillar collagens, a foundational step for the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs). Elevated LH2 activity is implicated in the pathological tissue stiffening observed in fibrosis and the creation of a permissive microenvironment for cancer cell invasion and metastasis. Lysyl hydroxylase 2-IN-2 is a potent and specific small molecule inhibitor of LH2, serving as a valuable chemical tool to probe the enzymatic function of LH2 and as a potential therapeutic lead for diseases characterized by aberrant collagen cross-linking. This guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, the signaling pathways governing its target, and relevant experimental protocols.
Core Function of Lysyl Hydroxylase 2 (PLOD2) and its Inhibition
Lysyl hydroxylase 2 is an α-ketoglutarate-dependent dioxygenase that catalyzes the hydroxylation of lysine to hydroxylysine. There are three lysyl hydroxylase isoforms (LH1-3), each with distinct substrate specificities. While all three isoforms can hydroxylate lysine residues in the helical regions of collagen, LH2 is uniquely responsible for the hydroxylation of lysine residues in the N- and C-telopeptides of fibrillar collagens.[1] This specific modification is the rate-limiting step for the formation of pyridinoline (B42742) and deoxypyridinoline (B1589748) cross-links, which are highly stable and contribute to the tensile strength and insolubility of collagen fibers.[2]
In pathological contexts such as fibrosis and cancer, the upregulation of PLOD2 leads to a shift in collagen cross-linking from the less stable lysine aldehyde-derived cross-links (LCCs) to the more stable HLCCs.[3] This alteration in the extracellular matrix (ECM) composition increases tissue stiffness, which can promote tumor progression and fibrotic disease.[3]
This compound functions as a competitive inhibitor of LH2, binding to the enzyme and preventing it from hydroxylating its lysine substrates on collagen. This inhibition effectively blocks the formation of HLCCs, thereby reducing collagen cross-linking and its pathological consequences. A key reported effect of LH2 inhibition is the impediment of cancer cell migration.[4][5]
Quantitative Data on PLOD2 Inhibitors
The inhibitory potential of small molecules against PLOD2 is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for known PLOD2 inhibitors.
| Inhibitor Name | IC50 Value | Target | Notes |
| This compound | ~500 nM | Lysyl hydroxylase 2 (LH2/PLOD2) | Potent inhibitor shown to impede cell migration in wild-type cells but not in LH2 knockout cells.[4][5] |
| Lysyl hydroxylase 2-IN-1 | ~300 nM | Lysyl hydroxylase 2 (LH2/PLOD2) | Demonstrates selectivity for LH2 over LH1 and LH3. |
Signaling Pathways Regulating PLOD2 Expression
The expression of PLOD2 is tightly regulated by several key signaling pathways, making it a convergence point for various pro-fibrotic and pro-metastatic stimuli. Understanding these pathways is crucial for contextualizing the function of PLOD2 and the effects of its inhibition.
Hypoxia-Inducible Factor 1α (HIF-1α) Pathway
Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of PLOD2 expression. The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[6] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and bind to hypoxia-responsive elements (HREs) in the promoter regions of its target genes, including PLOD2.[5][7] Both HIF-1α and HIF-2α have been shown to be capable of upregulating PLOD2 expression.[8]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory mechanism of HIF-1α and its role in liver diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lysyl Hydroxylase 2-IN-2: A Potent and Selective PLOD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in collagen biosynthesis, specifically catalyzing the hydroxylation of lysine (B10760008) residues in collagen telopeptides. This post-translational modification is essential for the formation of stable, mature collagen cross-links. Aberrant PLOD2 activity is implicated in the pathophysiology of various diseases characterized by excessive collagen deposition and tissue stiffening, including numerous cancers and fibrotic disorders. Consequently, the development of selective PLOD2 inhibitors represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of a potent and selective PLOD2 inhibitor, "Lysyl hydroxylase 2-IN-2" (also referred to as compound 13), a novel 1,3-diketone analogue. This document details its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization, aimed at facilitating further research and drug development efforts targeting PLOD2.
Introduction to PLOD2 and Its Role in Disease
Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) is a member of the lysyl hydroxylase family of enzymes. Its primary function is to hydroxylate lysine residues within the telopeptides of procollagen (B1174764) chains. This hydroxylation is a prerequisite for the subsequent glycosylation and formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are crucial for the tensile strength and stability of collagen fibrils.
Upregulation of PLOD2 has been observed in a wide range of solid tumors, including but not limited to, breast, lung, colorectal, and pancreatic cancers, as well as in various fibrotic conditions such as liver and lung fibrosis.[1][2][3] In the context of cancer, increased PLOD2 expression contributes to the remodeling of the tumor microenvironment, leading to increased tissue stiffness, which can promote tumor cell invasion and metastasis.[1][2] PLOD2 expression is often regulated by hypoxia-inducible factor-1α (HIF-1α) and transforming growth factor-beta (TGF-β), key signaling molecules in both cancer progression and fibrosis.[1][4][5]
This compound (Compound 13): A Selective PLOD2 Inhibitor
This compound (compound 13) is a novel small molecule inhibitor of PLOD2, belonging to the 1,3-diketone class of compounds. It was identified through a high-throughput screening campaign followed by rational, structure-based design.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of PLOD2. Its 1,3-diketone moiety is believed to chelate the active site Fe(II) ion, which is essential for the catalytic activity of the enzyme.[1] This interaction prevents the binding of the 2-oxoglutarate co-substrate and the subsequent hydroxylation of lysine residues on procollagen.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and selectivity of this compound (compound 13).
| Table 1: In Vitro Inhibitory Activity of this compound (Compound 13) | |
| Target | IC50 (nM) |
| Lysyl Hydroxylase 2 (PLOD2/LH2) | ~500[1][6][7] |
| Table 2: Selectivity Profile of this compound (Compound 13) | ||
| Enzyme | IC50 (nM) | Selectivity (fold vs. LH2) |
| Lysyl Hydroxylase 1 (LH1) | ~1500 | ~3 |
| Lysyl Hydroxylase 3 (LH3) | ~4500 | ~9 |
| Data derived from the primary research article "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Luciferase-Based PLOD2 Enzymatic Assay
This assay quantitatively measures the enzymatic activity of PLOD2 by detecting the production of succinate (B1194679), a co-product of the hydroxylation reaction.
Principle: The amount of succinate produced is directly proportional to the enzymatic activity of PLOD2. The succinate is then used in a series of enzymatic reactions that lead to the generation of a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeCl2, 2 mM L-ascorbic acid, and 2 mg/mL catalase.
-
Prepare solutions of recombinant human PLOD2 (LH2), a synthetic peptide substrate (e.g., a collagen-like peptide with lysine residues), and 2-oxoglutarate in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 4 µL of the PLOD2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a solution containing the peptide substrate and 2-oxoglutarate.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Succinate Detection:
-
Add a commercially available succinate detection reagent (e.g., Succinate-Glo™ Assay) according to the manufacturer's instructions. This reagent contains enzymes that convert succinate into a substrate for luciferase.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Cell Line: 344SQ murine lung adenocarcinoma cells (parental and CRISPR-Cas9 mediated PLOD2 knockout).
Protocol:
-
Cell Seeding:
-
Seed 344SQ cells (parental or PLOD2 knockout) in a 24-well plate and grow them to confluence.
-
-
Wound Creation:
-
Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Add fresh culture medium containing various concentrations of this compound (or DMSO as a control) to the wells.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope equipped with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the wound closure rates between the inhibitor-treated and control groups for both parental and PLOD2 knockout cells to determine the PLOD2-dependent effect on cell migration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize key signaling pathways involving PLOD2 and the experimental workflows.
Caption: Upstream regulation of PLOD2 expression by HIF-1α and TGF-β signaling pathways.
Caption: Downstream effects of PLOD2 activity leading to cancer progression and fibrosis.
Caption: Experimental workflow for the characterization of a PLOD2 inhibitor.
Future Directions and Conclusion
The discovery of this compound (compound 13) represents a significant advancement in the development of targeted therapies against PLOD2. Its potency and selectivity in in vitro and cell-based assays establish it as a valuable chemical probe for further elucidating the biological functions of PLOD2 and as a lead compound for drug development.
Future research should focus on:
-
In vivo Efficacy: Evaluating the anti-tumor and anti-fibrotic effects of this compound in relevant animal models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Toxicology: Determining the safety profile of the inhibitor.
-
Lead Optimization: Further structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of a Selective LH2 Inhibitor: A Technical Guide to Lysyl Hydroxylase 2-IN-2
For Immediate Release
[City, State] – [Date] – In the intricate world of extracellular matrix remodeling and its implications in disease, the enzyme Lysyl Hydroxylase 2 (LH2) has emerged as a critical therapeutic target. Now, a potent and selective inhibitor, designated as Lysyl Hydroxylase 2-IN-2 (also known as compound 13), offers a promising tool for researchers in fibrosis, cancer metastasis, and other related fields. This technical guide provides an in-depth analysis of the structure, chemical properties, and biological activity of this novel inhibitor, tailored for researchers, scientists, and drug development professionals.
Introduction to Lysyl Hydroxylase 2 (LH2) and Its Inhibition
Lysyl hydroxylase 2 (LH2), an α-ketoglutarate-dependent dioxygenase, plays a pivotal role in the post-translational modification of collagen.[1] Specifically, LH2 catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptides of collagen.[2][3] This hydroxylation is a prerequisite for the formation of stable, mature collagen cross-links of the hydroxylysine-aldehyde derived pathway, which contribute to the tensile strength and stiffness of tissues.[2][4] Dysregulation of LH2 activity is implicated in various pathologies, including fibrosis and the stiffening of the tumor stroma, which can promote cancer progression and metastasis.[2]
This compound has been identified as a potent and selective inhibitor of LH2, offering a valuable chemical probe to investigate the biological functions of LH2 and as a potential starting point for the development of novel therapeutics.
Structure and Chemical Properties of this compound
Based on current literature, there are conflicting reports on the precise chemical structure of the compound referred to as "this compound" or "compound 13". One source describes it as a 1,3-diketone analog, while another patent application details a haloallylamine sulfone derivative. The more extensively referenced structure in the context of selective LH2 inhibition appears to be the 1,3-diketone analog . The design of this class of inhibitors leverages the incorporation of a 1-methyl piperazine (B1678402) moiety, which is believed to confer selectivity through specific interactions with the LH2 active site.[5]
Further clarification from the primary scientific literature is required for the definitive structure. However, the key structural features of the 1,3-diketone series of inhibitors are designed to chelate the active site iron and mimic the co-substrate, α-ketoglutarate.
Quantitative Data Summary
This compound exhibits significant potency and selectivity for LH2 over other lysyl hydroxylase isoforms. The available quantitative data is summarized in the table below.
| Parameter | Value | Target | Reference |
| IC50 | ~500 nM | Human LH2 | [5][6] |
| Selectivity | ~3-fold vs. LH1 | Human LH1 | [5] |
| Selectivity | ~9-fold vs. LH3 | Human LH3 | [5] |
Mechanism of Action
This compound acts as a competitive inhibitor of LH2. By binding to the active site, it prevents the hydroxylation of lysine residues in collagen telopeptides. This inhibition disrupts the formation of hydroxylysine-aldehyde derived cross-links (HLCCs), leading to a shift towards more labile, lysine-aldehyde derived cross-links (LCCs). This alteration in collagen cross-linking can reduce tissue stiffness and impact downstream cellular processes such as cell migration.[5][6]
Caption: LH2-mediated collagen cross-linking pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro LH2 Enzymatic Assay
A common method to assess the enzymatic activity of LH2 and the potency of inhibitors is a non-radioactive, luciferase-based assay.
Principle: This assay quantifies the conversion of α-ketoglutarate to succinate (B1194679) by LH2. The amount of succinate produced is then measured using a coupled enzymatic reaction that results in the generation of a luminescent signal.
Materials:
-
Recombinant human LH2
-
Collagen-like peptide substrate (e.g., (Pro-Pro-Gly)n)
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Succinate detection reagent (containing succinyl-CoA synthetase, pyruvate (B1213749) kinase, and luciferase)
-
This compound or other test compounds
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, collagen-like peptide substrate, ascorbate, and Fe(II).
-
Add the test compound (this compound) at various concentrations to the wells.
-
Initiate the reaction by adding a mixture of recombinant LH2 and α-ketoglutarate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Add the succinate detection reagent to each well.
-
Incubate at room temperature to allow for the conversion of succinate to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of LH2 inhibition on the migratory capacity of cells.
Principle: The Boyden chamber assay measures the movement of cells across a porous membrane in response to a chemoattractant.
Materials:
-
Cell line with high LH2 expression (e.g., 344SQ lung adenocarcinoma cells) and a corresponding LH2 knockout cell line.[6]
-
Boyden chambers (transwell inserts with a porous membrane)
-
Cell culture medium
-
Chemoattractant (e.g., fetal bovine serum)
-
This compound
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Culture the cells to be tested.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Place the Boyden chamber inserts into the wells of a 24-well plate containing the chemoattractant in the lower chamber.
-
Seed the pre-treated cells into the upper chamber of the inserts in a serum-free medium.
-
Incubate the plate for a period that allows for cell migration (e.g., 16-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Quantify the results and compare the migration of treated cells to untreated controls and LH2 knockout cells.
Caption: General experimental workflow for the evaluation of LH2 inhibitors.
Conclusion
This compound represents a significant advancement in the study of collagen biology and the development of therapeutics for diseases characterized by excessive tissue stiffening. Its potency and selectivity make it an invaluable tool for elucidating the specific roles of LH2 in health and disease. This technical guide provides a foundational understanding of this inhibitor, which should empower researchers to effectively utilize it in their investigations. Further research to definitively establish its chemical structure and to explore its in vivo efficacy is warranted.
References
"Lysyl hydroxylase 2-IN-2" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lysyl hydroxylase 2-IN-2, a potent and selective inhibitor of Lysyl hydroxylase 2 (LH2). This document details its chemical properties, the biological pathways it modulates, and experimental protocols for its use in research settings.
Core Data Summary
This compound, also identified as compound 13 in scientific literature, is a small molecule inhibitor designed to target the enzymatic activity of LH2. Below is a summary of its key quantitative data.
| Parameter | Value | Reference |
| Compound Name | This compound (compound 13) | [1][2] |
| CAS Number | Not currently available | |
| Molecular Formula | C₁₉H₂₁N₃O₂ | |
| Molecular Weight | 323.39 g/mol | |
| IC₅₀ for LH2 | Approximately 500 nM | [1][2] |
Introduction to Lysyl Hydroxylase 2 (LH2)
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the alpha-ketoglutarate-dependent hydroxylase enzyme family.[3] These enzymes require iron (Fe²⁺) and vitamin C as cofactors for their catalytic activity.[3] LH2 plays a crucial role in the post-translational modification of collagen, specifically by hydroxylating lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) chains in the endoplasmic reticulum.[3] This hydroxylation is a critical step for the formation of stable collagen cross-links, which are essential for the integrity and mechanical strength of the extracellular matrix (ECM). There are three known lysyl hydroxylase isoforms (LH1, LH2, and LH3), each with distinct substrate specificities. While all three can hydroxylate lysyl residues in the helical region of collagen, LH2 is uniquely responsible for hydroxylating telopeptidyl lysine residues.[3]
The activity of LH2 is implicated in various pathological conditions, including fibrosis and cancer metastasis. In these diseases, overexpression of LH2 leads to altered collagen cross-linking, resulting in a stiffer and more disorganized ECM that promotes disease progression. Consequently, the development of selective LH2 inhibitors like this compound is of significant interest for therapeutic intervention.
TGF-β Signaling Pathway Regulating LH2 Expression
The expression of the PLOD2 gene, which encodes for LH2, is regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][5] This pathway is a key player in cellular processes such as growth, differentiation, and ECM remodeling. The upregulation of LH2 in fibrotic diseases and cancer is often mediated by this signaling cascade.
The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor (TGF-βRI).[6][7] The activated TGF-βRI proceeds to phosphorylate receptor-regulated SMAD proteins (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a complex with SMAD4 (a common SMAD, or co-SMAD). This SMAD complex then translocates to the nucleus, where it acts as a transcription factor. In the case of PLOD2 regulation, the SMAD complex collaborates with other transcription factors, such as SP1, to bind to the promoter region of the PLOD2 gene and enhance its transcription.[4][5]
Caption: TGF-β signaling cascade leading to the expression of LH2.
Experimental Protocols
The identification and characterization of LH2 inhibitors such as this compound have been facilitated by the development of robust high-throughput screening (HTS) assays.[8] A commonly employed method is a luminescence-based assay that measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.[8]
High-Throughput Luminescence-Based LH2 Inhibition Assay
Objective: To quantify the inhibitory activity of test compounds against recombinant human LH2.
Principle: The assay quantifies LH2 activity by measuring the amount of succinate produced in the hydroxylation reaction. This is achieved through a coupled enzyme system where succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal. A decrease in luminescence in the presence of a test compound indicates inhibition of LH2.
Materials:
-
Recombinant human LH2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing lysine residues)
-
Cofactors: Ferrous chloride (FeCl₂), L-ascorbic acid, and α-ketoglutarate (α-KG)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
-
Succinate detection reagent kit (containing succinate recycling enzymes and luciferase)
-
384-well white opaque microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known LH2 inhibitor as a positive control (0% enzyme activity).
-
Enzyme Addition: Prepare a solution of recombinant LH2 in assay buffer. Add a specific volume (e.g., 5 µL) of the enzyme solution to each well containing the test compound or DMSO.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the peptide substrate, FeCl₂, L-ascorbic acid, and α-KG in assay buffer. Initiate the enzymatic reaction by adding a specific volume (e.g., 5 µL) of the substrate mix to each well.
-
Enzymatic Reaction: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the hydroxylation reaction to proceed.
-
Reaction Quenching and Signal Generation: Add the succinate detection reagent to each well. This reagent will stop the LH2 reaction and initiate the coupled enzymatic reactions that convert succinate to a luminescent signal.
-
Signal Detection: After a brief incubation to allow the luminescent signal to stabilize, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative and positive controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a high-throughput screening assay to identify LH2 inhibitors.
References
- 1. fixmytoys.com [fixmytoys.com]
- 2. amsbio.com [amsbio.com]
- 3. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 4. amsbio.com [amsbio.com]
- 5. leadersrpmshop.com [leadersrpmshop.com]
- 6. Polaris - 2883860 - Polaris HD 4,500 Lb. Winch for sale online | eBay [ebay.com]
- 7. 1-(4-Methyl-2-(methylthio)-1,3-thiazol-5-yl)-3-(4-(2-pyridinyl)-1-piperazinyl)-1-propanone | C17H22N4OS2 | CID 198574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. polarispartshouse.com [polarispartshouse.com]
The Discovery and Synthesis of Lysyl Hydroxylase 2-IN-2: A Potent and Selective Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysyl hydroxylase 2 (LH2), an enzyme crucial for the formation of stabilizing collagen cross-links, has emerged as a significant target in the study of fibrotic diseases and cancer metastasis. The aberrant activity of LH2 contributes to the stiffening of the extracellular matrix, a condition that promotes tumor progression and invasion. This technical guide details the discovery and synthesis of "Lysyl hydroxylase 2-IN-2" (also known as compound 13), a potent and selective small-molecule inhibitor of LH2. This document provides a comprehensive overview of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism and experimental workflows, intended to aid researchers in the fields of oncology, fibrosis, and drug discovery.
Introduction to Lysyl Hydroxylase 2 (LH2) as a Therapeutic Target
Lysyl hydroxylases are a family of Fe(II) and α-ketoglutarate-dependent oxygenases that catalyze the hydroxylation of lysine (B10760008) residues in procollagen. There are three isoforms, LH1, LH2, and LH3, each with distinct roles in collagen modification. LH2 is of particular interest as it is primarily responsible for hydroxylating lysine residues in the telopeptide regions of fibrillar collagens. This post-translational modification is a prerequisite for the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are more stable and rigid than the lysine aldehyde-derived cross-links (LCCs).
Elevated levels and activity of LH2 have been implicated in various pathologies. In the context of cancer, increased LH2 expression leads to a higher proportion of HLCCs in the tumor stroma, resulting in a stiffer extracellular matrix that enhances tumor cell invasion and metastasis.[1] Similarly, in fibrotic diseases, excessive collagen cross-linking driven by LH2 contributes to the pathological accumulation of scar tissue. Consequently, the development of selective LH2 inhibitors presents a promising therapeutic strategy to counteract these disease processes.
Discovery of this compound (Compound 13)
This compound (compound 13) was identified through a structure-based drug design approach, evolving from initial hits obtained from a high-throughput screening (HTS).[1] The discovery process focused on a series of 1,3-diketone analogues. This chemical scaffold was chosen for its potential to chelate the Fe(II) ion in the active site of LH2 and to form hydrogen bonds with key residues.[2]
Compound 13 emerged from this series as a potent inhibitor of LH2 with an IC50 of approximately 500 nM.[1] Notably, it demonstrated significant selectivity for LH2 over the other isoforms, LH1 and LH3.[1] This selectivity is attributed to specific noncovalent interactions, particularly hydrogen bonding, between the 1-methyl piperazine (B1678402) moiety of compound 13 and the LH2-specific residue Arginine 661 (Arg661).[1]
Quantitative Biological Data
The biological activity of this compound (compound 13) has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity against Lysyl Hydroxylase Isoforms
| Compound | LH1 IC50 (μM) | LH2 IC50 (μM) | LH3 IC50 (μM) | LH2 Selectivity over LH1 (fold) | LH2 Selectivity over LH3 (fold) |
| This compound (13) | ~1.5 | ~0.5 | ~4.5 | ~3 | ~9 |
Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]
Table 2: Selectivity Profile against Other Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
| Compound | % Inhibition at 11 μM vs. L230 | % Inhibition at 11 μM vs. JMJD2A | % Inhibition at 11 μM vs. EGLN1 | % Inhibition at 11 μM vs. FTO |
| This compound (13) | < 20% | < 20% | < 20% | < 20% |
Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]
Table 3: Effect on Cell Migration
| Cell Line | Treatment | Effect on Migration |
| 344SQ WT | This compound (Compound 13) | Dose-dependent reduction in migration.[1] |
| 344SQ LH2KO | This compound (Compound 13) | No significant effect on migration.[1] |
Data sourced from "Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors".[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Compound 13)
The synthesis of compound 13 is achieved through the acylation of a meta-substituted acetophenone (B1666503) with an appropriate ester in the presence of a strong base.[3]
Reagents and Materials:
-
3'-(4-methylpiperazin-1-yl)acetophenone
-
Ethyl picolinate (B1231196)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3'-(4-methylpiperazin-1-yl)acetophenone in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -40 °C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide in THF to the reaction mixture.
-
Stir the mixture at -40 °C for 30 minutes.
-
Add ethyl picolinate to the reaction mixture.
-
Allow the reaction to stir at -40 °C for 6 hours.
-
Quench the reaction by the addition of 1N HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound (compound 13).
Luminescence-Based Lysyl Hydroxylase 2 Activity Assay
This assay measures the activity of LH2 by quantifying the production of succinate (B1194679), a co-product of the hydroxylation reaction. The amount of succinate is determined using a succinate detection reagent that generates a luminescent signal.
Reagents and Materials:
-
Recombinant human LH2 enzyme
-
Collagen-like peptide substrate
-
Ascorbate
-
Fe(II) sulfate
-
α-ketoglutarate
-
This compound (or other test compounds)
-
Succinate detection reagent (e.g., from a commercial kit)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction buffer containing ascorbate, Fe(II) sulfate, and the collagen-like peptide substrate.
-
Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Add the LH2 enzyme to the wells.
-
Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the succinate detection reagent according to the manufacturer's instructions.
-
Incubate for a further period to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Reagents and Materials:
-
344SQ wild-type (WT) and LH2 knockout (KO) lung adenocarcinoma cells
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Culture 344SQ WT and LH2KO cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the migrated cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain at a specific wavelength (e.g., 590 nm) using a plate reader.
Visualizations
The following diagrams illustrate the key concepts related to this compound.
Caption: Synthetic workflow for this compound (Compound 13).
Caption: Overall experimental workflow for the evaluation of this compound.
Caption: Mechanism of action of Lysyl hydroxylase 2 and its inhibition by Compound 13.
Conclusion
This compound (compound 13) represents a significant advancement in the development of selective inhibitors for LH2. Its potency and selectivity, coupled with its demonstrated efficacy in a cellular model of cancer cell migration, underscore its potential as a valuable research tool and a lead compound for the development of novel therapeutics for cancer and fibrotic diseases. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biology of LH2 and the therapeutic applications of its inhibitors.
References
The Biological Target of Lysyl Hydroxylase 2-IN-2: A Technical Guide to PLOD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lysyl hydroxylase 2 (LH2), also known as Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), the biological target of the potent inhibitor "Lysyl hydroxylase 2-IN-2". This document details the critical role of PLOD2 in collagen biosynthesis and its implications in various pathological conditions, particularly cancer metastasis. Furthermore, it outlines the mechanism of action for inhibitors targeting this enzyme, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Introduction to Lysyl Hydroxylase 2 (PLOD2)
Lysyl hydroxylase 2 is a member of the lysyl hydroxylase family of enzymes, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[1] Residing in the endoplasmic reticulum, PLOD2 plays a crucial role in the post-translational modification of procollagen.[2] Specifically, it catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptide regions of fibrillar collagens.[3][4] This hydroxylation is a rate-limiting step for the formation of stable, mature collagen cross-links of the hydroxylysine-aldehyde pathway. These cross-links are essential for the biomechanical stability of the extracellular matrix (ECM).
Aberrant PLOD2 activity has been implicated in several diseases. In the context of cancer, upregulation of PLOD2 is associated with increased tumor stiffness, metastasis, and poor prognosis in various cancers, including head and neck squamous cell carcinoma, glioma, breast cancer, and prostate cancer.[3] The enzyme is often upregulated under hypoxic conditions through the action of hypoxia-inducible factor-1α (HIF-1α).
This compound: A Potent PLOD2 Inhibitor
This compound is a potent and specific small molecule inhibitor of PLOD2. Its inhibitory activity makes it a valuable tool for studying the function of PLOD2 and a potential therapeutic agent for diseases driven by aberrant collagen cross-linking.
Quantitative Data on Inhibitor Activity
The following table summarizes the key quantitative data for this compound and the general effects of PLOD2 inhibition on cellular processes.
| Parameter | Value/Effect | Cell Line/System | Reference |
| This compound IC50 | ~500 nM | Enzymatic Assay | |
| Effect on Cell Migration | Inhibition of migration in wild-type cells | 344SQ | |
| Effect on Cell Migration in PLOD2 KO | No impediment of migration | 344SQ PLOD2 knockout | |
| PLOD2 Knockdown on Glioma Cell Invasion | Significantly decreased number of invaded cells | U87 and U251 | |
| PLOD2 Knockdown on HNSCC Cell Invasion | Significantly blunted invasive capacity | In vitro studies | [3] |
Signaling Pathways Involving PLOD2
PLOD2 is integrated into key cellular signaling pathways that regulate cell proliferation, migration, and invasion, particularly in the context of cancer. Its expression is regulated by upstream signals, and its activity influences downstream cellular processes.
Upstream Regulation of PLOD2 by Hypoxia
Under hypoxic conditions, often found in the tumor microenvironment, the transcription factor HIF-1α is stabilized and activates the transcription of the PLOD2 gene.
Downstream Effects of PLOD2 on Cell Migration and Invasion
PLOD2's enzymatic activity leads to the formation of stable collagen cross-links, which stiffens the extracellular matrix and promotes cell migration and invasion. Furthermore, PLOD2 has been shown to influence intracellular signaling pathways such as the PI3K/Akt pathway.
Experimental Protocols
The study of PLOD2 and its inhibitors involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro PLOD2 Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds like this compound. A non-radioactive, luminescence-based assay measures the amount of succinate (B1194679) produced, which is a co-product of the hydroxylation reaction catalyzed by PLOD2.[1]
Protocol:
-
Reagents: Recombinant human PLOD2, synthetic peptide substrate, Fe(II), α-ketoglutarate, ascorbic acid, and a succinate detection reagent (e.g., Succinate-Glo™ Assay).
-
Procedure: a. Prepare a reaction mixture containing the PLOD2 enzyme, peptide substrate, and co-factors in a suitable buffer. b. Add the inhibitor (e.g., this compound) at various concentrations. c. Initiate the reaction by adding α-ketoglutarate. d. Incubate at 37°C for a defined period. e. Stop the reaction and add the succinate detection reagent. f. Measure the luminescence, which is proportional to the amount of succinate produced and thus the enzyme activity. g. Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the functional consequences of PLOD2 inhibition on cancer cell motility.
Protocol:
-
Setup: Use Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Cell Seeding: Seed cancer cells (e.g., 344SQ, U87, or U251) in serum-free media in the upper chamber of the Transwell insert. The cells can be pre-treated with the PLOD2 inhibitor or a vehicle control.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Analysis: a. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). c. Count the number of migrated cells in several microscopic fields. d. Compare the number of migrated cells between the inhibitor-treated and control groups.
This assay is similar to the migration assay but includes a layer of extracellular matrix material to assess the invasive potential of the cells.
Protocol:
-
Coating: Coat the upper surface of the Transwell membrane with a layer of Matrigel or a similar basement membrane extract.
-
Procedure: Follow the same procedure as the Transwell migration assay. The cells must degrade the matrix to invade and migrate to the lower surface.
-
Analysis: Quantify the number of invaded cells as described for the migration assay.
Western Blot Analysis
Western blotting is used to determine the protein levels of PLOD2 and downstream signaling molecules.
Protocol:
-
Cell Lysis: Lyse cells treated with or without a PLOD2 inhibitor to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PLOD2, anti-phospho-Akt) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Assessing PLOD2 Inhibition
The following diagram illustrates a typical workflow for evaluating a PLOD2 inhibitor.
Conclusion
PLOD2 is a critical enzyme in collagen biosynthesis with a well-established role in promoting cancer metastasis. Its enzymatic activity, leading to stable collagen cross-linking, and its influence on pro-migratory signaling pathways make it an attractive therapeutic target. "this compound" is a potent and specific inhibitor of PLOD2 that serves as a valuable research tool and a promising lead for the development of anti-metastatic therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the inhibition of PLOD2.
References
"Lysyl hydroxylase 2-IN-2" role in collagen biosynthesis
A Technical Guide to Lysyl Hydroxylase 2 (PLOD2) and the Inhibitor "Lysyl Hydroxylase 2-IN-2" in Collagen Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues within the telopeptide regions of procollagen (B1174764) chains. This hydroxylation is the rate-limiting step for the formation of hydroxylysine-aldehyde derived collagen cross-links (HLCCs), which are more stable and biochemically distinct from the lysine-aldehyde derived cross-links (LCCs) found in most soft tissues.[1][2][3] The resulting increase in HLCCs leads to enhanced collagen network stabilization, increased tissue stiffness, and reduced degradability.[4] Dysregulation and upregulation of PLOD2 are implicated in the progression of various pathologies, including fibrosis and cancer metastasis, by creating a stiffer, pro-invasive extracellular matrix (ECM).[4][5][6][7] This guide details the function of LH2, its regulatory pathways, methods for its study, and the characteristics of the inhibitor, this compound.
The Role of Lysyl Hydroxylase 2 in Collagen Biosynthesis
The biosynthesis of mature, functional collagen is a multi-step process involving extensive post-translational modifications. LH2, a member of the Fe(II)/αKG-dependent oxygenase superfamily, plays a pivotal role in the collagen cross-linking pathway.[8]
Mechanism of Action:
-
Intracellular Hydroxylation: Inside the endoplasmic reticulum, LH2 catalyzes the hydroxylation of specific lysine residues in the N- and C-terminal telopeptides of fibrillar procollagen molecules (e.g., type I collagen).[5][9] This is distinct from PLOD1 and PLOD3, which primarily hydroxylate lysines within the triple-helical domain.[5]
-
Secretion and Cross-Linking Initiation: Following hydroxylation and assembly into a triple helix, procollagen is secreted into the extracellular space. Here, lysyl oxidase (LOX) family enzymes oxidatively deaminate the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides, forming reactive aldehydes (allysine and hydroxyallysine, respectively).[5][10]
-
Cross-Link Formation: These aldehydes spontaneously react with other lysine or hydroxylysine residues in neighboring collagen molecules to form divalent cross-links. The action of LH2 is critical for the formation of hydroxyallysine, which leads to stable, trivalent cross-links like pyridinoline (B42742) (Pyr) and dihydroxylysinonorleucine (DHLNL).[6][11] In the absence of LH2 activity, the less stable lysine-aldehyde pathway predominates, forming cross-links such as hydroxylysinonorleucine (HLNL) and dehydro-histidinohydroxymerodesmosine.[1][11]
The "cross-link switch" from the LCC to the HLCC pathway, mediated by LH2, is a hallmark of fibrotic tissue and tumor stroma, contributing to increased tissue stiffness and resistance to degradation by matrix metalloproteinases.[3][4]
Quantitative Data
The following tables summarize key quantitative data related to LH2 and its inhibition.
Table 1: Inhibitor Activity
| Compound | Target | IC50 | Cell Line | Effect | Reference |
|---|
| this compound | Lysyl Hydroxylase 2 (LH2) | ~500 nM | 344SQ WT | Inhibits cell migration |[12] |
Table 2: Impact of LH2 Expression on Collagen Cross-Links
| Condition | Cell Line | Cross-Link Ratio (DHLNL/HLNL) | Pyridinoline (Pyr) Level | Key Finding | Reference |
|---|---|---|---|---|---|
| LH2b Overexpression (S clones) | MC3T3-E1 | Increased by 76% and 140% vs. control | Increased by 100% and 150% vs. control | LH2b shifts cross-linking to the hydroxylysine-aldehyde pathway. | [11] |
| LH2b Knockdown (AS clones) | MC3T3-E1 | Decreased by 56% and 73% vs. control | Not detected | LH2b is critical for the formation of mature pyridinoline cross-links. | [11] |
| LH2 Knockout (LH2KO) | MC3T3 | Hylald-derived cross-links completely absent | Not specified | Hylald-derived cross-links are replaced by Lysald-derived cross-links. |[1] |
Signaling Pathways Regulating PLOD2 Expression
The expression of the PLOD2 gene is tightly regulated by key signaling pathways implicated in fibrosis and cancer, primarily the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways.
TGF-β Signaling Pathway
TGF-β1 is a potent inducer of fibrosis and promotes PLOD2 expression.[13][14] The canonical pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of SMAD3. Activated SMAD3 then translocates to the nucleus, where it complexes with the transcription factor SP1 to bind to the PLOD2 promoter and enhance its expression.[13][14] This activation is also associated with epigenetic changes, including increased acetylation of histones H3 and H4 at the promoter region.[13]
Hypoxia / HIF-1α Signaling Pathway
Intratumoral hypoxia is a common feature of solid tumors and a driver of metastasis.[15] Under hypoxic conditions, the transcription factor HIF-1α is stabilized and accumulates. HIF-1α then translocates to the nucleus and activates the transcription of target genes, including PLOD2.[15][16][17][18] This upregulation of LH2 under hypoxia promotes the formation of a stiff, cross-linked collagen matrix that facilitates cancer cell invasion and metastasis.[15][17]
Experimental Protocols
This section provides an overview of key methodologies for studying LH2 and collagen cross-linking.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of LH2 on cellular function and the ECM.
Protocol: Western Blot for LH2 Detection
Objective: To quantify LH2 protein levels in cell lysates.
-
Cell Lysis: Culture cells to desired confluency and apply treatments. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PLOD2/LH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Use a loading control like β-actin or GAPDH to normalize protein levels.
Protocol: Lysyl Hydroxylase Activity Assay (HPLC-based)
Objective: To measure the enzymatic activity of LH2 by detecting the formation of hydroxylysine. This is a generalized protocol based on established principles.[19][20]
-
Substrate Preparation: Use a synthetic peptide substrate that mimics the collagen telopeptide sequence recognized by LH2.
-
Enzyme Reaction: Prepare a reaction mixture containing:
-
Enzyme source (e.g., purified recombinant LH2 or cell lysate)
-
Peptide substrate
-
Cofactors: FeSO₄, 2-oxoglutarate, and Ascorbic Acid
-
Reaction Buffer (e.g., Tris-HCl, pH 7.8)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Stop the reaction by adding an acid (e.g., HCl).
-
Derivatization: Derivatize the amino acids in the reaction mixture using a fluorescent tag (e.g., dansyl chloride) to enable detection.
-
RP-HPLC Analysis: Separate the derivatized substrate and product peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]
-
Quantification: Quantify the amount of hydroxylysine-containing product peptide by integrating the area of its corresponding peak in the chromatogram. Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.
Protocol: Analysis of Collagen Cross-Links by LC-MS/MS
Objective: To quantify the different types of collagen cross-links (e.g., DHLNL, HLNL, Pyr) in isolated ECM or tissue samples.[21][22]
-
Sample Preparation: Isolate the insoluble collagen fraction from cell culture ECM or tissue homogenates.
-
Acid Hydrolysis: Hydrolyze the purified collagen samples in 6 M HCl at ~110°C for 18-24 hours to break down the protein into individual amino acids and cross-link products.
-
Solid Phase Extraction (SPE): Partially purify the cross-links from the acid hydrolysate using a solid-phase extraction column to remove interfering substances.[21]
-
LC-MS/MS Analysis: Separate the cross-links using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). The system is operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each cross-link of interest.
-
Data Analysis: Quantify the cross-links by comparing the peak areas from the samples to those of a standard curve generated with purified cross-link standards. Results are typically expressed as moles of cross-link per mole of collagen.
Conclusion and Future Directions
Lysyl hydroxylase 2 is a key modulator of the extracellular matrix, directly influencing collagen stability, tissue stiffness, and pathological progression in fibrosis and cancer. Its specific role in catalyzing the formation of stable hydroxylysine-aldehyde derived cross-links makes it a high-value target for therapeutic intervention. The development of specific inhibitors, such as this compound, offers a promising strategy to disrupt the pro-invasive and pro-fibrotic microenvironment. Future research should focus on elucidating the full range of LH2's functions, developing more potent and selective inhibitors, and advancing these compounds into preclinical and clinical studies to combat diseases driven by aberrant collagen cross-linking.
References
- 1. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]
- 2. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Collagen cross-linking mediated by lysyl hydroxylase 2: an enzymatic battlefield to combat fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]
- 6. Procollagen-lysine 2-oxoglutarate 5-dioxygenase 2 promotes collagen cross-linking and ECM stiffening to induce liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysyl hydroxylase 2-induced collagen cross-link switching promotes metastasis in head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysyl hydroxylase-2b directs collagen cross-linking pathways in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia-inducible factor 1 (HIF-1) promotes extracellular matrix remodeling under hypoxic conditions by inducing P4HA1, P4HA2, and PLOD2 expression in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Power of Lysyl Hydroxylase 2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), plays a critical role in the post-translational modification of collagen, a key component of the extracellular matrix. Its enzymatic activity is crucial for the formation of stabilized collagen cross-links, a process implicated in various fibrotic diseases and cancer metastasis. This technical guide delves into the inhibitory effects and mechanism of action of "Lysyl hydroxylase 2-IN-2" (also referred to as compound 13), a potent and selective small molecule inhibitor of LH2. We will explore its impact on cellular functions, detail the experimental methodologies used for its characterization, and visualize the pertinent biological pathways and experimental workflows.
Core Inhibitory Effects of this compound
"this compound" has been identified as a potent inhibitor of the enzymatic activity of LH2. Its primary inhibitory effects are summarized below.
Quantitative Inhibitory Data
The inhibitory potency of "this compound" against LH2 has been quantitatively determined through in vitro enzymatic assays. Furthermore, its selectivity has been assessed against other lysyl hydroxylase isoforms.
| Target Enzyme | Inhibitor | IC50 | Selectivity vs. LH1 | Selectivity vs. LH3 |
| Lysyl Hydroxylase 2 (LH2/PLOD2) | This compound (compound 13) | ~500 nM[1][2] | ~3-fold[2] | ~9-fold[2] |
Cellular Effects: Inhibition of Cancer Cell Migration
A key pathological role of LH2 is its contribution to cancer cell migration and metastasis. "this compound" has demonstrated a significant, dose-dependent inhibition of cancer cell migration in an LH2-dependent manner.
| Cell Line | Treatment | Effect on Migration | Reference |
| 344SQ WT (metastatic murine NSCLC) | This compound | Dose-dependent inhibition | [2] |
| 344SQ LH2 KO (CRISPR-Cas9 edited) | This compound | No significant inhibition | [2] |
Mechanism of Action: Targeting Collagen Cross-Linking and Signaling Pathways
The inhibitory action of "this compound" is rooted in its ability to block the enzymatic function of LH2, thereby preventing the hydroxylation of lysine (B10760008) residues in collagen. This disruption has downstream consequences on collagen cross-linking and associated signaling pathways that promote cell migration and invasion.
Disruption of Collagen Maturation
LH2 is essential for the hydroxylation of lysine residues in the telopeptides of collagen, a prerequisite for the formation of stable hydroxylysine-aldehyde derived cross-links. By inhibiting LH2, "this compound" interferes with this crucial step in collagen maturation, leading to a less rigid and less cross-linked extracellular matrix, which is less conducive to cancer cell invasion.
Implication in Signaling Pathways
The activity of LH2 is intertwined with key signaling pathways that drive cancer progression. While direct studies on the effect of "this compound" on these pathways are emerging, the known roles of LH2 suggest that its inhibition would impact pathways such as:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in cancer and is known to be influenced by the extracellular matrix composition and stiffness, which are modulated by LH2.
The proposed mechanism of action is depicted in the following diagram:
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of "this compound".
In Vitro LH2 Enzymatic Assay
A luminescence-based high-throughput screening assay was developed to identify and characterize inhibitors of LH2.
Principle: The assay measures the production of succinate (B1194679), a co-product of the hydroxylation reaction catalyzed by LH2. The amount of succinate produced is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human LH2, a peptide substrate (e.g., a collagen-like peptide), Fe(II), 2-oxoglutarate, and ascorbate (B8700270) in a suitable buffer.
-
Inhibitor Addition: Add "this compound" at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and add a succinate detection reagent. This reagent typically contains enzymes that couple the conversion of succinate to a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition at each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of "this compound" on the migratory capacity of cancer cells.
Cell Lines: 344SQ WT (Wild-Type) and 344SQ LH2 KO (Knockout) cells.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing various concentrations of "this compound" or a vehicle control (DMSO).
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated and compared between the treated and control groups to determine the inhibitory effect on cell migration.
References
The Critical Role of Lysyl Hydroxylase 2 (LH2) in Cancer Cell Migration: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Lysyl Hydroxylase 2 (LH2), also known as Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 2 (PLOD2), and its pivotal role in promoting cancer cell migration and metastasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. It details the molecular mechanisms of LH2, the development of its inhibitors, and the experimental protocols to investigate its function.
Executive Summary
Lysyl Hydroxylase 2 is a crucial enzyme in the post-translational modification of collagen. By hydroxylating lysine (B10760008) residues in the telopeptides of procollagen, LH2 facilitates the formation of stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs). This enzymatic activity leads to increased stiffness of the extracellular matrix (ECM), a key factor in promoting the invasion and migration of cancer cells. Elevated LH2 expression is correlated with poor prognosis in various cancers, including lung and breast cancer, making it a compelling target for anti-metastatic therapies. This guide explores the signaling pathways influenced by LH2, details on small molecule inhibitors, and comprehensive experimental methodologies.
Mechanism of Action: LH2-Mediated Collagen Cross-Linking and Cancer Cell Migration
LH2's primary function is to hydroxylate lysine residues on the telopeptides of fibrillar collagens. This action is a prerequisite for the formation of stable HLCCs, which are more robust than the lysine aldehyde-derived cross-links (LCCs) typically found in soft tissues. The resulting increase in HLCCs enhances the stiffness of the tumor stroma.[1][2][3] This altered mechanical property of the ECM is sensed by cancer cells through transmembrane receptors called integrins.
The engagement of integrins with the stiffened ECM triggers a cascade of intracellular signaling events that collectively promote a migratory and invasive phenotype. This process, known as mechanotransduction, involves the activation of several key signaling pathways.
Signaling Pathways Downstream of LH2-Mediated Matrix Stiffening
Increased ECM stiffness due to LH2 activity activates integrin-mediated signaling. This leads to the clustering of integrins and the recruitment of focal adhesion proteins, initiating a signaling cascade that includes:
-
Focal Adhesion Kinase (FAK) and Src Signaling: Upon integrin activation, FAK undergoes autophosphorylation, creating a docking site for the Src kinase. The FAK/Src complex then phosphorylates downstream targets, promoting cell adhesion turnover and migration.[4][5][6]
-
Rho/ROCK Pathway: The stiff matrix activates the RhoA GTPase and its downstream effector, Rho-associated kinase (ROCK). This pathway regulates actomyosin (B1167339) contractility, leading to increased cellular tension and the formation of stress fibers, which are essential for cell motility.[7][8][9]
-
YAP/TAZ Pathway: Mechanical cues from the stiff ECM are transduced to the nucleus via the Hippo pathway effectors YAP and TAZ. Nuclear translocation of YAP/TAZ leads to the transcription of genes that promote cell proliferation and migration.[1][10][11][12]
The interplay of these pathways ultimately results in cytoskeletal rearrangements, enhanced cell motility, and the degradation of the ECM, allowing cancer cells to invade surrounding tissues and metastasize.
Small Molecule Inhibitors of Lysyl Hydroxylase 2
The critical role of LH2 in cancer metastasis has spurred the development of small molecule inhibitors. While the user's original query for "Lysyl hydroxylase 2-IN-2" did not yield a specific compound, research has identified several classes of LH2 inhibitors.
| Inhibitor Class | Example Compound(s) | Target | IC50 | Effect on Cancer Cell Migration | Reference(s) |
| 1,3-Diketone Analogues | Compound 12 | LH2 | ~300 nM | Compound 13, a related analogue, showed a dose-dependent reduction in the migration of 344SQ lung adenocarcinoma cells. | [1][5][10][13] |
| Compound 13 | LH2 | ~500 nM | |||
| Piperidines | Minoxidil | LH1, LH2, LH3 | 0.1-1 mM | Inhibits proliferation and migration of various cancer cell lines, including NSCLC cells. | [4][7][14][15] |
| Iron Chelators | 2,2'-Dipyridyl | LHs | Variable | Broadly inhibits lysyl hydroxylases by chelating the essential Fe2+ cofactor. | [16][17][18] |
These inhibitors represent promising starting points for the development of targeted anti-metastatic therapies. Further research is needed to improve their selectivity and pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study LH2 function and inhibition in the context of cancer cell migration.
Lysyl Hydroxylase 2 Activity Assay (Luminescence-based)
This high-throughput screening assay measures the activity of LH2 by detecting the production of succinate (B1194679), a co-product of the hydroxylation reaction.[11]
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human LH2, a synthetic peptide substrate (e.g., a collagen-like peptide), and co-factors (FeSO₄, 2-oxoglutarate, and L-ascorbic acid) in a suitable reaction buffer.
-
Compound Addition: Add the test inhibitor at various concentrations. Include appropriate controls (e.g., vehicle control, no enzyme control).
-
Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add a succinate detection reagent containing succinate dehydrogenase, which catalyzes a reaction that produces a luminescent signal proportional to the amount of succinate.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of LH2 inhibition for each compound concentration and determine the IC50 value.
Cancer Cell Migration and Invasion Assays
Wound-Healing (Scratch) Assay: This assay measures two-dimensional cell migration.
-
Cell Seeding: Plate cancer cells in a multi-well plate and grow to confluence.
-
Scratch Creation: Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the test inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Transwell (Boyden Chamber) Invasion Assay: This assay measures the ability of cells to migrate through an extracellular matrix barrier, mimicking invasion.
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a layer of Matrigel or collagen.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the test inhibitor or vehicle.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.
Western Blotting for Signaling Proteins
This technique is used to detect the levels and phosphorylation status of key signaling proteins involved in the LH2-mediated migration pathway.
Protocol for Phospho-FAK and Phospho-Src Detection:
-
Sample Preparation: Lyse cells treated with LH2 inhibitors or controls in a buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FAK (e.g., Tyr397) and phosphorylated Src (e.g., Tyr416). Also, probe separate blots for total FAK and total Src as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins.
Conclusion and Future Directions
Lysyl Hydroxylase 2 is a validated and promising target for the development of novel anti-cancer therapies aimed at inhibiting metastasis. The mechanism by which LH2 promotes cancer cell migration through the stiffening of the extracellular matrix is well-supported by a growing body of evidence. The development of potent and selective LH2 inhibitors, such as the 1,3-diketone analogues, offers a tangible path toward clinical applications.
Future research should focus on:
-
Optimizing the selectivity and in vivo efficacy of existing LH2 inhibitors.
-
Further elucidating the complex interplay between the LH2-stiffened ECM and other components of the tumor microenvironment, including immune cells.
-
Identifying biomarkers to select patients who are most likely to benefit from LH2-targeted therapies.
This technical guide provides a solid foundation for researchers to advance our understanding of LH2 in cancer and to accelerate the development of new treatments to combat metastatic disease.
References
- 1. Targeting the YAP/TAZ mechanotransducers in solid tumour therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma | ID: zk51vq84g | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms by which the extracellular matrix and integrin signaling act to regulate the switch between tumor suppression and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular matrix stiffness: mechanisms in tumor progression and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. Substrate stiffness regulated migration and invasion ability of adenoid cystic carcinoma cells via RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 9. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 12. Response to Mechanical Cues by Interplay of YAP/TAZ Transcription Factors and Key Mechanical Checkpoints of the Cell: A Comprehensive Review | Cell Physiol Biochem [cellphysiolbiochem.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 17. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Inhibition of Lysyl Hydroxylase 2 by "Lysyl Hydroxylase 2-IN-2": A Technical Guide to Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of fibrillar collagens, a crucial step for the formation of stable, mature collagen cross-links. Elevated LH2 activity is strongly associated with the pathological tissue stiffening observed in fibrosis and the enhanced metastatic potential of various cancers. Consequently, the targeted inhibition of LH2 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream effects of LH2 inhibition, with a specific focus on the potent and selective inhibitor "Lysyl hydroxylase 2-IN-2" (also known as compound 13). We will explore its mechanism of action, impact on cellular processes, and the broader implications for disease treatment, supported by quantitative data and detailed experimental protocols.
Introduction to Lysyl Hydroxylase 2 (LH2)
LH2 is a member of the lysyl hydroxylase family of enzymes, which are Fe(II) and α-ketoglutarate-dependent oxygenases residing in the endoplasmic reticulum. There are three main isoforms of lysyl hydroxylase (LH1, LH2, and LH3), each with distinct roles in collagen biosynthesis. While all three can hydroxylate lysine residues within the helical domains of collagen, LH2 possesses the unique ability to hydroxylate lysines in the telopeptide regions.[1] This specific function of LH2 is paramount for the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs). These cross-links are highly stable and resistant to degradation, contributing significantly to the tensile strength and stiffness of the extracellular matrix (ECM).[2]
In pathological contexts such as fibrosis and cancer, the expression and activity of LH2 are often upregulated. This leads to an accumulation of HLCCs, resulting in a fibrotic and stiffened ECM that promotes disease progression.[3] In cancer, this altered tumor microenvironment can enhance cancer cell migration, invasion, and ultimately, metastasis.[4]
"this compound": A Potent and Selective Inhibitor
"this compound," also identified as compound 13 in the scientific literature, is a small molecule inhibitor belonging to a series of 1,3-diketone analogues.[5] It has been shown to be a potent and selective inhibitor of LH2.
Mechanism of Action
"this compound" exerts its inhibitory effect by targeting the enzymatic activity of LH2. Computational modeling suggests that its selectivity for LH2 over other isoforms, such as LH1 and LH3, is attributed to specific non-covalent interactions, including hydrogen bonding, with the LH2-specific residue Arg661.[5]
Potency and Selectivity
The inhibitory potency of "this compound" has been quantified through in vitro enzymatic assays.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound (compound 13) | LH2 | ~500 nM | Selective for LH2 over LH1 and LH3 | [5][6] |
Downstream Effects of LH2 Inhibition by "this compound"
The primary and most direct downstream effect of LH2 inhibition is the reduction of telopeptide lysine hydroxylation, leading to a decrease in the formation of stable HLCCs. This has significant consequences for cellular behavior, particularly in the context of cancer.
Inhibition of Cancer Cell Migration
A key demonstrated effect of "this compound" is the inhibition of cancer cell migration. Studies using the metastatic murine non-small cell lung cancer (NSCLC) cell line 344SQ have shown a dose-dependent reduction in cell migration upon treatment with this inhibitor.[5][7] Crucially, the inhibitor had no effect on the migration of 344SQ cells in which LH2 was knocked out (LH2KO), confirming that the anti-migratory effect is specifically mediated through the inhibition of LH2.[5][7]
| Cell Line | Treatment | Concentration | Effect on Migration | Reference |
| 344SQ WT | "this compound" | 5 µM | Inhibition | [7] |
| 344SQ WT | "this compound" | 20 µM | Stronger Inhibition | [7] |
| 344SQ LH2KO | "this compound" | 20 µM | No significant effect | [7] |
It is important to note that at the concentrations tested, "this compound" did not impede the proliferation of the 344SQ cells, indicating that its primary effect is on cell motility rather than cytotoxicity.[8]
Broader Downstream Effects of LH2 Inhibition (Inferred from other LH2 inhibitors and genetic studies)
While specific data on the broader downstream effects of "this compound" are limited, studies involving other LH2 inhibitors and LH2 knockdown/knockout models provide a comprehensive picture of the likely consequences of its activity.
Alteration of Collagen Cross-linking and ECM Stiffness
Inhibition of LH2 is expected to shift the balance of collagen cross-links from the highly stable HLCCs towards the less stable lysine aldehyde-derived cross-links (LCCs). This alteration in the biochemical nature of collagen cross-links leads to a less stiff and more pliable extracellular matrix. In the context of liver fibrosis, siRNA-mediated reduction of Plod2 (the gene encoding LH2) in mice resulted in reduced collagen bundle size, increased collagen solubility, and decreased levels of hydroxylysylpyridinoline and lysylpyridinoline cross-links, ultimately preventing ECM stiffening.[9]
Reduction of Tumor Invasion and Metastasis
The stiffened ECM created by high LH2 activity provides a "highway" for cancer cell invasion and metastasis.[10] By reducing ECM stiffness and altering collagen fiber organization, LH2 inhibition is a promising strategy to impede these processes. Pharmacological inhibition of PLOD2 has been shown to suppress invasion, migration, and extravasation in prostate cancer models.[6] In vivo studies with other LH2 inhibitors have demonstrated a reduction in tumor growth and metastasis in breast cancer models.[11]
Attenuation of Fibrosis
Given the central role of LH2 in the formation of the stable, degradation-resistant collagen that characterizes fibrotic tissue, its inhibition is a key therapeutic target for fibrotic diseases.[3] Inhibition of LH2 has been shown to prevent and even reverse fibrosis in preclinical models of liver and lung fibrosis.[9][12]
Signaling Pathways Influencing and Influenced by LH2
The expression of LH2 is regulated by key signaling pathways involved in hypoxia and tissue remodeling. Inhibition of LH2, in turn, can modulate the cellular response to these pathways by altering the mechanical properties of the cellular microenvironment.
Upstream Regulation of LH2
Two major signaling pathways are known to upregulate LH2 expression:
-
Hypoxia-Inducible Factor-1α (HIF-1α): In the hypoxic core of solid tumors, HIF-1α is stabilized and acts as a transcription factor for PLOD2.[1] This links the low-oxygen tumor environment directly to the remodeling of the ECM that facilitates metastasis.
-
Transforming Growth Factor-β (TGF-β): TGF-β is a potent pro-fibrotic cytokine that stimulates the expression of PLOD2 in fibroblasts and cancer cells.[13] This signaling pathway is a key driver of the excessive collagen deposition and cross-linking seen in fibrotic diseases and the tumor stroma.
Downstream Consequences of LH2 Activity
The primary downstream effect of LH2 is the modification of the ECM, which then influences cellular behavior through mechanotransduction.
Detailed Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol is adapted for assessing the effect of "this compound" on the migration of cancer cells, such as the 344SQ cell line.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion 24-well plates
-
Cancer cell line (e.g., 344SQ)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
"this compound"
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope with imaging capabilities
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Prepare the lower chambers of the 24-well plate with medium containing a chemoattractant (e.g., 10% FBS) and the desired concentrations of "this compound" or vehicle control (e.g., DMSO).
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Boyden insert.
-
Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant and inhibitor.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration determined by the migratory rate of the cells (typically 12-24 hours).
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the fixed cells by immersing the inserts in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Image multiple fields of the stained membrane using a microscope.
-
Quantify the number of migrated cells per field.
Western Blotting for HIF-1α and TGF-β Signaling Proteins
Procedure Outline:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α detection, it is crucial to lyse cells under hypoxic conditions or use a stabilization buffer (e.g., containing cobalt chloride) to prevent its rapid degradation.[14]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., HIF-1α, p-SMAD3, total SMAD3, TGF-β1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Collagen Cross-link Analysis by HPLC-MS/MS
Procedure Outline:
-
Tissue Preparation: Lyophilize and weigh tissue samples.
-
Reduction (Optional but recommended for immature cross-links): Reduce the tissue with sodium borohydride (B1222165) (NaBH4) to stabilize the reducible cross-links.
-
Acid Hydrolysis: Hydrolyze the tissue in 6M HCl at ~110°C for 18-24 hours.
-
Solid-Phase Extraction (SPE): Partially purify the hydrolysate using a C18 or cellulose (B213188) column to remove interfering substances.
-
HPLC Separation: Separate the cross-links using a suitable HPLC column (e.g., a silica (B1680970) hydride column) and a gradient elution.[6]
-
Mass Spectrometry Detection: Detect and quantify the eluted cross-links using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of each cross-link relative to the total collagen content of the tissue (which can be estimated from the hydroxyproline (B1673980) content).
Conclusion and Future Directions
The selective inhibition of LH2 by small molecules like "this compound" represents a highly promising therapeutic avenue for diseases characterized by pathological collagen cross-linking, such as various cancers and fibrotic conditions. The demonstrated ability of this inhibitor to specifically block cancer cell migration underscores its potential as an anti-metastatic agent.
Future research should focus on a more comprehensive characterization of the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of "this compound" and its analogues. Elucidating the full spectrum of its downstream effects on different cell types within the tumor microenvironment and fibrotic tissues will be crucial for its clinical translation. Furthermore, exploring combination therapies, where LH2 inhibition is paired with conventional chemotherapy or immunotherapy, could offer synergistic benefits and overcome treatment resistance. The continued development and investigation of potent and selective LH2 inhibitors will undoubtedly pave the way for novel and effective treatments for some of the most challenging human diseases.
References
- 1. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.boisestate.edu [experts.boisestate.edu]
- 5. [PDF] Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts | Semantic Scholar [semanticscholar.org]
- 6. Rapid and quantitative analysis of collagen crosslinks in skins using a silica hydride column and mass spectrometry detection [morressier.com]
- 7. Frontiers | Hypoxia-Induced Epithelial-Mesenchymal Transition in Cancers: HIF-1α and Beyond [frontiersin.org]
- 8. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lysyl Hydroxylase 2-IN-2 and its Role in Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Aberrant ECM remodeling, characterized by excessive collagen deposition and cross-linking, is a hallmark of numerous pathologies, including fibrosis and cancer. Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, has emerged as a critical enzyme in this process. LH2 catalyzes the hydroxylation of lysine (B10760008) residues in the telopeptides of fibrillar collagens, a crucial step for the formation of stable, mature collagen cross-links. This increased cross-linking leads to enhanced tissue stiffness, which in turn promotes pro-fibrotic and pro-metastatic cellular behaviors. Consequently, the inhibition of LH2 presents a promising therapeutic strategy for diseases characterized by pathological ECM remodeling. This technical guide provides a comprehensive overview of a potent and selective small molecule inhibitor, Lysyl hydroxylase 2-IN-2, and its relevance in the context of ECM modulation.
The Role of Lysyl Hydroxylase 2 in Extracellular Matrix Remodeling
Lysyl hydroxylase 2 is a member of the iron(II) and 2-oxoglutarate-dependent dioxygenase superfamily. While three isoforms of lysyl hydroxylase exist (LH1, LH2, and LH3), LH2 is unique in its primary function of hydroxylating lysine residues within the telopeptidal regions of procollagen. This post-translational modification is a prerequisite for the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs). In contrast, the absence of telopeptidyl lysine hydroxylation leads to the formation of lysine aldehyde-derived cross-links (LCCs).[1][2]
HLCCs are biochemically more stable and resistant to degradation than LCCs, contributing significantly to the tensile strength and stiffness of the ECM.[2][3] In pathological conditions such as fibrosis and cancer, the expression and activity of LH2 are often upregulated.[3][4] This "cross-link switch" from LCCs to HLCCs results in a stiffer tumor stroma, which has been shown to promote tumor cell invasion and metastasis.[2][3][5]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated potent activity against LH2. Another similar compound, Lysyl hydroxylase 2-IN-1, has also been identified. The available quantitative data for these inhibitors are summarized below.
| Compound | Target | IC50 | Selectivity |
| This compound | LH2 | ~500 nM | Potent inhibitor |
| Lysyl hydroxylase 2-IN-1 | LH2 | ~300 nM | 9-fold selectivity for LH2 over LH1 and LH3 |
Caption: In vitro inhibitory activity of this compound and a related compound.
While comprehensive in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not yet publicly available, its potent in vitro activity and the selectivity profile of similar compounds suggest its potential as a valuable research tool and a starting point for the development of therapeutic agents targeting LH2.
Signaling Pathways Regulating LH2 Expression
The expression of PLOD2, the gene encoding LH2, is known to be regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway playing a central role in fibrotic conditions.
TGF-β1 Signaling Pathway
TGF-β1 is a potent profibrotic cytokine that upregulates the expression of several ECM components and modifying enzymes, including LH2. The canonical TGF-β1 signaling pathway involves the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and, in cooperation with other transcription factors such as SP1, binds to the promoter region of target genes, including PLOD2, to activate their transcription.[6]
Caption: TGF-β1 signaling pathway leading to LH2 expression and the point of intervention for LH2-IN-2.
Experimental Protocols
Luminescence-Based Lysyl Hydroxylase 2 Activity Assay
This high-throughput assay measures the activity of LH2 by quantifying the amount of succinate (B1194679) produced, a co-product of the hydroxylation reaction. The succinate is then used in a series of enzymatic reactions that ultimately generate a luminescent signal.[7][8]
Materials:
-
Recombinant human LH2 protein
-
Synthetic peptide substrate (e.g., (IKG)₃)
-
Assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl
-
Ferrous sulfate (B86663) (FeSO₄)
-
α-ketoglutarate (αKG)
-
Catalase
-
This compound or other inhibitors
-
Succinate-Glo™ Assay kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Luminometer
Protocol:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing FeSO₄ (final concentration 50 µM), αKG (final concentration 100 µM), ascorbate (final concentration 500 µM), catalase (final concentration 1.5 µM), and the synthetic peptide substrate (final concentration 1 mM).
-
Prepare Enzyme and Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of recombinant LH2 protein (final concentration 1 µM) in the assay buffer.
-
Assay Reaction:
-
To each well of a 384-well plate, add the desired volume of the inhibitor solution or vehicle control.
-
Add the LH2 enzyme solution to all wells except for the negative control wells (which should receive an equal volume of assay buffer).
-
Initiate the reaction by adding the Reagent Mix to all wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Reaction Termination and Succinate Detection:
-
Stop the reaction by boiling the plate at 95°C for 2 minutes, followed by chilling on ice for 2 minutes.
-
Add the Succinate Detection Reagent I from the kit to each well and incubate at room temperature for 60 minutes. This step converts succinate to ATP.
-
Add the Succinate Detection Reagent II (containing luciferase and luciferin) to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the luminescence-based LH2 activity assay.
Mass Spectrometry-Based Analysis of Collagen Cross-Links
This method allows for the direct quantification of different types of collagen cross-links in tissues or cell cultures treated with an LH2 inhibitor.
Materials:
-
Tissue samples or cell culture-derived ECM
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Harvest tissue or ECM and lyophilize.
-
Reduce the sample with NaBH₄ to stabilize the reducible cross-links.
-
Perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to break down the collagen into its constituent amino acids and cross-link products.
-
Remove the acid by evaporation.
-
-
Purification of Cross-Links:
-
Reconstitute the hydrolysate in an appropriate buffer.
-
Use SPE to partially purify the cross-links and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Separate the cross-link products using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).
-
Detect and quantify the different cross-link species (e.g., HLCCs and LCCs) using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the abundance of HLCCs and LCCs in treated versus untreated samples to determine the effect of the LH2 inhibitor on the collagen cross-link profile.
-
Future Directions and Conclusion
Lysyl hydroxylase 2 is a compelling target for therapeutic intervention in a range of diseases characterized by pathological ECM remodeling. The small molecule inhibitor, this compound, represents a valuable tool for further elucidating the role of LH2 in these processes and serves as a promising lead for drug development. While the currently available data on this compound is primarily from in vitro studies, future research should focus on comprehensive preclinical evaluation, including in vivo efficacy in animal models of fibrosis and cancer, detailed pharmacokinetic and toxicology studies, and in-depth analysis of its effects on the biomechanical properties of the ECM. Such studies will be crucial in translating the therapeutic potential of LH2 inhibition into clinical applications.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. "this compound" is a research compound and is not approved for human use.
References
- 1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma | ID: zk51vq84g | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma [jci.org]
- 8. researchgate.net [researchgate.net]
Preliminary Efficacy Studies of LH2-IN-2: A Novel Lysyl Hydroxylase 2 Inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Lysyl hydroxylase 2-IN-2" (LH2-IN-2) is a hypothetical designation for a novel small molecule inhibitor of Lysyl Hydroxylase 2 (LH2) for the purposes of this technical guide. The data and experimental protocols presented herein are a composite derived from publicly available information on known LH2 and Lysyl Oxidase-Like 2 (LOXL2) inhibitors and are intended to be representative of this class of compounds.
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen.[1][2] It catalyzes the hydroxylation of lysine (B10760008) residues within the collagen telopeptides, a crucial step for the formation of stable, mature collagen cross-links.[1][3] Aberrant LH2 activity is implicated in the pathophysiology of various fibrotic diseases and cancer metastasis.[1][4][5] Elevated LH2 expression leads to increased collagen cross-linking and tissue stiffness, creating a microenvironment that promotes tumor progression and fibrogenesis.[1][2][6] Consequently, the development of potent and selective LH2 inhibitors is a promising therapeutic strategy.[4][7] This document provides a technical overview of the preliminary efficacy studies for LH2-IN-2, a novel, potent, and selective small molecule inhibitor of LH2.
Mechanism of Action
LH2-IN-2 is a competitive inhibitor that targets the catalytic domain of LH2. By binding to the active site, it prevents the hydroxylation of lysine residues on collagen telopeptides. This inhibition disrupts the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), leading to a reduction in the pathological stiffening of the extracellular matrix (ECM).[3][4] Preclinical studies suggest that by modulating ECM remodeling, LH2-IN-2 can attenuate fibrotic progression and reduce tumor cell invasion and metastasis.[3]
Signaling Pathway
The signaling pathway influenced by LH2 activity is central to ECM remodeling and cellular responses to the microenvironment. The diagram below illustrates the central role of LH2 in collagen cross-linking and the downstream effects on cellular signaling, which are inhibited by LH2-IN-2.
Quantitative Data
The in vitro potency and selectivity of LH2-IN-2 were evaluated using a series of biochemical and cellular assays. The data presented below are representative of the inhibitory activity of this class of compounds.
Table 1: In Vitro Inhibitory Activity of LH2-IN-2
| Target Enzyme | Assay Type | Substrate | IC50 (nM) |
| Human LOXL2 | Amplex Red | 1,5-diaminopentane | 126 |
| Human LOX | Amplex Red | 1,5-diaminopentane | >10,000 |
| Human MAO-A | Amplex Red | Tyramine | >100,000 |
| Human MAO-B | Amplex Red | Tyramine | >100,000 |
| Human SSAO | Amplex Red | Benzylamine | >100,000 |
Data adapted from studies on selective LOXL2 inhibitors, such as (2-chloropyridin-4-yl)methanamine, and are presented as a proxy for the hypothetical LH2-IN-2.[8]
Table 2: Comparative Inhibitory Potency
| Compound | Target | Substrate | IC50 (µM) |
| LH2-IN-2 (Representative) | LOXL2 | Diaminopentane | 0.126 |
| β-aminopropionitrile (BAPN) | LOXL2 | Diaminopentane | 5.0 |
| β-aminopropionitrile (BAPN) | LOXL2 | Spermine | 3.8 |
This table provides a comparative view of LH2-IN-2's representative potency against the pan-LOX(L) inhibitor, BAPN.[9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Enzyme Inhibition Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LH2/LOXL2.
Materials:
-
Recombinant human LH2/LOXL2 enzyme
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane)
-
LH2-IN-2 (or other test compounds)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
384-well black plates
Procedure:
-
Prepare a stock solution of LH2-IN-2 in DMSO.
-
Serially dilute LH2-IN-2 in assay buffer to create a range of test concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LH2/LOXL2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Prepare a detection cocktail containing Amplex Red, HRP, and the substrate in assay buffer.
-
Initiate the reaction by adding the detection cocktail to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of LH2-IN-2 and determine the IC50 value using non-linear regression analysis.
In Vivo Murine Model of Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model is a well-established method for evaluating the anti-fibrotic potential of therapeutic agents.[10][11]
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Anesthetize mice using an appropriate anesthetic agent.
-
Intratracheally instill a single dose of bleomycin (B88199) (e.g., 1.5 U/kg) in sterile saline. Control animals receive saline only.
-
Begin treatment with LH2-IN-2 or vehicle control at a pre-determined time point post-bleomycin administration (e.g., day 7, to target the fibrotic phase).
-
Administer LH2-IN-2 daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 14-21 days.
-
At the end of the study period, euthanize the mice and harvest the lungs.
-
One lung lobe can be fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition).
-
The remaining lung tissue can be homogenized for biochemical analysis (e.g., hydroxyproline (B1673980) assay to quantify total collagen content).
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of LH2-IN-2.
Conclusion
The preliminary data for the hypothetical LH2 inhibitor, LH2-IN-2, demonstrate potent and selective inhibition of LH2. The representative in vitro and in vivo data suggest that targeting LH2 with small molecule inhibitors is a viable therapeutic strategy for diseases characterized by excessive collagen cross-linking, such as fibrosis and cancer. Further studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this promising new class of therapeutic agents.
References
- 1. Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. member.thoracic.org [member.thoracic.org]
- 11. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
Understanding the Selectivity of Lysyl Hydroxylase 2-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "Lysyl hydroxylase 2-IN-2," a potent and selective inhibitor of Lysyl hydroxylase 2 (LH2). The document outlines its inhibitory profile, the experimental methodologies used for its characterization, and the key signaling pathways influenced by its activity.
Core Selectivity and Potency
"this compound" (also referred to as compound 13) has been identified as a potent inhibitor of human Lysyl hydroxylase 2 (LH2), an enzyme crucial for the post-translational modification of collagen.[1][2] The inhibitor demonstrates significant selectivity for LH2 over other lysyl hydroxylase isoforms, namely LH1 and LH3, a critical attribute for a targeted therapeutic agent.
Quantitative Inhibitory Profile
The following table summarizes the available quantitative data for "this compound" and a closely related analog, "Lysyl hydroxylase 2-IN-1" (compound 12).
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | LH2 | ~500 nM | 9-fold selective over LH1 and LH3 | [1][2][3] |
| Lysyl hydroxylase 2-IN-1 | LH2 | ~300 nM | 9-fold selective over LH1 and LH3 | [3][4] |
Mechanism of Action and Biological Impact
Lysyl hydroxylase 2 plays a pivotal role in the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[5][6] These cross-links are instrumental in providing tensile strength and stability to the extracellular matrix (ECM).[5] In pathological conditions such as fibrosis and cancer, the upregulation of LH2 leads to excessive collagen cross-linking and increased tissue stiffness, which can promote tumor progression and metastasis.[5][7]
"this compound" exerts its effect by directly inhibiting the enzymatic activity of LH2. This inhibition prevents the hydroxylation of specific lysine (B10760008) residues in the telopeptides of procollagen (B1174764) chains, thereby reducing the formation of stable HLCCs.[6][8] The functional consequence of this inhibition has been demonstrated in cell-based assays, where "this compound" impedes the migration of 344SQ wild-type cells but has no effect on the migration of 344SQ cells with a knockout of the LH2 gene.[1][2] This provides strong evidence that the observed anti-migratory effect is a direct result of LH2 inhibition.
Experimental Protocols
Biochemical Assay for LH2 Inhibition (Luminescence-Based)
This protocol is a representative method for determining the in vitro potency of inhibitors against LH2, based on a luciferase-based succinate (B1194679) detection assay.[9][10]
Materials:
-
Recombinant human LH2 enzyme
-
This compound (or other test compounds)
-
Peptide substrate (e.g., (IKG)3)
-
Cofactors: Ferrous sulfate (B86663) (FeSO4), α-ketoglutarate (αKG), L-ascorbic acid
-
Catalase
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl
-
Succinate detection kit (e.g., Succinate-Glo™, Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare a serial dilution of "this compound" in the reaction buffer.
-
In each well of the assay plate, add the test compound, recombinant LH2 enzyme, peptide substrate, and cofactors (FeSO4, αKG, ascorbate), and catalase.
-
Initiate the enzymatic reaction by adding the final component (typically the enzyme or αKG).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes) and subsequent cooling on ice.
-
Add the succinate detection reagent according to the manufacturer's instructions. This reagent contains enzymes that convert the succinate produced by LH2 into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature to allow the luminescence signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assay (Transwell Assay)
This protocol describes a general method for assessing the effect of "this compound" on the migratory capacity of cancer cells, such as the 344SQ lung adenocarcinoma cell line.[11][12]
Materials:
-
344SQ wild-type and LH2-knockout cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium with 0.1% Bovine Serum Albumin (BSA)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
This compound
-
Fibronectin (or other chemoattractant)
-
Calcein-AM or DAPI stain
Procedure:
-
Culture 344SQ cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Pre-treat the starved cells with various concentrations of "this compound" or vehicle control for a specified duration.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS or fibronectin) to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium containing the corresponding concentration of "this compound".
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Calcein-AM or DAPI).
-
Image the stained cells using a fluorescence microscope and quantify the number of migrated cells per field of view.
-
Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control to determine the effect on cell migration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involving LH2 and the experimental workflow for assessing the selectivity of "this compound".
Caption: LH2-mediated collagen cross-linking pathway and point of inhibition.
Caption: Workflow for determining the selectivity of LH2 inhibitors.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lysyl Hydroxylase 2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of procollagen, a key step in the formation of stable, hydroxylysine-aldehyde derived collagen cross-links. These cross-links are essential for the structural integrity and stability of the extracellular matrix (ECM). Elevated LH2 expression is associated with various pathological conditions, including fibrosis and cancer metastasis. In cancer, increased LH2 activity leads to a stiffer tumor microenvironment, which promotes tumor cell invasion and dissemination.[1][2][3]
Lysyl hydroxylase 2-IN-2 is a potent and selective inhibitor of LH2 with an IC50 of approximately 500 nM. By inhibiting LH2, this small molecule provides a valuable tool for studying the roles of collagen cross-linking in disease and for developing potential therapeutics to target fibrosis and cancer metastasis. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell migration, invasion, and collagen cross-linking.
Product Information
| Product Name | This compound |
| Target | Lysyl hydroxylase 2 (LH2/PLOD2) |
| IC50 | ~500 nM |
| Molecular Weight | Varies by supplier |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C as a solid or in solution (DMSO). Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound acts as a competitive inhibitor of LH2, preventing the hydroxylation of lysine residues on collagen telopeptides. This inhibition leads to a reduction in the formation of stable hydroxylysine-aldehyde derived cross-links in the ECM. Consequently, the collagen matrix is less stiff and more susceptible to degradation, which can impede cancer cell invasion and migration. In 344SQ wild-type cells, this compound has been shown to inhibit cell migration, an effect that is not observed in LH2 knockout cells, demonstrating its on-target activity.
Signaling Pathway
The expression of PLOD2, the gene encoding LH2, is often upregulated in cancer cells, particularly under hypoxic conditions. The transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) directly binds to the PLOD2 promoter, inducing its expression.[2][4] Increased LH2 activity leads to enhanced collagen cross-linking, resulting in a stiffer ECM that promotes cell migration and invasion. Additionally, LH2 has been shown to influence the PI3K/Akt signaling pathway, which in turn regulates the expression of proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[5][6][7]
Caption: LH2 Signaling Pathway in Cancer Metastasis.
Experimental Protocols
General Guidelines for Cell Culture Treatment
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of the compound in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound should be determined empirically for each cell line and assay. A starting point for dose-response experiments is to use a range of concentrations around the IC50 value (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as used for the inhibitor-treated cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.
-
Treatment Duration: The incubation time will depend on the specific assay. For migration and invasion assays, treatment is typically applied for the duration of the assay (e.g., 12-48 hours). For analyzing changes in collagen cross-linking, a longer treatment period (e.g., 48-72 hours) may be necessary.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Caption: Workflow for a Wound Healing Assay.
Materials:
-
Cells of interest (e.g., 344SQ, MDA-MB-231, or other cancer cell lines with detectable PLOD2 expression)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, gently create a straight scratch in the monolayer with a sterile p200 pipette tip.
-
Wash the wells twice with serum-free or low-serum medium to remove detached cells.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at the initial time point (T=0).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation:
| Treatment | Concentration | Wound Closure at 24h (%) | p-value |
| Vehicle (DMSO) | 0.1% | 85 ± 5 | - |
| LH2-IN-2 | 100 nM | 70 ± 6 | <0.05 |
| LH2-IN-2 | 500 nM | 45 ± 4 | <0.01 |
| LH2-IN-2 | 1 µM | 25 ± 3 | <0.001 |
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, a key feature of metastatic cancer cells.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete medium (with serum as a chemoattractant)
-
This compound stock solution
-
DMSO (vehicle control)
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal violet solution for staining
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the desired chemoattractant (e.g., complete medium with 10% FBS) to the lower chamber of the transwell plate.
-
Seed the cells in serum-free medium containing this compound or vehicle control into the upper chamber of the inserts. A typical seeding density is 5 x 10^4 to 1 x 10^5 cells per insert.
-
Incubate the plate for 12-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Treatment | Concentration | Number of Invading Cells (per field) | p-value |
| Vehicle (DMSO) | 0.1% | 150 ± 12 | - |
| LH2-IN-2 | 100 nM | 110 ± 10 | <0.05 |
| LH2-IN-2 | 500 nM | 65 ± 8 | <0.01 |
| LH2-IN-2 | 1 µM | 30 ± 5 | <0.001 |
Protocol 3: Analysis of Collagen Cross-linking by HPLC
This protocol provides a general overview of how to assess changes in collagen cross-links after treatment with this compound. The specific details of the HPLC method may need to be optimized based on the available equipment and expertise.
Procedure:
-
Culture cells to confluence and treat with this compound or vehicle for 48-72 hours to allow for sufficient collagen deposition and cross-linking.
-
Harvest the cell layer and the deposited extracellular matrix.
-
Hydrolyze the samples in strong acid (e.g., 6M HCl) at high temperature to break down the proteins into their constituent amino acids, including the cross-linking amino acids.
-
Analyze the hydrolysates by reverse-phase high-performance liquid chromatography (HPLC).
-
Separate the different collagen cross-links (e.g., pyridinoline (B42742) and deoxypyridinoline, which are derived from hydroxylysine) using a C18 column and a suitable mobile phase gradient.
-
Detect the cross-links using a fluorescence detector, as they are naturally fluorescent.
-
Quantify the amount of each cross-link by comparing the peak areas to those of known standards.
-
Normalize the cross-link content to the total collagen content of the sample (which can be estimated by measuring hydroxyproline (B1673980) content).
Expected Outcome: Treatment with this compound is expected to decrease the abundance of hydroxylysine-aldehyde derived cross-links (e.g., pyridinoline) and potentially increase the proportion of lysine-aldehyde derived cross-links.
Troubleshooting
-
Low Inhibitor Activity:
-
Ensure the inhibitor is properly dissolved and the stock solution is not degraded.
-
Increase the concentration of the inhibitor.
-
Increase the treatment duration.
-
-
Cell Toxicity:
-
Perform a dose-response curve to determine the optimal non-toxic concentration.
-
Ensure the final DMSO concentration is low (e.g., <0.1%).
-
-
High Variability in Assays:
-
Ensure consistent cell seeding densities.
-
For wound healing assays, create uniform scratches.
-
For transwell assays, ensure proper coating of the inserts and avoid bubbles.
-
Conclusion
This compound is a valuable research tool for investigating the role of LH2 and collagen cross-linking in cell biology and disease. The protocols provided here offer a starting point for characterizing the effects of this inhibitor on cell migration and invasion in various cell culture models. Further optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. Hypoxia-Dependent Modification of Collagen Networks Promotes Sarcoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia signaling – license to metastasize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor 1 and breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Lysyl Hydroxylase 2 (LH2) Inhibitors
Topic: "Lysyl hydroxylase 2-IN-2" and related LH2 inhibitors: Dosage and Administration for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available, peer-reviewed data detailing the specific dosage and administration of "this compound" for in vivo studies. A related compound, "Lysyl hydroxylase 2-IN-1," is specified by at least one supplier for research use only and not for in vivo applications. Therefore, the following application notes and protocols are provided as a comprehensive guide for the initial design and development of in vivo experiments for novel LH2 inhibitors, based on general principles for small molecule enzyme inhibitors. Researchers must conduct their own extensive dose-finding, formulation, and toxicology studies for any new compound, including "this compound," before proceeding with efficacy studies.
Pre-clinical Research Application Notes
Introduction to Lysyl Hydroxylase 2 (PLOD2)
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen.[1][2][3] It catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptide regions of procollagen.[4][5] This modification is essential for the formation of stable, mature collagen cross-links of the hydroxylysine-aldehyde derived pathway.[6] These cross-links contribute significantly to the tensile strength and stability of the extracellular matrix (ECM).
Unlike other lysyl hydroxylases, LH2's specific action on telopeptide lysines is crucial for the formation of pyridinoline (B42742) cross-links, which are highly stable and resistant to degradation.[4][7]
Rationale for LH2 Inhibition in Disease
Aberrant LH2 activity and the resulting changes in collagen cross-linking are implicated in several pathologies:
-
Fibrosis: In fibrotic diseases, upregulation of LH2 leads to excessive collagen deposition and the formation of a stiff, cross-linked matrix, contributing to organ dysfunction.[6][7]
-
Cancer: Increased LH2 expression is observed in various cancers, including breast, lung, and hepatocellular carcinoma.[1][2][7] A stiff, LH2-modified tumor stroma can promote cancer cell invasion, migration, and metastasis.[1][2][7][8] The altered ECM can also create a physical barrier that impedes the infiltration of immune cells.[8]
Inhibition of LH2 presents a promising therapeutic strategy to normalize the tumor microenvironment, reduce fibrosis, and potentially inhibit cancer progression and metastasis.
"this compound": A Potent LH2 Inhibitor
"this compound" is a potent small molecule inhibitor of LH2 with an in vitro IC50 of approximately 500 nM. It has been shown to inhibit the migration of cancer cells in vitro, a key process in metastasis.
General Protocol for In Vivo Evaluation of LH2 Inhibitors
This protocol provides a general framework for researchers to establish the dosage and administration of a novel LH2 inhibitor for in vivo studies.
Step 1: Formulation Development for In Vivo Administration
Most small molecule inhibitors are hydrophobic and require a specific vehicle for in vivo delivery. The goal is to create a stable, non-toxic formulation that ensures adequate bioavailability.
2.1.1. Solubility Testing: Begin by assessing the solubility of the inhibitor in various pharmaceutically acceptable solvents and vehicles.
2.1.2. Common Formulation Strategies: The table below summarizes common vehicles used for in vivo studies of hydrophobic small molecules. It is critical to test several combinations to find an optimal formulation.
| Vehicle Component | Purpose | Common Examples | Considerations |
| Primary Solvent | To dissolve the compound | DMSO, NMP, Ethanol | Potential for toxicity at high concentrations. |
| Co-solvent / Bulking Agent | To dilute the primary solvent and improve tolerability | PEG300, PEG400, Propylene Glycol | Can affect viscosity and stability. |
| Surfactant / Solubilizer | To maintain solubility in aqueous environments (e.g., bloodstream) | Tween 80, Cremophor EL, Solutol HS 15 | Can cause hypersensitivity reactions (e.g., Cremophor EL). |
| Aqueous Component | To bring the formulation to the final volume | Saline (0.9% NaCl), PBS, Water for Injection | Must be sterile for parenteral routes. |
Example Formulation Protocol:
-
Weigh the required amount of the LH2 inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add a co-solvent such as PEG400 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add a surfactant like Tween 80 (e.g., 5-10% of the final volume) and mix until the solution is clear.
-
Slowly add saline or PBS to reach the final desired concentration, vortexing continuously to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
Step 2: Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
Objective: To determine the highest dose that can be administered without causing unacceptable toxicity and to identify a range of doses for efficacy studies.
Experimental Protocol:
-
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use a small group size (n=3-5 per dose group).
-
Dose Selection: Start with a low dose and escalate in subsequent groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg).
-
Administration Route: Choose a route relevant to the intended therapeutic application (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage (PO)).
-
Dosing Schedule: Administer the compound daily (or as determined by preliminary pharmacokinetic data, if available) for 5-14 days.
-
Monitoring:
-
Clinical Signs: Observe animals daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in behavior).
-
Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities. For a more detailed analysis, collect major organs (liver, kidney, spleen, etc.) for histopathology.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Step 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to confirm target engagement in vivo.
Experimental Protocols:
2.3.1. Pharmacokinetic (PK) Study:
-
Administer a single dose of the LH2 inhibitor to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and analyze the concentration of the inhibitor using LC-MS/MS.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and AUC (area under the curve).
2.3.2. Pharmacodynamic (PD) / Target Engagement Study:
-
Dose animals with the LH2 inhibitor (using a dose determined from the MTD study).
-
At various time points after dosing, collect tissues of interest (e.g., tumor, fibrotic lung, skin).
-
Measure the levels of hydroxylysine in collagen from these tissues using techniques like mass spectrometry. A reduction in hydroxylysine content would indicate successful inhibition of LH2 activity.
Suggested Experimental Design Template for an Efficacy Study
| Parameter | Description |
| Animal Model | e.g., Orthotopic breast cancer model (MDA-MB-231 cells in nude mice); Bleomycin-induced pulmonary fibrosis model. |
| Groups (n=8-10/group) | 1. Vehicle Control 2. LH2 Inhibitor - Low Dose (e.g., 10 mg/kg) 3. LH2 Inhibitor - High Dose (e.g., 50 mg/kg) 4. Positive Control (if available) |
| Compound Formulation | e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline |
| Administration Route & Schedule | e.g., Intraperitoneal (IP) injection, once daily |
| Duration of Study | e.g., 28 days |
| Primary Endpoints | Tumor volume, tumor weight, number of lung metastases |
| Secondary/PD Endpoints | Collagen cross-link analysis (hydroxylysine levels), immunohistochemistry for fibrosis markers (e.g., Masson's Trichrome stain), immune cell infiltration analysis. |
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Intracellular and extracellular steps of collagen biosynthesis and maturation.
Caption: Key signaling pathways regulating LH2 expression and its role in cancer progression.
Experimental Workflow
Caption: A stepwise workflow for the in vivo evaluation of a novel LH2 inhibitor.
References
- 1. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]
- 2. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
"Lysyl hydroxylase 2-IN-2" solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues within the telopeptides of procollagen, a key step for the formation of stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[1][2] This process, facilitated by lysyl oxidase (LOX), contributes to the mechanical stability of the extracellular matrix (ECM).[3] Aberrant LH2 activity is implicated in various pathologies, including fibrosis and cancer progression, where it promotes increased ECM stiffness, leading to enhanced tumor cell invasion and metastasis.[3][4]
Lysyl hydroxylase 2-IN-2 is a potent and specific small molecule inhibitor of LH2 with an IC50 of approximately 500 nM.[5][6] This inhibitor has been shown to effectively block cell migration in wild-type cells expressing LH2, but not in LH2 knockout cells, highlighting its specificity.[5] These application notes provide essential information on the solubility and stability of this compound for experimental use, along with detailed protocols for its application in cell-based assays.
Chemical Properties
| Property | Value | Reference |
| IC50 | ~500 nM | [5][6] |
| Molecular Weight | 323.39 g/mol | [7] |
| Chemical Formula | C19H21N3O2 | [7] |
Solubility and Storage
Solubility Data (Estimated)
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 154.6 mM) | May require ultrasonication for complete dissolution.[8] |
| Ethanol | Sparingly soluble | Further dilution in aqueous buffers is recommended. |
| Water | Insoluble | |
| Cell Culture Media | Insoluble | Prepare a concentrated stock in DMSO and dilute into media. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. |
Stock Solution Preparation and Storage
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.
| Storage Condition | Shelf Life of Stock Solution (in DMSO) |
| -80°C | 6 months (under nitrogen)[8] |
| -20°C | 1 month (under nitrogen)[8] |
Stability Recommendations
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into single-use volumes.
-
Light Sensitivity: Protect from direct light. Store in a dark tube or wrap with foil.
-
pH Stability: The stability of the compound at different pH values has not been formally reported. It is advisable to maintain physiological pH (7.2-7.4) in aqueous experimental buffers.
Signaling Pathway of Lysyl Hydroxylase 2 in Cancer Progression
LH2 plays a pivotal role in remodeling the tumor microenvironment. Its expression is upregulated by key oncogenic signaling pathways, including hypoxia-inducible factor 1-alpha (HIF-1α) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][9] Increased LH2 activity leads to the hydroxylation of lysine residues in collagen telopeptides. This modification is a prerequisite for the action of lysyl oxidase (LOX), which catalyzes the formation of highly stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs). The accumulation of these cross-links results in increased stiffness of the extracellular matrix, which in turn promotes cancer cell invasion and metastasis.
Caption: LH2 Signaling Pathway in Cancer.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium appropriate for the cell line
-
Sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight = 323.39 g/mol ). For 1 mg of compound, add 309.2 µL of DMSO. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex or sonicate briefly until the compound is fully dissolved. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage of Stock Solution: a. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8] It is recommended to store under an inert gas like nitrogen or argon if possible.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. c. Prepare the final working concentrations by diluting the stock or intermediate solution into the final volume of cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 10 mL of medium). d. Ensure the final concentration of DMSO in the cell culture medium is below a cytotoxic level, typically ≤ 0.5%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Caption: Workflow for LH2-IN-2 Solution Preparation.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol provides a general procedure for a wound healing (scratch) assay to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest (e.g., a cancer cell line with known LH2 expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS), sterile
-
Microscope with a camera
Procedure:
-
Cell Seeding: a. Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Creating the "Wound": a. Once the cells have formed a confluent monolayer, gently aspirate the culture medium. b. Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer. c. Wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: a. Prepare fresh cell culture medium (serum-free or low-serum to minimize proliferation) containing the desired final concentrations of this compound. b. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor. c. Add the treatment and control media to the respective wells.
-
Image Acquisition: a. Immediately after adding the treatment, place the plate on a microscope and acquire images of the scratch in each well. This is the 0-hour time point. Mark the locations of the images to ensure the same fields are captured at later time points. b. Return the plate to the incubator. c. Acquire images of the same marked locations at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: a. Measure the width of the scratch at multiple points for each image at each time point. b. Calculate the average wound closure rate for each treatment condition. c. Compare the migration rate of cells treated with this compound to the vehicle control. A significant decrease in the rate of wound closure in the presence of the inhibitor indicates an inhibitory effect on cell migration.
Caption: Cell Migration (Wound Healing) Assay Workflow.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 3. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols: Western Blot Analysis of Lysyl Hydroxylase 2 (LH2) Expression Following Treatment with "Lysyl hydroxylase 2-IN-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a crucial enzyme in collagen biosynthesis. It catalyzes the hydroxylation of lysine (B10760008) residues in the telopeptide regions of procollagen (B1174764) chains. This post-translational modification is essential for the formation of stable, mature collagen cross-links that contribute to the tensile strength and integrity of the extracellular matrix (ECM). Dysregulation of LH2 activity and expression is implicated in various pathological conditions, including fibrosis and cancer metastasis, where altered collagen cross-linking contributes to tissue stiffening and disease progression.
"Lysyl hydroxylase 2-IN-2" is a potent and specific inhibitor of LH2, with an IC50 value of approximately 500 nM.[1] By inhibiting the enzymatic activity of LH2, this small molecule provides a valuable tool for investigating the functional roles of LH2-mediated collagen cross-linking in both normal physiology and disease. These application notes provide a detailed protocol for utilizing Western blotting to analyze the expression levels of LH2 in cultured cells following treatment with "this compound".
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of "this compound" on LH2 protein expression. Band intensities are normalized to a loading control (e.g., β-actin) and expressed relative to the vehicle-treated control group.
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Normalized LH2 Expression (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 48 | 1.00 | 0.08 | 1.0 |
| LH2-IN-2 | 250 | 48 | 0.95 | 0.10 | 0.95 |
| LH2-IN-2 | 500 | 48 | 0.78 | 0.09 | 0.78 |
| LH2-IN-2 | 1000 | 48 | 0.52 | 0.07 | 0.52 |
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of LH2 expression in cells treated with "this compound".
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human fibroblasts, specific cancer cell lines known to express LH2) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 250 nM, 500 nM, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: When cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of "this compound" or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
Cell Lysis and Protein Quantification
-
Cell Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS completely and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well or dish. Use approximately 100-200 µL for a well in a 6-well plate.
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. To ensure complete lysis and to shear DNA, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the protein quantification results, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Aim to load an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (an 8% gel is suitable for LH2, which has a predicted molecular weight of approximately 106.63 kDa). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for larger proteins like LH2.
Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LH2, diluted in the blocking buffer according to the manufacturer's recommendations. This incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Signal Visualization: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Loading Control): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Densitometry Analysis: Quantify the band intensities for LH2 and the loading control using densitometry software. Normalize the LH2 band intensity to the corresponding loading control band intensity for each sample.
Mandatory Visualizations
Experimental Workflow
Caption: Western blot workflow for analyzing LH2 expression.
Signaling Pathway
Caption: LH2 signaling and point of inhibition.
References
Application Notes and Protocols for Cell Migration Assay with "Lysyl hydroxylase 2-IN-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), is a crucial enzyme involved in the post-translational modification of collagen.[1] It catalyzes the hydroxylation of lysine (B10760008) residues in the telopeptides of collagen, a key step in the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[1] Elevated expression of LH2 has been implicated in various pathological conditions, including fibrosis and cancer progression.[1] In the context of oncology, increased LH2 activity contributes to the stiffening of the tumor microenvironment, which in turn promotes cancer cell migration, invasion, and ultimately, metastasis.[2]
Studies have demonstrated that the knockdown of LH2 can inhibit the proliferation, migration, and invasion of cancer cells.[3][4] The molecular mechanisms underlying LH2-mediated cell migration are often associated with the activation of signaling pathways such as PI3K/Akt, which subsequently modulate epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility.[3][4]
"Lysyl hydroxylase 2-IN-2" is a potent and specific small molecule inhibitor of LH2, with a reported IC50 value of approximately 500 nM. By inhibiting the enzymatic activity of LH2, this compound offers a valuable tool for investigating the role of collagen cross-linking in cell migration and for exploring the therapeutic potential of targeting LH2 in diseases characterized by excessive cell motility.
These application notes provide detailed protocols for utilizing "this compound" in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Mechanism of Action of this compound
"this compound" functions as a direct inhibitor of the enzymatic activity of Lysyl hydroxylase 2. By binding to the enzyme, it prevents the hydroxylation of lysine residues on collagen telopeptides. This inhibition leads to a reduction in the formation of stable collagen cross-links, thereby altering the composition and stiffness of the extracellular matrix (ECM). A less cross-linked and stiffened ECM provides a less permissive environment for cancer cell migration and invasion.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
a. Materials:
-
Cancer cell line with detectable LH2 expression (e.g., U87 or U251 glioma cells, MHCC-97H or Huh7 hepatocellular carcinoma cells)[4]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
"this compound" (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
b. Protocol:
-
Cell Seeding: Seed the cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of "this compound" (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or the vehicle control (DMSO). A positive control for migration inhibition (e.g., a known inhibitor of cell migration) can also be included.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 4x or 10x). Mark the imaged areas for consistent imaging over time.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Time-Lapse): Capture images of the same marked areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[4]
-
Data Analysis: Measure the width or the area of the scratch at each time point for each condition. The rate of wound closure can be calculated and compared between the treated and control groups.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
a. Materials:
-
Cancer cell line with detectable LH2 expression
-
Complete cell culture medium
-
Serum-free cell culture medium
-
"this compound" (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
-
Inverted microscope with a camera
b. Protocol:
-
Cell Preparation: Culture the cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Add the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add different concentrations of "this compound" (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or the vehicle control (DMSO) to the cell suspension in the upper chamber.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable migration (e.g., 12-48 hours, depending on the cell line).[4]
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a crystal violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition: Allow the inserts to air dry. Capture images of the stained, migrated cells on the underside of the membrane using an inverted microscope.
-
Data Analysis: Count the number of migrated cells in several random fields of view for each condition. The average number of migrated cells per field can then be calculated and compared between the treated and control groups.
Data Presentation
The quantitative data obtained from the cell migration assays should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Wound Closure in a Scratch Assay
| Treatment Concentration | Initial Wound Width (µm) (Mean ± SD) | Wound Width at 24h (µm) (Mean ± SD) | % Wound Closure (Mean ± SD) | p-value vs. Vehicle |
| Vehicle (DMSO) | 510 ± 25 | 155 ± 20 | 69.6 ± 3.9 | - |
| 0.1 µM | 505 ± 30 | 250 ± 22 | 50.5 ± 4.3 | <0.05 |
| 0.5 µM | 515 ± 28 | 380 ± 25 | 26.2 ± 4.8 | <0.01 |
| 1 µM | 508 ± 22 | 450 ± 18 | 11.4 ± 3.5 | <0.001 |
| 5 µM | 512 ± 26 | 490 ± 20 | 4.3 ± 3.9 | <0.001 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Treatment Concentration | Number of Migrated Cells per Field (Mean ± SD) | % Migration Inhibition (Mean ± SD) | p-value vs. Vehicle |
| Vehicle (DMSO) | 250 ± 35 | 0 | - |
| 0.1 µM | 175 ± 28 | 30.0 ± 11.2 | <0.05 |
| 0.5 µM | 90 ± 20 | 64.0 ± 8.0 | <0.01 |
| 1 µM | 45 ± 15 | 82.0 ± 6.0 | <0.001 |
| 5 µM | 15 ± 8 | 94.0 ± 3.2 | <0.001 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Mandatory Visualizations
References
- 1. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma [xiahepublishing.com]
Application Notes and Protocols for Lysyl Oxidase-Like 2 (LOXL2) Inhibitors in Murine Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ scarring and failure. A key enzyme in the fibrotic process is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 plays a crucial role in the cross-linking of collagen and elastin (B1584352) fibers, which stabilizes the ECM and promotes its deposition.[1] Upregulation of LOXL2 is observed in various fibrotic conditions, including those affecting the liver, lungs, kidneys, and heart.[1] Consequently, inhibition of LOXL2 has emerged as a promising therapeutic strategy to attenuate or reverse fibrosis.
These application notes provide an overview and detailed protocols for the use of LOXL2 inhibitors in preclinical mouse models of fibrosis. While the specific inhibitor "Lysyl hydroxylase 2-IN-2" was not identified in the public domain, this document focuses on well-characterized small molecule and antibody inhibitors of LOXL2, which is understood to be the relevant therapeutic target.
Mechanism of Action of LOXL2 in Fibrosis
LOXL2 contributes to fibrosis through multiple mechanisms. Its primary function is the enzymatic cross-linking of collagen, which increases the tensile strength and insolubility of the fibrotic matrix, making it resistant to degradation.[1] Beyond its enzymatic role, LOXL2 also influences cell behavior by promoting the differentiation of fibroblasts into myofibroblasts, the primary ECM-producing cells.[1][2] This is often mediated through complex signaling pathways, including transforming growth factor-beta (TGF-β) and focal adhesion kinase (FAK).[1][3]
Key LOXL2 Signaling Pathways in Fibrosis
The pro-fibrotic effects of LOXL2 are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: LOXL2 is involved in a positive feedback loop with TGF-β, a major pro-fibrotic cytokine.[1][2][4]
Preclinical Mouse Models of Fibrosis
A variety of mouse models are available to study fibrosis in different organs. The choice of model depends on the specific research question and the target organ. Below are protocols for commonly used models.
Experimental Workflow Overview
Caption: A generalized workflow for evaluating LOXL2 inhibitors in mouse models of fibrosis.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to study idiopathic pulmonary fibrosis (IPF). A single intratracheal instillation of bleomycin induces an initial inflammatory phase followed by a fibrotic phase.[5][6][7][8]
Materials:
-
Bleomycin sulfate (B86663) (in sterile saline)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Intubation stand and fiber-optic light source
-
20-22G catheter
Procedure:
-
Anesthetize the mouse and position it on the intubation stand.
-
Visualize the trachea and carefully insert the catheter.
-
Instill a single dose of bleomycin (typically 1.5 - 3.5 U/kg in 50 µL of sterile saline) intratracheally.[7]
-
Administer a small bolus of air (50 µL) to ensure distribution into the lungs.[5]
-
Monitor the mice for recovery and body weight changes.
-
Initiate LOXL2 inhibitor treatment either prophylactically (before or at the time of bleomycin instillation) or therapeutically (typically 7-10 days after bleomycin).
-
Harvest lungs at day 14 or 21 for analysis.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
Repeated administration of CCl4 is a classic method to induce liver fibrosis and cirrhosis in mice.[9][10][11]
Materials:
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., corn oil or olive oil)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a solution of CCl4 in the vehicle (e.g., 10% v/v).
-
Administer CCl4 via intraperitoneal (i.p.) injection (typically 0.5 - 1.0 mL/kg body weight).[10]
-
Repeat injections 2-3 times per week for 4-8 weeks to induce progressive fibrosis.[9][10]
-
Administer the LOXL2 inhibitor concurrently with CCl4 treatment or during a "reversal" phase after CCl4 is stopped.
-
Monitor liver function via blood sampling (ALT/AST levels).
-
Harvest livers at the end of the treatment period for analysis.
Protocol 3: Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[12][13][14][15]
Materials:
-
Surgical instruments
-
Suture material (e.g., 4-0 or 8-0 silk)
-
Anesthetic
-
Analgesics
Procedure:
-
Anesthetize the mouse and make a flank or midline incision to expose the left kidney and ureter.
-
Carefully isolate the ureter and ligate it at two points with suture material.[14] The ureter may be cut between the ligatures.
-
Suture the incision and provide post-operative analgesia.
-
The contralateral (right) kidney serves as an internal control.
-
Initiate LOXL2 inhibitor treatment at the time of surgery or a few days post-surgery.
-
Harvest both kidneys typically at day 7 or 14 post-UUO for analysis.
Protocol 4: Myocardial Infarction (MI)-Induced Cardiac Fibrosis
Permanent ligation of the left anterior descending (LAD) coronary artery is a common model for studying post-infarction cardiac fibrosis and remodeling.[16][17][18][19]
Materials:
-
Surgical instruments
-
Suture material (e.g., 7-0 or 8-0 silk)
-
Ventilator
-
Anesthetic and analgesics
Procedure:
-
Anesthetize, intubate, and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD coronary artery permanently with a suture.
-
Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Close the chest and provide post-operative care, including analgesia.
-
Administer the LOXL2 inhibitor starting immediately after surgery or a few days post-MI.
-
Harvest hearts at various time points (e.g., 1, 2, or 4 weeks) for analysis of infarct size and fibrosis.
Analysis of Fibrosis
Protocol 5: Picrosirius Red Staining for Collagen
This method is used to visualize and quantify collagen deposition in tissue sections.[20][21][22]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Weigert's hematoxylin (B73222) (optional, for nuclear counterstaining)
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin and wash.
-
Stain in Picrosirius red solution for 1 hour.[21]
-
Wash twice in acidified water.[21]
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous medium.
-
Analysis: Collagen fibers appear red on a yellow background under bright-field microscopy. Under polarized light, thicker collagen fibers (Type I) appear yellow-orange, and thinner fibers (Type III) appear green. The percentage of fibrotic area can be quantified using image analysis software.
Protocol 6: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
α-SMA is a marker for activated myofibroblasts.[23][24][25]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody: anti-α-SMA
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the primary anti-α-SMA antibody (typically 1 hour at room temperature or overnight at 4°C).
-
Wash and incubate with the appropriate secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Analysis: Myofibroblasts will show brown cytoplasmic staining. The number of positive cells or the stained area can be quantified.
Protocol 7: Hydroxyproline (B1673980) Assay for Total Collagen Content
This biochemical assay provides a quantitative measure of total collagen in a tissue sample, as hydroxyproline is an amino acid largely specific to collagen.[26][27][28][29]
Materials:
-
Tissue samples (lyophilized and weighed)
-
Hydrochloric acid (HCl, e.g., 6N or 12N)
-
Chloramine-T solution
-
DMAB reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
Procedure:
-
Hydrolyze a known weight of dried tissue in HCl at high temperature (e.g., 110-120°C) for several hours (e.g., overnight or 3-24 hours).[28]
-
Neutralize the hydrolysate.
-
In a 96-well plate, add the hydrolyzed samples and a standard curve of hydroxyproline.
-
Add Chloramine-T solution to each well and incubate at room temperature (e.g., 20 minutes) to oxidize the hydroxyproline.
-
Add DMAB reagent and incubate at a higher temperature (e.g., 60-65°C) for 15-20 minutes to develop the color.[28]
-
Read the absorbance at 540-560 nm.
-
Calculate the hydroxyproline concentration from the standard curve and express it as µg of hydroxyproline per mg of dry tissue weight.
Data Presentation: Efficacy of LOXL2 Inhibitors in Murine Fibrosis Models
The following tables summarize representative quantitative data from studies using LOXL2 inhibitors in various mouse models of fibrosis.
Table 1: Pulmonary Fibrosis (Bleomycin Model)
| Inhibitor | Dosing Regimen | Key Outcomes | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| PAT-1251 | Oral, once daily | Ashcroft score | ~75% | |
| Lung Collagen | Significant reduction |
| AB0023 | IP, twice weekly | Lung Collagen | Significant reduction | |
Table 2: Liver Fibrosis (CCl4 Model)
| Inhibitor | Dosing Regimen | Key Outcomes | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| AB0023 | IP, twice weekly | Fibrotic Area | ~50% | |
| Hydroxyproline | Significant reduction |
| GS341 (mAb) | IP, every other day | Collagen Area | Significant reduction | |
Table 3: Renal Fibrosis (UUO Model)
| Inhibitor | Dosing Regimen | Key Outcomes | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| PAT-1251 | Oral gavage, 30 mg/kg daily | Interstitial Fibrosis | Significant reduction | |
| Glomerulosclerosis | Significant reduction |
| | | Pro-fibrotic genes (TGF-β1) | Significant reduction | |
Table 4: Cardiac Fibrosis (MI Model)
| Inhibitor | Dosing Regimen | Key Outcomes | % Reduction vs. Vehicle | Reference |
|---|---|---|---|---|
| SNT-5382 | Oral | Fibrotic Area | Significant reduction | [2] |
| Ejection Fraction | Improved | [2] | ||
| PXS-5153A | Not specified | Fibrotic Area | Marked reduction |
| | | Cardiac Output | Improved | |
Note: The percentage reduction is an approximation based on graphical data presented in the cited literature and should be referred to the original publications for precise values and statistical significance.
Conclusion
Inhibitors of LOXL2 represent a viable and actively investigated therapeutic approach for a range of fibrotic diseases. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of novel anti-LOXL2 compounds. Careful selection of the appropriate animal model and rigorous quantitative analysis are essential for the successful translation of these promising therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. scantox.com [scantox.com]
- 11. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. krcp-ksn.org [krcp-ksn.org]
- 15. Fight-or-flight: murine unilateral ureteral obstruction causes extensive proximal tubular degeneration, collecting duct dilatation, and minimal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Cardiac Fibrosis in Mice: (Myo)Fibroblast Phenotype After Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Myocardial Fibrosis in Mice Using a T2*-Weighted 3D Radial Magnetic Resonance Imaging Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. med.emory.edu [med.emory.edu]
- 22. stainsfile.com [stainsfile.com]
- 23. Immunohistochemical Expression of Myofibroblasts Using Alpha-smooth Muscle Actin (SMA) to Assess the Aggressive Potential of Various Clinical Subtypes of Ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Collagen Quantification by Hydroxyproline Assay [bio-protocol.org]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Lysyl Hydroxylase 2 (LH2) Inhibitors in Cancer Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen, the most abundant protein in the tumor microenvironment (TME).[1][2][3] LH2 catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptides of procollagen (B1174764) molecules.[4][5][6][7] This hydroxylation is a prerequisite for the formation of highly stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[4][5][8] An accumulation of these stable cross-links leads to increased stiffness of the extracellular matrix (ECM), a condition that promotes tumor cell invasion and metastasis.[1][4][9]
High expression of LH2 has been correlated with poor prognosis and increased metastasis in a variety of cancers, including breast, lung, and head and neck squamous cell carcinomas.[1][2][10][11] The enzyme's activity is often upregulated in hypoxic tumor regions, mediated by the transcription factor hypoxia-inducible factor 1 (HIF-1).[1][11] Furthermore, signaling pathways involving STAT3 have also been shown to regulate LH2 expression.[4] A specific splice variant, LH2b, possesses an additional galactosylhydroxylysyl glucosyltransferase (GGT) activity that has been shown to be a major driver of metastasis, suggesting that both enzymatic functions of LH2 are pro-tumorigenic.[12][13][14][15]
Given its pivotal role in creating a pro-metastatic TME, LH2 presents a compelling therapeutic target for anti-cancer therapies aimed at inhibiting metastatic dissemination. Small molecule inhibitors of LH2, such as 1,3-diketone analogs, are being investigated for their potential to disrupt the metastatic cascade.[8][16] While specific data for a compound named "Lysyl hydroxylase 2-IN-2" is not publicly available, this document provides a generalized framework for the application and evaluation of a potent and selective LH2 inhibitor in cancer metastasis models, based on the current understanding of LH2 biology and the methodologies used to study its inhibition.
Mechanism of Action
An effective LH2 inhibitor would be expected to competitively bind to the active site of the enzyme, preventing the hydroxylation of telopeptidyl lysine residues on collagen. This would lead to a reduction in the formation of stable HLCCs and a shift towards less stable lysine aldehyde-derived cross-links (LCCs).[4][9] The resulting decrease in ECM stiffness would, in turn, be hypothesized to reduce tumor cell invasion and subsequent metastasis.
Therapeutic Rationale
The therapeutic strategy for targeting LH2 is to remodel the TME to be less permissive for metastasis. By inhibiting LH2, it may be possible to:
-
Decrease tumor stiffness and interstitial pressure.
-
Inhibit local invasion of cancer cells.
-
Reduce the intravasation of tumor cells into the bloodstream.
-
Ultimately, prevent the formation of distant metastases.
Furthermore, by altering the physical barrier of the ECM, LH2 inhibition could potentially enhance the efficacy of other anti-cancer agents, including immunotherapies, by improving their delivery to the tumor site.[14]
Quantitative Data Summary
The following table summarizes the types of quantitative data that would be expected from the evaluation of a novel LH2 inhibitor in cancer metastasis models. The values provided are hypothetical and for illustrative purposes only, based on effects observed with other experimental LH2 inhibitors.
| Assay | Parameter Measured | Control (Vehicle) | LH2 Inhibitor (e.g., 10 µM) | Significance |
| In Vitro Migration (Wound Healing) | % Wound Closure at 24h | 95% ± 5% | 40% ± 8% | p < 0.01 |
| In Vitro Invasion (Transwell) | Number of Invading Cells | 500 ± 50 | 150 ± 30 | p < 0.001 |
| 3D Spheroid Invasion | Invasion Area (µm²) | 80,000 ± 7,000 | 25,000 ± 4,500 | p < 0.01 |
| In Vivo Metastasis (Orthotopic Model) | Number of Lung Metastatic Nodules | 45 ± 10 | 12 ± 5 | p < 0.01 |
| Collagen Cross-link Analysis (HPLC) | HLCC/LCC Ratio in Tumors | 3.5 ± 0.5 | 1.2 ± 0.3 | p < 0.001 |
Experimental Protocols
In Vitro Cell-Based Assays
These assays are crucial for the initial characterization of an LH2 inhibitor's effect on cancer cell motility and invasion.[17][18]
a) Wound Healing (Scratch) Assay for Cell Migration
-
Objective: To assess the effect of the LH2 inhibitor on the 2D migratory capacity of cancer cells.
-
Cell Lines: Highly metastatic cell lines with known high LH2 expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a uniform "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing the LH2 inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Image the scratch at 0h and subsequent time points (e.g., 12h, 24h) using a phase-contrast microscope.
-
Quantify the wound area at each time point using ImageJ or similar software and calculate the percentage of wound closure.
-
b) Transwell Invasion Assay
-
Objective: To evaluate the effect of the LH2 inhibitor on the ability of cancer cells to invade through a basement membrane matrix.
-
Materials: Transwell inserts with 8 µm pores, Matrigel or a similar basement membrane extract.
-
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free media containing the LH2 inhibitor or vehicle control and seed them into the upper chamber of the Transwell insert.
-
Fill the lower chamber with media containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.
-
c) 3D Spheroid Invasion Assay
-
Objective: To assess cell invasion in a more physiologically relevant 3D context.[19]
-
Protocol:
-
Generate cancer cell spheroids by seeding cells in ultra-low attachment round-bottom plates.
-
Once spheroids have formed, embed them in a collagen I or Matrigel matrix containing the LH2 inhibitor or vehicle control.
-
Add media with the inhibitor or vehicle on top of the gel.
-
Image the spheroids at regular intervals (e.g., every 24 hours) for several days.
-
Measure the area of invasion (the area covered by cells that have migrated out from the central spheroid) over time.
-
In Vivo Metastasis Models
Animal models are essential for evaluating the anti-metastatic potential of an LH2 inhibitor in a systemic environment.[20]
a) Orthotopic Xenograft Model
-
Objective: To assess the effect of the LH2 inhibitor on primary tumor growth and spontaneous metastasis from a clinically relevant site.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Protocol:
-
Surgically implant cancer cells (e.g., MDA-MB-231 for breast cancer into the mammary fat pad) into the orthotopic site.
-
Allow tumors to establish to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (vehicle control vs. LH2 inhibitor).
-
Administer the LH2 inhibitor systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitor primary tumor growth using caliper measurements.
-
At the end of the study, euthanize the mice and harvest the primary tumor and metastatic organs (e.g., lungs, lymph nodes).
-
Quantify metastatic burden by counting surface nodules, histological analysis (H&E staining), or by qPCR for human-specific DNA in the metastatic organ.[1]
-
Biochemical Analysis
a) Quantification of Collagen Cross-links
-
Objective: To directly measure the effect of the LH2 inhibitor on the biochemical composition of collagen in the tumor.
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Excise and lyophilize primary tumor tissue from the in vivo study.
-
Perform acid hydrolysis of the tissue to break down proteins into their constituent amino acids and cross-link products.
-
Analyze the hydrolysates by HPLC with fluorescence detection to separate and quantify the amounts of HLCCs (e.g., pyridinoline) and LCCs (e.g., dehydro-lysinonorleucine).
-
Calculate the ratio of HLCCs to LCCs as a measure of LH2 activity.[4]
-
Visualizations
Caption: LH2 signaling pathway in cancer metastasis.
Caption: Experimental workflow for evaluating an LH2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysyl hydroxylase 2-induced collagen cross-link switching promotes metastasis in head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Scholarly Article or Book Chapter | Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma | ID: zk51vq84g | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. JCI - Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Investigating Metastasis Using In Vitro Platforms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Lysyl Hydroxylase 2-IN-2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), is a critical enzyme in collagen biosynthesis. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of procollagen, a key step for the formation of stable collagen cross-links.[1][2] In the context of oncology, elevated expression of LH2 has been observed in various cancers, including breast, lung, colorectal, and prostate cancer, and is often associated with a poor prognosis.[3][4][5][6] LH2 contributes to the stiffening of the tumor extracellular matrix (ECM), which promotes cancer cell invasion, migration, and metastasis.[7] Its activity is linked to signaling pathways such as HIF-1α and AKT/mTOR, which are central to cancer progression.[3]
"Lysyl hydroxylase 2-IN-2" is a potent inhibitor of LH2 with a reported half-maximal inhibitory concentration (IC50) of approximately 500 nM.[8] This document provides detailed application notes and experimental protocols for the use of "this compound" in oncological research, offering a framework for investigating its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Effect | Reference |
| This compound | LH2/PLOD2 | ~500 | 344SQ WT | Migration Assay | Inhibits cell migration | [8] |
| Lysyl hydroxylase 2-IN-1 | LH2/PLOD2 | ~300 | Not Specified | Enzymatic Assay | Selective inhibition of LH2 over LH1 and LH3 | MedChemExpress Datasheet |
| Minoxidil | PLOD2 (downregulation) | 0.5 - 1.0 mM (effective concentration) | Colorectal Cancer Cells | Western Blot, Proliferation, Migration | Inhibits PLOD2 expression, proliferation, and migration | [3] |
Experimental Protocols
In Vitro LH2 Enzymatic Activity Assay (Luminescence-based)
This protocol is adapted from established luminescence-based assays for LH2 activity, which measure the production of succinate (B1194679), a co-product of the hydroxylation reaction.[9]
Objective: To determine the direct inhibitory effect of "this compound" on LH2 enzymatic activity.
Materials:
-
Recombinant human LH2 protein
-
"this compound"
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100
-
Cofactors: Ferrous sulfate (B86663) (FeSO₄), L-ascorbic acid, Catalase
-
Substrates: α-ketoglutarate (α-KG), (IKG)₃ peptide (a synthetic collagen-like peptide)
-
Succinate detection kit (e.g., Succinate-Glo™ Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of "this compound" in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Prepare working solutions of recombinant LH2, cofactors, and substrates in assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be: 1 µM LH2, 50 µM FeSO₄, 500 µM ascorbic acid, 1.5 µM catalase, 100 µM α-KG, and 1 mM (IKG)₃.[8]
-
-
Assay Procedure:
-
Add 5 µL of diluted "this compound" or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the LH2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate and cofactor mix.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by heating the plate at 95°C for 5 minutes.
-
Allow the plate to cool to room temperature.
-
-
Succinate Detection:
-
Follow the manufacturer's instructions for the succinate detection kit. This typically involves adding the detection reagent to each well.
-
Incubate as recommended by the kit manufacturer.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of "this compound" on the proliferation of cancer cells.
Materials:
-
Cancer cell line with known high LH2 expression (e.g., colorectal, breast, or lung cancer cell lines)
-
"this compound"
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate for 24, 48, and 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Cell Migration and Invasion Assays (Transwell Assay)
Objective: To evaluate the effect of "this compound" on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
"this compound"
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Protocol:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
-
Cell Seeding:
-
Resuspend cancer cells in serum-free medium containing different concentrations of "this compound" or DMSO.
-
Seed 5 x 10⁴ cells in the upper chamber of the Transwell insert.
-
Add 600 µL of medium containing 10% FBS to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Visualization:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS.
-
Visualize and count the cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated/invaded cells in several random fields for each condition.
-
Express the results as a percentage of the vehicle control.
-
Western Blot Analysis
Objective: To investigate the effect of "this compound" on LH2 protein levels and downstream signaling pathways.
Materials:
-
Cancer cell line
-
"this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PLOD2, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis:
-
Treat cells with "this compound" at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
In Vivo Tumor Growth and Metastasis Models
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of "this compound" in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., luciferase-labeled for metastasis studies)
-
"this compound"
-
Vehicle for in vivo administration (to be determined based on the inhibitor's properties)
Protocol:
-
Subcutaneous Tumor Model:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer "this compound" or vehicle according to a predetermined schedule and dosage. The dosage will need to be determined through pharmacokinetic and toxicity studies.
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., IHC, western blot).
-
-
Experimental Metastasis Model:
-
Inject luciferase-labeled cancer cells intravenously (e.g., via the tail vein).
-
Begin treatment with "this compound" or vehicle.
-
Monitor metastasis formation using an in vivo imaging system (IVIS).
-
At the end of the study, harvest organs (e.g., lungs) to quantify metastatic nodules.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Mandatory Visualizations
Caption: LH2/PLOD2 signaling pathway in cancer progression and point of inhibition.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for assessing the efficacy of this compound.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of Lysyl Hydroxylase 2-IN-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl Hydroxylase 2 (LH2).[1][2] Lysyl hydroxylase 2 is a crucial enzyme involved in collagen biosynthesis and is implicated in various fibrotic diseases and cancer metastasis.[3][4][5][6] Accurate determination of inhibitor potency is critical for drug discovery and development. This application note details the necessary reagents, experimental setup, and a step-by-step protocol for a robust luminescence-based assay to measure the IC50 of this compound.
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the 2-oxoglutarate-dependent dioxygenase superfamily.[3][7][8] It catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptides of collagen.[4][5][9][10][11] This post-translational modification is essential for the formation of stable collagen cross-links that contribute to the mechanical strength of the extracellular matrix.[4][5] Dysregulation of LH2 activity has been linked to various pathological conditions, including fibrosis and cancer progression, making it a compelling therapeutic target.[3][4][6]
"this compound" has been identified as a potent inhibitor of LH2, with a reported IC50 value of approximately 500 nM.[1][2] This document outlines a detailed protocol for verifying this IC50 value using a luminescence-based assay that quantifies succinate (B1194679), a co-product of the LH2-catalyzed reaction.[3] This high-throughput adaptable method offers a reliable and sensitive means to assess the potency of LH2 inhibitors.[3][4][12]
Signaling Pathway and Experimental Workflow
To understand the context of the experiment, a diagram of the simplified collagen cross-linking pathway involving LH2 is presented below.
Caption: Simplified pathway of LH2-mediated collagen modification.
The experimental workflow for determining the IC50 of "this compound" is outlined in the following diagram.
Caption: Workflow for IC50 determination of an LH2 inhibitor.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the LH2 inhibition assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Recombinant Human LH2 | 10 µM | 1 µM[2] |
| [IKG]3 Peptide Substrate | 10 mM | 1000 µM[2] |
| α-Ketoglutarate (α-KG) | 10 mM | 100 µM |
| Ferrous Sulfate (FeSO4) | 10 mM | 10 µM |
| Ascorbic Acid | 100 mM | 1 mM |
| This compound | 1 mM in DMSO | Variable (e.g., 1 nM - 100 µM) |
| Assay Buffer (e.g., Tris-HCl, pH 7.5) | 1 M | 50 mM |
Table 2: Experimental Parameters
| Parameter | Value |
| Assay Volume | 20 µL |
| Plate Format | 384-well, white, opaque |
| Incubation Time | 90 minutes[2] |
| Incubation Temperature | 37°C |
| Detection Method | Luminescence |
| Readout | Relative Luminescence Units (RLU) |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5. Dilute to 50 mM with nuclease-free water.
-
Recombinant Human LH2 (10 µM stock): Reconstitute lyophilized LH2 in the assay buffer to a final concentration of 10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
[IKG]3 Peptide Substrate (10 mM stock): Synthesize or procure the (Ile-Lys-Gly)3 peptide and dissolve it in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
α-Ketoglutarate (10 mM stock): Dissolve α-ketoglutaric acid sodium salt in nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Ferrous Sulfate (10 mM stock): Prepare a fresh 10 mM solution of FeSO4 in nuclease-free water immediately before use.
-
Ascorbic Acid (100 mM stock): Prepare a fresh 100 mM solution of L-ascorbic acid in nuclease-free water immediately before use. Vitamin C acts as a cofactor to maintain the iron in a reduced state.[7][13]
-
This compound (1 mM stock): Dissolve the inhibitor in 100% DMSO to a final concentration of 1 mM.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the 1 mM stock of "this compound" in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Then, dilute these stocks into the assay buffer to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1%.
Luminescence-Based IC50 Determination Protocol
This protocol is adapted from established high-throughput screening assays for LH2 inhibitors.[3][4][12] The principle involves measuring the amount of succinate produced, which is directly proportional to LH2 activity.
-
Prepare Master Mix: On ice, prepare a master mix containing the assay buffer, α-KG, FeSO4, ascorbic acid, and the [IKG]3 peptide substrate at concentrations that will result in the desired final concentrations upon addition of the enzyme and inhibitor.
-
Dispense Inhibitor: To a 384-well white, opaque plate, add 2 µL of the serially diluted "this compound" or DMSO (for positive and negative controls) to the appropriate wells.
-
Add Master Mix: Add 8 µL of the master mix to each well.
-
Initiate Reaction: To initiate the enzymatic reaction, add 10 µL of the LH2 enzyme solution (diluted to 2 µM in assay buffer) to each well, bringing the final volume to 20 µL. For the negative control wells (no enzyme activity), add 10 µL of assay buffer instead of the enzyme solution.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at 37°C for 90 minutes.[2]
-
Succinate Detection: After incubation, add the succinate detection reagent according to the manufacturer's instructions (e.g., Succinate-Glo™ Assay, Promega). This is a coupled enzymatic system where succinate is converted to ATP, which then generates a luminescent signal with luciferase.[3]
-
Luminescence Measurement: Incubate the plate at room temperature for the time specified by the detection reagent manufacturer (typically 30-60 minutes) to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))
-
RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.
-
RLU_positive_control: RLU in the absence of the inhibitor (DMSO only).
-
RLU_negative_control: RLU in the absence of the enzyme.
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LH2 activity.
Conclusion
The provided application note and protocol offer a detailed and robust methodology for determining the IC50 of "this compound" against its target, LH2. By following these guidelines, researchers can accurately and reproducibly assess the potency of this and other potential LH2 inhibitors, facilitating further drug development efforts targeting diseases associated with aberrant collagen cross-linking.
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule that enhances lysyl hydroxylase 2 activity and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 2-induced collagen cross-link switching promotes metastasis in head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with Lysyl Hydroxylase 2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), is a critical enzyme in collagen biosynthesis.[1][2] As an α-ketoglutarate (αKG)-dependent hydroxylase requiring iron (Fe²⁺) and vitamin C as cofactors, LH2 catalyzes the hydroxylation of lysine (B10760008) residues to hydroxylysine within the telopeptides of procollagen (B1174764) chains.[1] This post-translational modification is the initial and rate-limiting step for the formation of stable, mature collagen cross-links, which are essential for the structural integrity of the extracellular matrix (ECM).[3][4]
There are three human lysyl hydroxylase isoforms (LH1-3) encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. While LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, LH2 specifically targets the telopeptide regions.[1] Upregulation of LH2 has been implicated in various pathological conditions, including fibrosis and cancer metastasis.[3] In the tumor microenvironment, increased LH2 activity leads to altered collagen cross-linking, resulting in a stiffer ECM that promotes tumor cell invasion and metastasis.[5] This makes LH2 an attractive therapeutic target for the development of novel anti-fibrotic and anti-cancer agents.
Lysyl hydroxylase 2-IN-2 is a potent and selective inhibitor of LH2, with a reported IC₅₀ of approximately 500 nM.[6][7] It has been demonstrated to inhibit the migration of wild-type 344SQ lung adenocarcinoma cells, but not their LH2 knockout counterparts, highlighting its on-target activity.[6][7] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) and cell-based assays to identify and characterize novel LH2 inhibitors.
Data Presentation
Table 1: Biochemical Potency of this compound and a Structurally Similar Compound
| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity | Reference |
| This compound (compound 13) | LH2 | Biochemical (Luminescence-based) | ~500 | Not explicitly stated, but inhibits migration in WT but not LH2 KO cells | [6][7] |
| Compound 12 (1,3-diketone analog) | LH2 | Biochemical (Luminescence-based) | ~300 | 9-fold selective for LH2 over LH1 and LH3 | [6] |
Experimental Protocols
Biochemical High-Throughput Screening (HTS) Assay for LH2 Inhibition
This protocol describes a luminescence-based assay to measure the enzymatic activity of LH2 by quantifying the production of succinate, a co-product of the hydroxylation reaction. The assay is suitable for a 384-well plate format for HTS campaigns.
Materials:
-
Recombinant human Lysyl Hydroxylase 2 (LH2) enzyme
-
This compound (as a control inhibitor)
-
Synthetic peptide substrate: (IKG)₃
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl
-
Ferrous sulfate (B86663) (FeSO₄)
-
α-ketoglutarate (αKG)
-
Ascorbic acid
-
Catalase
-
Succinate-Glo™ Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the peptide substrate, FeSO₄, αKG, and ascorbic acid in Assay Buffer.
-
Prepare a master mix of the LH2 enzyme and catalase in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of test compounds or this compound (control inhibitor) at various concentrations. For the negative control (no inhibition), add 1 µL of DMSO.
-
Add 10 µL of the LH2 enzyme master mix to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/co-factor mix (containing peptide substrate, FeSO₄, αKG, and ascorbic acid) to each well. The final concentrations in a 21 µL reaction volume should be approximately:
-
1 µM LH2 enzyme
-
1 mM (IKG)₃ peptide
-
50 µM FeSO₄
-
100 µM αKG
-
500 µM Ascorbic acid
-
1.5 µM Catalase
-
-
Incubate the plate at 37°C for 90-120 minutes.
-
Stop the reaction by heating the plate at 95°C for 2 minutes.
-
Cool the plate on ice for 2 minutes.
-
-
Succinate Detection:
-
Allow the plate and Succinate-Glo™ Assay reagents to equilibrate to room temperature.
-
Add 10 µL of Succinate Detection Reagent I to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 20 µL of Succinate Detection Reagent II to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Migration Assay for LH2 Inhibition
This protocol describes a transwell migration assay to assess the effect of LH2 inhibitors on the migratory capacity of cancer cells. The murine lung adenocarcinoma cell line 344SQ and its CRISPR-Cas9 mediated LH2 knockout (KO) counterpart are used to confirm the on-target effect of the inhibitors.[6]
Materials:
-
344SQ wild-type (WT) and 344SQ-LH2 KO cell lines[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Transwell inserts with 8 µm pore size for 24-well plates
-
24-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture 344SQ WT and LH2 KO cells in complete medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
In the upper chamber of the inserts, add 200 µL of the cell suspension (2 x 10⁴ cells).
-
To the cell suspension in the upper chamber, add this compound at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Wash the membrane with PBS.
-
Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the membrane with water to remove excess stain and allow it to air dry.
-
Visualize and count the migrated cells in several random fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Determine the percent inhibition of migration for each concentration of this compound in both 344SQ WT and LH2 KO cells.
-
A significant reduction in migration in WT cells but not in LH2 KO cells confirms the on-target effect of the inhibitor.
-
Visualizations
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of Lysyl Hydroxylase 2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in the post-translational modification of collagen. It specifically hydroxylates lysine (B10760008) residues in the telopeptides of fibrillar collagens, a key step in the formation of stable, mature collagen cross-links. Elevated LH2 activity is implicated in the pathogenesis of various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target. "Lysyl hydroxylase 2-IN-2" is a potent inhibitor of LH2 with a reported IC50 of approximately 500 nM, demonstrating inhibition of cancer cell migration in vitro. These application notes provide a comprehensive guide for the preclinical evaluation of "this compound" in animal models, focusing on delivery methods, formulation, and experimental design for efficacy studies in the context of fibrosis.
Disclaimer: The following protocols are generalized for a novel small molecule inhibitor. The specific physicochemical properties of "this compound" (e.g., solubility, stability, and chemical structure) are not publicly available. Therefore, the formulation and dosage recommendations provided herein are based on common practices for poorly soluble small molecules and will require optimization based on empirical data for "this compound".
Signaling Pathways and Biological Context
Inhibition of LH2 is anticipated to modulate collagen cross-linking, a crucial process in the development of tissue fibrosis. The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis, promoting the synthesis of extracellular matrix (ECM) components, including collagen. Therefore, a key application for "this compound" in animal studies is the investigation of its anti-fibrotic potential.
TGF-β Signaling Pathway in Fibrosis
Data Presentation: Formulation and Dosing Parameters
The following table summarizes key parameters for consideration when developing a delivery strategy for "this compound". The values provided are starting points and should be optimized based on experimental determination of the compound's properties.
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) Injection |
| Vehicle | 0.5% (w/v) Methylcellulose (B11928114) in sterile water with 0.1-0.2% (v/v) Tween 80 | 10% DMSO, 40% PEG300, 50% Saline (v/v) |
| Dose Range (starting) | 10 - 100 mg/kg | 5 - 50 mg/kg |
| Dosing Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Dosing Frequency | Once or twice daily | Once daily |
| Maximum Concentration | To be determined based on solubility studies | To be determined based on solubility studies |
| Pre-treatment Period | Prophylactic: 1-3 days before fibrosis induction. Therapeutic: 7-14 days after fibrosis induction. | Prophylactic: 1-3 days before fibrosis induction. Therapeutic: 7-14 days after fibrosis induction. |
Experimental Protocols
Protocol 1: Formulation of "this compound" for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of "this compound" for oral gavage or intraperitoneal injection in mice.
Materials:
-
"this compound" powder
-
Vehicle components (see table above)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure for Oral Gavage Formulation (Suspension):
-
Calculate the required amount of "this compound" based on the desired dose (e.g., 50 mg/kg) and the number of animals.
-
Prepare the vehicle solution: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Weigh the calculated amount of "this compound" and place it in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily.
Procedure for Intraperitoneal Injection Formulation (Solution/Suspension):
-
First, attempt to dissolve "this compound" in 100% DMSO to create a stock solution.
-
If soluble in DMSO, prepare the final formulation by adding PEG300 and then saline to the DMSO stock solution in the specified ratios (e.g., 10% DMSO, 40% PEG300, 50% Saline). Add the saline dropwise while vortexing to prevent precipitation.
-
If the compound is not fully soluble, a micro-suspension can be prepared. Reduce the particle size of the powder as much as possible before suspending it in the vehicle.
-
Ensure the final formulation is sterile, for instance by filtering through a 0.22 µm filter if fully solubilized. For suspensions, use aseptic techniques during preparation.
-
Prepare fresh daily and protect from light if the compound is light-sensitive.
Protocol 2: Administration of "this compound" in a Mouse Model of Fibrosis
Objective: To evaluate the in vivo efficacy of "this compound" in a bleomycin-induced model of pulmonary fibrosis.
Animal Model: C57BL/6 mice (male, 8-12 weeks old) are commonly used for this model.
Experimental Workflow:
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Fibrosis Induction (Day 0):
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin (B88199) (1.5-3.0 U/kg) in sterile saline.
-
The control group receives sterile saline only.
-
-
Treatment Administration:
-
Therapeutic Model: Begin treatment with "this compound" 7-14 days after bleomycin administration.
-
Prophylactic Model: Begin treatment 1-3 days before bleomycin administration.
-
Administer the prepared formulation of "this compound" via oral gavage or intraperitoneal injection at the predetermined dose and frequency.
-
Include a vehicle control group that receives the formulation vehicle without the active compound.
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the animals daily.
-
-
Euthanasia and Sample Collection (Day 21):
-
Euthanize mice and collect lung tissue.
-
One lung can be fixed in formalin for histological analysis, and the other can be snap-frozen for biochemical and molecular analyses.
-
Protocol 3: Assessment of Anti-Fibrotic Efficacy
Objective: To quantify the effect of "this compound" on collagen deposition and fibrotic markers.
Methods:
-
Histology:
-
Perform Masson's trichrome staining on paraffin-embedded lung sections to visualize collagen (stains blue).
-
Quantify the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
-
Biochemical Analysis:
-
Measure the hydroxyproline (B1673980) content of lung homogenates as a quantitative measure of total collagen.
-
-
Gene Expression Analysis:
-
Perform quantitative real-time PCR (qRT-PCR) on RNA extracted from lung tissue to measure the expression of profibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.
-
-
Protein Analysis:
-
Perform Western blotting on lung protein extracts to quantify the levels of α-SMA and other relevant proteins.
-
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of "this compound". Successful execution of these studies will depend on careful determination of the compound's physicochemical properties and subsequent optimization of the formulation and dosing regimen. The suggested experimental design in a bleomycin-induced fibrosis model will allow for a robust assessment of the therapeutic potential of this novel LH2 inhibitor.
Flow Cytometry Analysis of Cells Treated with Lysyl Hydroxylase 2-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Lysyl hydroxylase 2-IN-2, a potent inhibitor of Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2).[1] LH2 is a critical enzyme involved in the post-translational modification of collagen, specifically the hydroxylation of lysine (B10760008) residues in telopeptides.[2][3][4] This process is essential for the formation of stable collagen cross-links, which contribute to the structural integrity of the extracellular matrix (ECM).[2][5][6]
Dysregulation of LH2 has been implicated in various pathological conditions, including fibrosis and cancer progression, where it promotes tumor stiffness, invasion, and metastasis.[2][5][7][8][9][10] this compound, with an IC50 of approximately 500 nM, offers a valuable tool to investigate the cellular consequences of LH2 inhibition.[1]
This document outlines detailed protocols for assessing key cellular processes such as apoptosis, cell cycle progression, and cell migration, along with illustrative data presentation and diagrams of relevant signaling pathways.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 | |||||
| Staurosporine (Positive Control) | 1.0 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 | |||||
| Nocodazole (Positive Control) | 0.1 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis, such as staurosporine.
-
Cell Harvesting:
-
Collect the culture medium, which may contain floating apoptotic cells.
-
Wash adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Analysis of Cell Cycle using Propidium Iodide
This protocol describes the procedure for analyzing the cell cycle distribution of cells following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control for cell cycle arrest, such as nocodazole, can be included.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: LH2 (PLOD2) signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Lysyl Hydroxylase 2-IN-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl hydroxylase 2 (LH2), also known as PLOD2.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of LH2 and its inhibitor, this compound.
Q1: What is Lysyl hydroxylase 2 (LH2/PLOD2) and what is its primary function?
A1: Lysyl hydroxylase 2 (PLOD2) is an enzyme localized in the endoplasmic reticulum that plays a crucial role in collagen biosynthesis.[1][2] Its primary function is to hydroxylate lysine (B10760008) residues within the collagen telopeptides, a critical post-translational modification necessary for the formation of stable, mature collagen cross-links.[1][3][4][5] These cross-links are essential for the mechanical strength and stability of the extracellular matrix (ECM).[6] There are two isoforms of LH2, with LH2b being responsible for hydroxylating lysyl residues in the collagen telopeptides.[7]
Q2: In which cellular pathways and disease processes is LH2 involved?
A2: LH2 is a key regulator of ECM remodeling.[8] Its expression is often upregulated in pathological conditions characterized by extensive tissue remodeling, such as fibrosis and cancer.[9] In cancer, elevated LH2 expression is driven by factors like hypoxia (via HIF-1α) and TGF-β signaling.[1][3] This leads to increased collagen cross-linking and matrix stiffening, which facilitates cancer cell invasion, migration, and metastasis in various cancers including breast, lung, glioma, and renal carcinomas.[1][3][6] LH2 can also influence signaling pathways such as PI3K/AKT and EGFR/AKT to promote malignant progression.[3][8]
Q3: What is this compound and how does it work?
A3: this compound is a potent and specific small molecule inhibitor of LH2.[10] It functions by targeting the enzymatic activity of LH2, thereby preventing the hydroxylation of lysine residues in collagen telopeptides. This inhibition disrupts the formation of stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[4][9] It has a reported IC50 (half-maximal inhibitory concentration) of approximately 500 nM.[10]
Q4: What are the recommended storage and handling conditions for this compound?
A4: While specific supplier recommendations should always be followed, small molecule inhibitors are typically stored as a powder at -20°C for long-term stability. For experimental use, a stock solution is prepared, often in a solvent like DMSO, and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Section 2: Troubleshooting Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. No or Low Inhibitor Activity | ||
| No effect on cell migration, invasion, or collagen cross-linking at expected concentrations. | Compound Degradation: Improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new powder stock. Always store solutions at -20°C or -80°C. |
| Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell line. | Verify all calculations. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your cell line.[11] | |
| Low LH2 Expression: The target cell line may not express sufficient levels of LH2 for an effect to be observed. | Confirm LH2/PLOD2 expression in your cell line via Western blot or qPCR. Choose a cell line known to have high LH2 expression if necessary. | |
| Cell Culture Conditions: Serum components in the media may bind to the inhibitor, reducing its effective concentration. | Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. | |
| 2. High Cell Toxicity or Death | ||
| Unexpectedly high cell death even at low inhibitor concentrations. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[11] Include a vehicle-only control in all experiments.[12] |
| Off-Target Effects: The inhibitor may have unintended effects on other cellular targets, leading to toxicity.[11][13] | Perform a dose-response curve to find the lowest effective concentration.[11] Test the inhibitor in a cell line where LH2 has been knocked out; persistent toxicity suggests off-target effects.[10] | |
| High Sensitivity of Cell Line: The specific cell line may be particularly sensitive to the inhibitor. | Determine the EC50 and optimal working concentration through a thorough dose-response analysis.[11] | |
| 3. Inconsistent or Variable Results | ||
| High variability between replicate experiments. | Inconsistent Cell Seeding: Variations in initial cell density can alter experimental outcomes.[11] | Standardize cell seeding density and ensure a homogenous cell suspension before plating.[11] |
| Variable Treatment Duration: Differences in the inhibitor exposure time affect the results.[11] | Strictly adhere to the planned incubation times for all experiments. | |
| Cell Line Instability: Using high-passage number cells can lead to genetic drift and inconsistent phenotypes. | Use low-passage, authenticated cell lines for all experiments.[11] | |
| Compound Instability in Media: The inhibitor may degrade in the culture medium over the course of a long experiment.[12] | For long-term experiments (>24h), consider refreshing the media with a new inhibitor at regular intervals.[12] | |
| 4. Western Blotting Issues for LH2/PLOD2 | ||
| No or weak LH2 band detected. | Poor Antibody Quality: The primary antibody may have low affinity or specificity. | Use an antibody validated for Western blotting. Check supplier datasheets for recommended dilutions and positive control lysates.[14] |
| Inefficient Protein Extraction: LH2 is a membrane-bound protein in the ER, which can be difficult to extract.[1][2] | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and consider mechanical disruption like sonication to ensure complete lysis.[15] | |
| Non-specific bands observed. | Antibody Concentration Too High: High primary or secondary antibody concentrations can increase background. | Optimize antibody dilutions. A common starting dilution for a primary antibody is 1:1000.[14] |
| Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with TBST buffer after antibody incubations.[16] |
Section 3: Quantitative Data Summary
This table summarizes key quantitative parameters for this compound.
| Parameter | Value | Source | Notes |
| Target | Lysyl hydroxylase 2 (LH2 / PLOD2) | [10] | A key enzyme in collagen cross-linking.[8] |
| IC50 Value | ~500 nM | [10] | The concentration at which 50% of LH2 enzymatic activity is inhibited. |
| Typical Working Concentration | 1 µM - 10 µM | General Practice | Cell-based assay concentrations are typically higher than the biochemical IC50. A dose-response curve is essential to determine the optimal concentration for a specific cell line and assay. |
| Solvent | DMSO | General Practice | Ensure final concentration in media is below 0.5% to avoid solvent toxicity.[11] |
Section 4: Experimental Protocols & Workflows
Protocol 1: Western Blot for LH2/PLOD2 Detection
This protocol outlines the key steps for detecting LH2 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors.[15]
-
Scrape adherent cells and collect the lysate. For complete lysis of this ER-membrane protein, sonicate the lysate briefly on ice.[15]
-
Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against LH2/PLOD2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[14][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.[15]
-
Capture the signal using an imaging system or X-ray film.
-
Protocol 2: Collagen Cross-Linking Analysis (Conceptual)
Inhibition of LH2 is expected to reduce stable, hydroxylysine-derived cross-links. This can be assessed conceptually using methods like HPLC or mass spectrometry after acid hydrolysis of the ECM.
-
Cell Culture and ECM Deposition: Culture fibroblasts or cancer cells known to deposit a rich collagen matrix for an extended period (e.g., 7-14 days), treating with this compound or a vehicle control.
-
ECM Isolation: Remove cells using a gentle lysis buffer (e.g., containing ammonium (B1175870) hydroxide) to leave the deposited ECM intact.
-
Acid Hydrolysis: Hydrolyze the isolated ECM (e.g., with 6N HCl) to break down collagen into its constituent amino acids and cross-link components.
-
Quantification: Use techniques like HPLC or LC-MS to quantify the relative amounts of hydroxylysine aldehyde–derived cross-links (HLCCs) versus lysine aldehyde–derived cross-links (LCCs).[4][18] A successful inhibition by this compound should result in a significant decrease in HLCCs.[4][19]
Section 5: Diagrams and Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of LH2/PLOD2 regulation and function.
Experimental Workflow
Caption: General experimental workflow for testing the LH2 inhibitor.
Troubleshooting Logic
Caption: Troubleshooting decision tree for lack of inhibitor effect.
References
- 1. Gene - PLOD2 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]
- 4. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decrease of lysyl hydroxylase 2 activity causes abnormal collagen molecular phenotypes, defective mineralization and compromised mechanical properties of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 14. usbio.net [usbio.net]
- 15. origene.com [origene.com]
- 16. novateinbio.com [novateinbio.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Lysyl Hydroxylase 2 Mediated Collagen Post-Translational Modifications" by Masahiko Terajima, Yuki Taga et al. [digitalcommons.library.tmc.edu]
Technical Support Center: Optimizing Lysyl Hydroxylase 2-IN-2 Concentration in Assays
Note: Information on a specific compound named "Lysyl hydroxylase 2-IN-2" is not publicly available. This guide provides troubleshooting and optimization strategies for a representative Lysyl Hydroxylase 2 (LH2) inhibitor, hereafter referred to as "LH2-IN-2," based on established principles for small molecule inhibitors in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lysyl Hydroxylase 2 (LH2)?
A1: Lysyl hydroxylase 2 (LH2), also known as Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 2 (PLOD2), is an enzyme that catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptide regions of procollagen.[1][2] This hydroxylation is a critical step for the formation of stable, mature collagen cross-links that are essential for the integrity and stability of the extracellular matrix (ECM).[1][2][3] Elevated LH2 activity is associated with fibrosis and cancer metastasis due to the excessive stiffening of the ECM.[3][4][5]
Q2: How should I dissolve and store LH2-IN-2?
A2: As with most small molecule inhibitors, proper handling is crucial for maintaining compound integrity.
-
Dissolution: It is recommended to first prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).[6] Vortexing or gentle warming (37°C) may assist in complete solubilization.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[6] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration is highly dependent on the assay type. A dose-response experiment is always recommended.
-
Biochemical Assays: For assays using purified LH2 enzyme, a starting range of 10 nM to 10 µM is appropriate to determine the IC50 (the concentration at which 50% of enzyme activity is inhibited).
-
Cell-Based Assays: In cell-based assays, higher concentrations are often required due to factors like cell permeability and metabolic degradation.[7] A starting range of 0.1 µM to 50 µM is recommended. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.[8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of LH2-IN-2.
| Problem | Potential Cause | Recommended Solution |
| No inhibitory effect observed. | 1. Concentration Too Low: The effective concentration at the target is insufficient. 2. Compound Instability: The inhibitor may be degrading in the aqueous assay buffer or cell media.[6] 3. Assay Conditions: Sub-optimal assay conditions (e.g., incorrect pH, temperature) can affect enzyme or inhibitor activity.[9] | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Assess compound stability in your specific media over the experiment's time course. Consider reducing incubation time or replenishing the media with fresh inhibitor.[8] 3. Verify that all assay components are prepared correctly and that the conditions are optimal for LH2 activity. |
| High cell toxicity or unexpected morphological changes. | 1. Concentration Too High: The inhibitor may have off-target effects at high concentrations.[7] 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high (typically >0.5%).[6] 3. Target-Related Effect: Inhibition of LH2 may be genuinely cytotoxic to your specific cell model. | 1. Lower the concentration range in your dose-response experiment. Use the lowest concentration that gives a specific inhibitory effect.[7] 2. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.1%.[8] 3. Use a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to distinguish specific inhibition from general cytotoxicity. |
| Inconsistent results between experiments. | 1. Compound Precipitation: Poor solubility in the final assay medium can lead to precipitation, reducing the effective concentration.[6] 2. Variable Stock Solution: Inconsistent thawing or storage of the stock solution can lead to variability. 3. Assay Variability: Inconsistent cell seeding density, incubation times, or reagent preparation. | 1. Visually inspect for precipitate after dilution. Test the inhibitor's solubility in your final buffer.[7] Do not exceed the solubility limit. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. 3. Standardize all assay protocols, including cell passage number and handling procedures. |
Experimental Protocols
Protocol 1: Preparation of LH2-IN-2 Stock Solution
-
Weigh Compound: Carefully weigh the required amount of LH2-IN-2 powder.
-
Add Solvent: Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, sonicate briefly or warm gently to 37°C.
-
Aliquot: Dispense the stock solution into single-use, low-adsorption tubes.
-
Store: Store immediately at -80°C, protected from light and moisture.
Protocol 2: Determining Optimal Concentration in a Cell-Based Assay (Western Blot)
This protocol aims to determine the concentration of LH2-IN-2 that effectively reduces collagen cross-linking, which can be indirectly measured by changes in collagen-related protein levels or post-translational modifications.
-
Cell Seeding: Seed your target cells (e.g., fibrosarcoma or fibroblast cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing LH2-IN-2 at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a "Vehicle Control" well containing only DMSO at the highest equivalent concentration.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), based on the half-life of the target protein and the expected mechanism of action.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a downstream marker of LH2 activity (e.g., an antibody that recognizes specific collagen cross-links or a related ECM protein). Incubate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin). The optimal concentration is the lowest concentration that produces a significant and reproducible reduction in the target band intensity without causing significant cell death.
Visualizations
Caption: Simplified pathway of LH2-mediated collagen cross-linking and the inhibitory action of LH2-IN-2.
Caption: Experimental workflow for optimizing the concentration of LH2-IN-2 in biological assays.
References
- 1. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression [jci.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
"Lysyl hydroxylase 2-IN-2" off-target effects and mitigation
Technical Support Center: LH2-IN-A
Disclaimer: The following information is provided for a hypothetical Lysyl Hydroxylase 2 (LH2) inhibitor, herein referred to as LH2-IN-A . As of this writing, a compound named "Lysyl hydroxylase 2-IN-2" is not described in the public scientific literature. This guide is intended to serve as a representative resource for researchers working with selective small molecule inhibitors of LH2 (also known as PLOD2).
Frequently Asked Questions (FAQs)
1. What is LH2-IN-A and what is its primary mechanism of action?
LH2-IN-A is a potent and selective, cell-permeable small molecule inhibitor of Lysyl Hydroxylase 2 (LH2/PLOD2). Its primary mechanism of action is the competitive inhibition of the LH2 active site, preventing the hydroxylation of lysine (B10760008) residues in the telopeptides of collagen.[1][2] This, in turn, blocks the formation of stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are critical for the mechanical stability of the extracellular matrix in certain pathological conditions like fibrosis and cancer.[3][4]
2. What is the role of LH2 in normal physiology and disease?
LH2 is a post-translational modification enzyme that plays a key role in collagen maturation. While LH1 and LH3 are also involved in collagen hydroxylation, LH2 is uniquely responsible for hydroxylating lysine residues in the non-helical ends (telopeptides) of fibrillar collagens.[2] This specific modification is a prerequisite for the formation of highly stable collagen cross-links that contribute to tissue stiffness. Upregulation of LH2 is strongly associated with the progression of various fibrotic diseases and the metastasis of several cancers, including those of the lung and breast.[4][5][6] In these diseases, elevated LH2 activity leads to a stiffer, less degradable extracellular matrix that promotes cell invasion.[4][7]
3. How should I store and handle LH2-IN-A?
LH2-IN-A is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C, protected from light and moisture. For daily use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
4. What are the potential off-target effects of LH2-IN-A?
While designed for selectivity, LH2-IN-A may exhibit off-target activity against other 2-oxoglutarate (2-OG) dependent dioxygenases due to structural similarities in their catalytic domains. Potential off-targets could include other lysyl hydroxylase isoforms (LH1, LH3) or prolyl hydroxylases (PHDs). At higher concentrations, broader off-target effects on unrelated kinases or other ATP-binding proteins might be observed. It is crucial to perform experiments with appropriate controls to distinguish on-target from off-target effects.
5. How can I confirm that the observed phenotype in my experiment is due to LH2 inhibition?
To validate that your experimental results are a direct consequence of LH2 inhibition, consider the following control experiments:
-
Perform a rescue experiment: In a cell line where LH2 is knocked down (e.g., via shRNA or CRISPR), the addition of LH2-IN-A should not produce any further effect on the phenotype of interest. Conversely, overexpressing a version of LH2 that is resistant to the inhibitor should rescue the phenotype.
-
Measure the direct downstream effect: Directly assess the levels of telopeptidyl hydroxylysine in collagen secreted by your cells. A true on-target effect should result in a measurable decrease.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed at expected concentrations. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Low LH2 Expression: The cell line used may not express significant levels of LH2. | 1. Use a fresh aliquot of LH2-IN-A. Confirm activity in a cell-free enzymatic assay. 2. Perform a dose-response curve over a wider concentration range. 3. Confirm LH2 expression in your cell model via Western Blot or qPCR. Choose a cell line known to have high LH2 expression (e.g., metastatic cancer cell lines). |
| High levels of cytotoxicity observed. | 1. Off-target Effects: At high concentrations, the inhibitor may be affecting critical cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. On-target Toxicity: Complete inhibition of LH2 function may be detrimental to the specific cell type. | 1. Perform a dose-response experiment to determine the therapeutic window. Use the lowest effective concentration. 2. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.1% for DMSO). 3. Assess cell viability in parallel with your functional assays. Use a cytotoxicity assay to determine the TC50. |
| Results are inconsistent between experiments. | 1. Variable Cell Conditions: Cell passage number, confluency, or serum batch can affect results. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the inhibitor stock. | 1. Standardize all cell culture parameters. Use cells within a consistent low passage number range. 2. Prepare fresh dilutions of the inhibitor from a master stock for each experiment. |
| Unexpected phenotype that does not align with known LH2 function. | 1. Off-target Effect: The inhibitor may be acting on an unknown target that is responsible for the observed phenotype. 2. Complex Biological Response: Inhibition of LH2 may trigger compensatory signaling pathways. | 1. Conduct off-target profiling (e.g., kinome scan). Perform control experiments as described in FAQ #5. 2. Investigate changes in related signaling pathways using techniques like RNA-seq or proteomics to understand the broader cellular response. |
Quantitative Data Summary
The following tables present representative data for LH2-IN-A. Note: This data is illustrative for a hypothetical compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) |
| LH2 (PLOD2) | Enzymatic | 15 |
| LH1 (PLOD1) | Enzymatic | 850 |
| LH3 (PLOD3) | Enzymatic | > 10,000 |
| PHD2 (EGLN1) | Enzymatic | 2,500 |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | EC50 (nM) |
| MDA-MB-231 (Breast Cancer) | Collagen Cross-link Formation | Telopeptide Hydroxylation | 75 |
| A549 (Lung Cancer) | Cell Invasion | Boyden Chamber Assay | 120 |
| WI-38 (Normal Fibroblasts) | Cytotoxicity | Cell Viability (72h) | > 5,000 |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Engagement
This protocol is used to assess the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a known upstream regulator of LH2 expression, to check for potential feedback mechanisms or off-target effects on the hypoxia pathway.[5]
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat with varying concentrations of LH2-IN-A (e.g., 0, 10, 100, 1000 nM) for 24 hours. For hypoxia-related studies, incubate cells in a hypoxic chamber (1% O2) for the last 6-8 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol measures the effect of LH2-IN-A on the invasive capacity of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 24-well plates with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Culture cells (e.g., A549) to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing different concentrations of LH2-IN-A. Seed 5 x 10^4 cells into the upper chamber of the inserts.
-
Incubation: Add complete medium (containing FBS as a chemoattractant) to the lower chamber. Incubate the plate for 24-48 hours at 37°C.
-
Staining and Visualization: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the underside of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm. Alternatively, count the number of invading cells in several fields of view under a microscope.
Visualizations
Caption: LH2-mediated collagen cross-linking pathway and the point of inhibition by LH2-IN-A.
Caption: A logical workflow for troubleshooting unexpected results with LH2-IN-A.
Caption: Conceptual diagram illustrating the difference between on-target and off-target effects.
References
- 1. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of "Lysyl hydroxylase 2-IN-2" in Solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of "Lysyl hydroxylase 2-IN-2" in solution. The following information is intended to ensure the stability and integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing "this compound"?
A1: For optimal stability, it is recommended to prepare stock solutions of "this compound" in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] DMSO is a versatile solvent that can dissolve a wide range of small molecules. However, it is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis. For cellular assays, the final concentration of DMSO in the culture medium should generally be kept below 0.5% to avoid toxicity.[1]
Q2: How should I store stock solutions of "this compound" for short-term and long-term use?
A2: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into small, single-use volumes.[1][2] Based on recommendations for a similar compound, "Lysyl hydroxylase 2-IN-1", the following storage conditions are advised:
-
Short-term storage (up to 1 month): Store aliquots at -20°C.[1]
-
Long-term storage (up to 6 months): For maximum stability, store aliquots at -80°C under an inert gas like nitrogen or argon.[1]
Q3: What are the potential signs of degradation of "this compound" in solution?
A3: Visual indicators of degradation can include the appearance of precipitates, changes in color, or cloudiness in the solution.[1] However, degradation can occur without any visible changes. Therefore, the most reliable method to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What are the likely degradation pathways for "this compound"?
A4: "this compound" is part of a series of inhibitors based on a 1,3-diketone scaffold. This chemical structure is susceptible to several degradation pathways:
-
Hydrolysis: The diketone functional group can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if stored in the presence of air over long periods.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of ketone-containing compounds.
Q5: Should I filter-sterilize my stock solution?
A5: If the stock solution will be used in sterile cell culture experiments, it is advisable to filter-sterilize it through a 0.2 µm filter.[1] Since DMSO is a strong solvent, ensure the filter membrane is compatible (e.g., PTFE).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures or the solvent may have absorbed water. | 1. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. Ensure the compound is fully dissolved before use. 3. For future preparations, use fresh, anhydrous DMSO.[1] |
| Loss of biological activity in the assay. | The compound may have degraded in the stock solution or in the assay buffer. | 1. Confirm the purity and concentration of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution following the best practices outlined in the FAQs. 3. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of your experiment and analyzing for degradation. |
| Color change observed in the stock solution. | This may indicate oxidation or another form of chemical degradation.[1] | 1. Discard the stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO and consider storing aliquots under an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a chemical fume hood.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution, but its impact on the compound's stability should be minimal for short durations.[2]
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C under nitrogen for long-term storage.[1]
Protocol 2: Stability Assessment of "this compound" in Solution by HPLC
This protocol provides a framework for conducting a stability study to determine the optimal storage conditions for "this compound" in your specific experimental setup.
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of "this compound" in anhydrous DMSO as described in Protocol 1.
-
Time-Zero Analysis: Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area, which will serve as the time-zero reference.[1]
-
Storage Conditions: Aliquot the remaining stock solution and store under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, with and without light exposure).[1]
-
Time Points: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation: Allow the aliquot to thaw completely and reach room temperature before analysis.
-
HPLC Analysis: Analyze the thawed aliquot using the same HPLC method as the time-zero sample.
-
Data Analysis: Compare the peak area of the intact "this compound" at each time point to the time-zero sample. A decrease in the peak area indicates degradation. Calculate the percentage of the remaining compound at each time point.
Table 1: Example Data from a Hypothetical Stability Study of "this compound" (10 mM in DMSO)
| Storage Condition | Time Point | Remaining Compound (%) | Observations |
| Room Temperature (Light) | 24 hours | 85 | Slight yellowing |
| Room Temperature (Dark) | 24 hours | 92 | No visible change |
| 4°C | 1 week | 98 | No visible change |
| -20°C | 1 month | 99 | No visible change |
| -80°C | 3 months | >99 | No visible change |
Signaling Pathways and Workflows
Lysyl Hydroxylase 2 (LH2) Signaling and Collagen Cross-Linking
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, plays a crucial role in the post-translational modification of collagen.[3] Its expression is induced by signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway. Once expressed, LH2 hydroxylates specific lysine (B10760008) residues in the telopeptides of procollagen (B1174764) molecules within the endoplasmic reticulum. This hydroxylation is a critical step for the formation of stable, hydroxylysine-aldehyde derived collagen cross-links in the extracellular matrix, which contribute to the tensile strength and stability of connective tissues.
Caption: TGF-β1 signaling pathway leading to LH2-mediated procollagen hydroxylation.
Experimental Workflow for Assessing "this compound" Stability
The following diagram outlines a typical workflow for evaluating the stability of "this compound" in a given solvent and storage condition.
Caption: Workflow for conducting a stability study of "this compound".
References
Technical Support Center: Interpreting Unexpected Results with "Lysyl hydroxylase 2-IN-2"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments using "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl hydroxylase 2 (LH2).[1]
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Lysyl hydroxylase 2 (LH2) with an IC50 of approximately 500 nM.[1] LH2 is an enzyme that catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptide regions of collagen. This process is a critical step in the formation of stable collagen cross-links that are essential for the integrity of the extracellular matrix (ECM). By inhibiting LH2, this compound prevents this cross-linking, which can impact biological processes such as cell migration.[1]
Q2: I am observing a weaker than expected inhibitory effect on cell migration. What are the possible reasons?
A2: Several factors could contribute to a reduced effect. Firstly, ensure the inhibitor is fully dissolved and stable in your experimental conditions. Secondly, the cell line you are using may have low endogenous expression of LH2, or it may utilize alternative, LH2-independent mechanisms for migration. It is also crucial to use the inhibitor at an appropriate concentration, as the effect is dose-dependent. Finally, confirm that your assay is sensitive enough to detect changes in migration.
Q3: Could this compound have off-target effects on other lysyl hydroxylase isoforms?
A3: While specific off-target activities for this compound have not been extensively documented in publicly available literature, the existence of other lysyl hydroxylase isoforms (LH1 and LH3) presents a potential for off-target effects. LH1 and LH3 are primarily responsible for hydroxylating lysine residues in the helical regions of collagen, and LH3 also possesses glucosyltransferase activity.[2][3][4] Inhibition of these isoforms could lead to broader effects on collagen stability and glycosylation. A related compound, Lysyl hydroxylase 2-IN-1, has shown selectivity for LH2 over LH1 and LH3, suggesting that selective inhibition is achievable.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in aqueous solutions and cell culture media may be limited, so it is advisable to prepare fresh working solutions for each experiment.
II. Troubleshooting Guide
This guide addresses common unexpected outcomes when using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or reduced inhibition of cell migration | 1. Inhibitor inactivity: Improper storage or handling may have degraded the compound. 2. Suboptimal inhibitor concentration: The concentration used may be too low to elicit an effect. 3. Low LH2 expression: The cell line may not express sufficient levels of LH2. 4. LH2-independent migration: The cells may primarily use migration pathways that do not depend on LH2. | 1. Use a fresh aliquot of the inhibitor. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify LH2 expression in your cell line via Western blot or qPCR. 4. Consider using a different cell line known to have LH2-dependent migration or use a positive control compound known to inhibit a more general migration pathway. |
| High cell toxicity or death | 1. Inhibitor concentration too high: The concentration used may be cytotoxic. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a dose-response experiment to determine the cytotoxic threshold and use concentrations below this for functional assays. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between experiments | 1. Inhibitor stock variability: Inconsistent preparation or storage of stock solutions. 2. Variability in cell culture: Differences in cell passage number, confluency, or seeding density. 3. Assay variability: Inconsistent incubation times, reagent concentrations, or handling. | 1. Prepare a large batch of stock solution, aliquot, and store at -80°C. 2. Use cells within a consistent passage number range and standardize seeding density and confluency. 3. Follow a standardized protocol for all experiments and include appropriate controls. |
| Unexpected changes in cell morphology | 1. On-target effect: Inhibition of LH2-mediated collagen cross-linking can alter the extracellular matrix, which in turn can influence cell shape and adhesion. 2. Off-target effects: The inhibitor may be affecting other proteins involved in cytoskeletal regulation. | 1. Correlate morphological changes with expected effects on the ECM. 2. Use a rescue experiment with an LH2 knockout cell line to see if the morphological changes are reversed. If not, off-target effects are likely. |
III. Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | LH2 | ~500 | 344SQ WT | Cell Migration |
| Lysyl hydroxylase 2-IN-1 | LH2 | ~300 | Not Specified | Not Specified |
Data for this compound is based on its observed effect on cell migration.[1] The IC50 for Lysyl hydroxylase 2-IN-1 is provided for comparative purposes.
Table 2: Recommended Concentration Range for In Vitro Experiments
| Parameter | Recommended Value | Notes |
| Working Concentration | 0.1 - 5 µM | Start with a concentration around the IC50 and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| DMSO Final Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells and may affect experimental results. |
IV. Experimental Protocols
A. Transwell Migration Assay
This protocol is designed to assess the effect of this compound on cell migration.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
DMSO (vehicle control)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or DMSO as a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory rate of your cells (typically 12-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
B. Western Blot for LH2 Expression
This protocol is to confirm the expression of LH2 in the cell line of interest.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against LH2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LH2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
C. In Vitro Collagen Cross-linking Assay (Hydroxyproline-based)
This assay indirectly measures collagen cross-linking by quantifying the amount of insoluble collagen.
Materials:
-
Cell culture plates
-
This compound
-
Pepsin solution
-
Acetic acid
-
Sircol Soluble Collagen Assay Kit or similar
-
Hydroxyproline (B1673980) Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Culture cells that deposit a significant amount of extracellular matrix (e.g., fibroblasts) to confluence.
-
Treat the cells with different concentrations of this compound for a desired period (e.g., 48-72 hours).
-
-
Collagen Extraction:
-
Soluble Collagen: Lyse the cells and extract the soluble collagen fraction according to the manufacturer's protocol of a soluble collagen assay kit.
-
Insoluble Collagen: The remaining extracellular matrix, rich in cross-linked collagen, is then subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 18-24 hours) to break down the collagen into its constituent amino acids.
-
-
Hydroxyproline Assay:
-
Quantify the amount of hydroxyproline in the hydrolyzed samples using a colorimetric hydroxyproline assay kit. Hydroxyproline is an amino acid that is nearly exclusive to collagen.
-
-
Data Analysis:
-
A decrease in the amount of hydroxyproline in the insoluble fraction of treated cells compared to control cells indicates a reduction in collagen cross-linking.
-
V. Visualizations
Caption: Simplified signaling pathway of Lysyl hydroxylase 2 (LH2) regulation and its downstream effects in fibrosis and cancer metastasis.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Collagen Cross-links | Springer Nature Experiments [experiments.springernature.com]
"Lysyl hydroxylase 2-IN-2" protocol refinement for reproducibility
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Lysyl hydroxylase 2-IN-2, a potent and selective inhibitor of lysyl hydroxylase 2 (LH2).
FAQs
Q1: What is this compound?
A1: this compound, also referred to as compound 13, is a potent and selective small molecule inhibitor of lysyl hydroxylase 2 (LH2). It belongs to a series of 1,3-diketone analogs developed as antagonists for LH2.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an antagonist to LH2, inhibiting its enzymatic activity.[1] LH2 is a crucial enzyme in collagen biosynthesis, specifically catalyzing the hydroxylation of lysine (B10760008) residues in the telopeptides of fibrillar collagens. This process is essential for the formation of stable collagen cross-links.[2][3] By inhibiting LH2, this compound disrupts the formation of these stable cross-links.
Q3: What is the in vitro potency of this compound?
A3: this compound has an IC50 of approximately 500 nM for LH2 in in vitro enzymatic assays.[1][4]
Q4: How selective is this compound?
A4: this compound demonstrates a 9-fold selectivity for LH2 over the other two isoforms, LH1 and LH3.[1]
Q5: What are the known cellular effects of this compound?
A5: In cell-based assays, this compound has been shown to inhibit the migration of 344SQ wild-type (WT) lung adenocarcinoma cells in a dose-dependent manner. Importantly, it does not impede the migration of 344SQ cells where LH2 has been knocked out (LH2KO), confirming its on-target effect in this context.[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Related Analog
| Compound | Target | IC50 (nM) | Selectivity (over LH1 and LH3) |
| This compound (Compound 13) | LH2 | ~500 | 9-fold |
| Lysyl hydroxylase 2-IN-1 (Compound 12) | LH2 | ~300 | 9-fold |
Data sourced from a study on 1,3-diketone analogs as selective LH2 antagonists.[1]
Experimental Protocols
Luminescence-Based In Vitro LH2 Enzymatic Activity Assay
This protocol is adapted from a high-throughput screening assay for LH2 inhibitors.[2][5]
Objective: To determine the in vitro inhibitory activity of this compound on LH2.
Principle: The assay measures the amount of succinate (B1194679) produced as a byproduct of the LH2-catalyzed hydroxylation reaction. The amount of succinate is quantified using a luminescence-based detection system.
Materials:
-
Recombinant human LH2 enzyme
-
Collagen peptide substrate (e.g., [IKG]3)
-
α-ketoglutarate (α-KG)
-
Fe(II) sulfate (B86663)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
This compound (dissolved in DMSO)
-
Succinate-Glo™ Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the LH2 reaction buffer: HEPES buffer containing Fe(II) sulfate and ascorbic acid.
-
In a 384-well plate, add the following components in order:
-
LH2 reaction buffer
-
This compound at various concentrations (or DMSO as a vehicle control).
-
Recombinant LH2 enzyme.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the collagen peptide substrate and α-KG.
-
Incubate the reaction at 37°C for 90 minutes.
-
Stop the reaction and measure the succinate produced using the Succinate-Glo™ Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control and determine the IC50 value.
Cell Migration (Wound Healing) Assay
This protocol is based on the methodology used to assess the effect of this compound on cancer cell migration.[1]
Objective: To evaluate the effect of this compound on the migratory capacity of cells.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
Materials:
-
344SQ WT and 344SQ-LH2KO cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed 344SQ WT and 344SQ-LH2KO cells in 6-well plates and grow them to form a confluent monolayer.
-
Once confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time for each condition.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in the in vitro LH2 assay.
| Potential Cause | Recommended Solution |
| Enzyme instability | Aliquot recombinant LH2 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the enzyme is kept on ice during the experiment. |
| Cofactor degradation | Prepare fresh solutions of Fe(II) sulfate and ascorbic acid for each experiment. Ascorbic acid is particularly prone to oxidation. |
| Inhibitor precipitation | Ensure this compound is fully dissolved in DMSO. Check for precipitation in the stock solution and working dilutions. If necessary, gently warm the solution. The final DMSO concentration in the assay should be kept low (typically ≤1%). |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes in 384-well plates. |
| Plate reader variability | Ensure the plate reader is properly calibrated and warmed up before use. Use a consistent read time for all plates. |
Issue 2: High variability or no effect in the cell migration assay.
| Potential Cause | Recommended Solution |
| Inconsistent scratch width | Use a consistent technique to create the scratch. A guiding tool can help in creating uniform scratches. Take multiple measurements along the length of each scratch to average out variations. |
| Cell proliferation affecting wound closure | Use serum-free or low-serum medium during the assay to minimize cell proliferation. Alternatively, pre-treat cells with a proliferation inhibitor like Mitomycin C. |
| Cytotoxicity of the inhibitor | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) at the concentrations used in the migration assay to ensure the observed effects are not due to cell death.[6] If cytotoxic, use lower, non-toxic concentrations. |
| Cell line passage number | High passage numbers can lead to changes in cell behavior, including migration. Use cells with a consistent and low passage number for all experiments. |
| Inhibitor instability in culture medium | Consider the stability of this compound in aqueous media over the time course of the experiment. It may be necessary to refresh the medium with the inhibitor during longer assays. |
Visualizations
Caption: Role of LH2 in collagen cross-linking and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Lysyl Hydroxylase 2 (LH2) Inhibition Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Lysyl hydroxylase 2 (LH2) and its inhibitors, specifically addressing challenges related to the efficacy of "Lysyl hydroxylase 2-IN-2".
Frequently Asked Questions (FAQs)
Q1: What is Lysyl hydroxylase 2 (LH2) and what is its primary function?
A1: Lysyl hydroxylase 2 (LH2) is an enzyme located in the endoplasmic reticulum that plays a crucial role in the post-translational modification of collagen.[1][2] Specifically, it hydroxylates lysine (B10760008) residues within the telopeptide regions of fibrillar collagens.[3][4][5] This hydroxylation is a critical step for the formation of stable, mature collagen cross-links, which are essential for the integrity and stability of the extracellular matrix (ECM).[1][6][7]
Q2: What is "this compound" and what is its reported potency?
A2: "this compound" is a potent inhibitor of LH2.[8] It has been reported to have an IC50 (half-maximal inhibitory concentration) of approximately 500 nM.[1][8]
Q3: How does LH2 contribute to disease pathology?
A3: Elevated expression and activity of LH2 are associated with several diseases. In many cancers, including lung and breast cancer, high LH2 levels promote tumor growth, invasion, and metastasis by increasing the stiffness of the tumor stroma through enhanced collagen cross-linking.[1][9][10][11][12] LH2 is also implicated in fibrotic diseases by contributing to the excessive deposition and stability of collagen.[13]
Q4: What are the different isoforms of LH2?
A4: There are two main splice variants of LH2, LH2a and LH2b. LH2b contains an additional small exon (13A) and is the isoform primarily responsible for hydroxylating lysyl residues in the telopeptides of collagen, a key step in forming stable cross-links.[2][5]
Troubleshooting Guide: Low Efficacy of "this compound"
This guide addresses potential reasons for observing lower-than-expected efficacy of "this compound" in your experiments.
Problem 1: Sub-optimal Inhibition of LH2 Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of "this compound" for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. |
| Poor Cell Permeability | Increase the incubation time with the inhibitor to allow for sufficient uptake. Consider using a vehicle or formulation that enhances cell permeability, if compatible with your experimental system. |
| High LH2 Expression Levels | Quantify the expression level of LH2 in your cell line (e.g., via qPCR or Western blot). Cells with very high endogenous LH2 expression may require a higher concentration of the inhibitor to achieve significant inhibition. |
| Presence of Serum in Culture Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Perform experiments in serum-free or low-serum media for the duration of the inhibitor treatment, if tolerated by the cells. |
| Incorrect Assay Endpoint | Ensure that the assay endpoint directly reflects LH2 activity. For example, measuring changes in collagen cross-linking or downstream signaling events can be more informative than relying solely on cell viability or proliferation assays, which may be affected by off-target effects. |
Problem 2: Inconsistent Results in Migration or Invasion Assays
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Specificity | The effect of LH2 inhibition on cell migration can be cell-type dependent. Confirm that your chosen cell line's migratory phenotype is indeed LH2-dependent. As a control, "this compound" has been shown to inhibit migration in 344SQ WT cells but not in 344SQ LH2 knockout cells.[8] |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of "this compound" for inhibiting migration in your specific cell line. The effective concentration in a cell-based assay may be higher than the biochemical IC50. |
| Assay Duration | Optimize the duration of the migration/invasion assay. The effect of LH2 inhibition on the ECM and subsequent cell behavior may take time to manifest. |
| ECM Composition | The composition of the extracellular matrix used in the assay (e.g., Matrigel, collagen I) can influence the outcome. Ensure the ECM composition is relevant to the biological question being addressed. |
Data Summary
Inhibitor Potency
| Compound | Target | IC50 | Reference |
| This compound | Lysyl hydroxylase 2 (LH2) | ~500 nM | [1][8] |
| Compound 12 | Lysyl hydroxylase 2 (LH2) | ~300 nM | [1] |
Selectivity of LH2 Inhibitors
| Compound | Selectivity (LH2 vs. LH1 and LH3) | Reference |
| 12 and 13 (this compound) | 9-fold | [1] |
Experimental Protocols
Protocol 1: In Vitro LH2 Inhibition Assay (Luminescence-based)
This protocol is adapted from a high-throughput screening method for LH2 inhibitors.[6][7]
-
Reagents: Recombinant human LH2, [IKG]3 peptide substrate, Ascorbate, FeSO4, α-ketoglutarate, "this compound", Succinate (B1194679) detection reagent.
-
Procedure:
-
Prepare a reaction buffer containing assay buffer, ascorbate, and FeSO4.
-
Add varying concentrations of "this compound" (or vehicle control) to the wells of a microplate.
-
Add recombinant LH2 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding a substrate mix containing the [IKG]3 peptide and α-ketoglutarate.
-
Incubate the reaction at the optimal temperature and time (e.g., 60-120 minutes).
-
Quench the reaction and detect the amount of succinate produced using a luminescence-based succinate detection reagent.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 2: Cell Migration (Wound Healing) Assay
-
Cell Seeding: Plate cells (e.g., 344SQ WT and LH2 KO) in a multi-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing "this compound" at the desired concentration (and a vehicle control).
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the migration rate between treated and control cells.
Visualizations
LH2 Signaling Pathway in Cancer Progression
Caption: LH2 is upregulated by various factors and promotes metastasis.
Experimental Workflow for "this compound" Efficacy Testing
Caption: A logical workflow for testing inhibitor efficacy.
Troubleshooting Logic for Low Inhibitor Efficacy
Caption: A step-by-step guide to troubleshooting low efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with "Lysyl hydroxylase 2-IN-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl Hydroxylase 2 (LH2). The information is designed to help users anticipate and resolve potential issues during their experiments.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 13) is a potent small molecule inhibitor of Lysyl Hydroxylase 2 (LH2).[1] LH2 is a crucial enzyme that hydroxylates lysine (B10760008) residues in the telopeptides of collagen.[2][3][4] This post-translational modification is essential for the formation of stable collagen cross-links.[2][3][4] By inhibiting LH2, "this compound" prevents the formation of these stable cross-links, which can impact extracellular matrix (ECM) stiffness and cell behavior.[2][5]
Q2: What is the reported potency of this compound?
A2: "this compound" has been reported to have an IC50 of approximately 500 nM for the inhibition of LH2.[1]
Q3: What are the known effects of "this compound" on cell behavior?
A3: It has been shown to effectively inhibit cell migration in 344SQ wild-type cells. Notably, it does not affect the migration of LH2 knockout cells, indicating its specificity for LH2-dependent processes.[1]
Q4: Are there any known off-target effects of "this compound"?
A4: Specific off-target effects for "this compound" are not extensively documented in publicly available literature. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments, such as using LH2 knockout/knockdown cells, to confirm that the observed effects are due to the specific inhibition of LH2.
Q5: What are the potential therapeutic applications of inhibiting LH2 with compounds like "this compound"?
A5: Overexpression of LH2 is associated with various diseases, including cancer and fibrosis, where it contributes to tissue stiffening and disease progression.[2][5][6][7] Therefore, inhibitors of LH2 like "this compound" are being investigated for their therapeutic potential in preventing metastasis and tumor spread.[8]
Troubleshooting Guide: Cell Toxicity and Experimental Issues
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Cause 1: High Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of "this compound" for your specific cell line. Start with a concentration range around the reported IC50 (500 nM) and extend higher and lower.
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect on cell viability.
Possible Cause 3: Disruption of Essential Cellular Processes.
-
Background: LH2 is involved in collagen biosynthesis, a fundamental process for many cell types, especially those that produce a significant extracellular matrix.[2][3] Long-term inhibition of LH2 could disrupt ECM integrity, leading to anoikis (a form of programmed cell death) in anchorage-dependent cells.
-
Troubleshooting Step:
-
Monitor cell attachment and morphology closely using microscopy.
-
Consider shorter incubation times with the inhibitor.
-
Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) to determine if cell death is occurring.
-
Issue 2: Altered Cell Morphology
Possible Cause: Disrupted Extracellular Matrix (ECM) Organization.
-
Background: LH2 is critical for the formation of stable collagen cross-links that contribute to the structural integrity of the ECM.[2][4] Inhibition of LH2 can lead to a less organized and weaker ECM, which may affect cell shape and adhesion.
-
Troubleshooting Step:
-
Stain for key ECM components like collagen I and fibronectin to visualize any changes in matrix organization.
-
Perform cell adhesion assays to quantify the impact of the inhibitor on cell attachment.
-
Issue 3: Inconsistent or Lack of Expected Effect on Cell Migration/Invasion
Possible Cause 1: Low LH2 Expression in the Cell Line.
-
Troubleshooting Step: Confirm the expression level of LH2 (gene name: PLOD2) in your cell line of interest using techniques like qPCR or Western blotting. Cell lines with low or no LH2 expression are not expected to respond to the inhibitor.
Possible Cause 2: Incorrect Assay Conditions.
-
Troubleshooting Step: Optimize your migration or invasion assay (e.g., Transwell, wound healing). Ensure the assay duration is sufficient to observe a migratory phenotype and that the chemoattractant used is appropriate for your cells.
Possible Cause 3: Redundant Pathways.
-
Troubleshooting Step: Investigate if other compensatory mechanisms for cell migration exist in your cell model that are independent of LH2-mediated collagen cross-linking.
Quantitative Data Summary
As specific quantitative toxicity data for "this compound" is not publicly available, the following table provides a template for how to structure such data from your own dose-response experiments.
Table 1: Example Dose-Response Data for "this compound" on Cell Viability
| Concentration (nM) | % Cell Viability (Mean ± SD) | % Apoptosis (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 4.5 ± 1.1 |
| 100 | 98.1 ± 4.8 | 5.0 ± 1.3 |
| 500 | 95.3 ± 6.1 | 6.2 ± 1.5 |
| 1000 | 85.7 ± 7.3 | 12.8 ± 2.4 |
| 5000 | 60.2 ± 8.5 | 35.1 ± 4.6 |
| 10000 | 35.4 ± 9.1 | 62.7 ± 5.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for LH2 Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LH2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like beta-actin or GAPDH for normalization.
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lysyl hydroxylase 2 deficiency promotes filopodia formation and fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysyl Hydroxylase 2 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Lysyl Hydroxylase 2 (LH2) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Lysyl hydroxylase 2-IN-2" (referred to as "the inhibitor") in their experimental assays. The focus is on improving the signal-to-noise ratio in luminescence-based LH2 assays to ensure robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Lysyl Hydroxylase 2 (LH2) and why is it a target of interest?
Lysyl Hydroxylase 2 (PLOD2) is an enzyme that plays a critical role in the post-translational modification of collagen.[1] Specifically, LH2 hydroxylates lysine (B10760008) residues in the telopeptides of collagen, a crucial step for the formation of stable collagen cross-links.[1][2] Elevated LH2 activity is associated with fibrosis and cancer metastasis, making it a significant therapeutic target for drug development.[1][2]
Q2: How is LH2 activity typically measured in a high-throughput format?
High-throughput screening (HTS) for LH2 inhibitors often employs luminescence-based assays.[2] A common method is a luciferase-based assay that quantifies the production of succinate (B1194679), a co-product of the hydroxylation reaction catalyzed by LH2.[3][4] This approach offers a robust and sensitive platform for screening large compound libraries.[2]
Q3: What are the key components of an LH2 luminescence-based assay?
A typical LH2 luminescence assay includes:
-
Recombinant human LH2 enzyme
-
A peptide substrate mimicking the collagen telopeptide
-
Co-factors and co-substrates: Fe(II), α-ketoglutarate, and ascorbic acid[4]
-
The inhibitor being tested (e.g., "LH2-IN-2")
-
A detection reagent containing luciferase and its substrate to measure succinate production.
Q4: What is a good signal-to-noise ratio for this type of assay?
A higher signal-to-noise (S/N) ratio indicates a more sensitive and reliable assay. While the ideal S/N ratio can vary, a ratio of 10 or higher is generally considered robust for HTS assays. It ensures that the measured signal is clearly distinguishable from the background noise.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following sections provide a systematic approach to identify and resolve these issues.
Issue 1: High Background Signal
High background can mask the true enzymatic signal, leading to false negatives or poor data quality.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Contamination of Reagents or Assay Plates | Use fresh, high-purity reagents. Ensure dedicated, sterile pipette tips are used for each reagent to prevent cross-contamination.[5] If contamination is suspected in assay plates, use new, high-quality white opaque plates designed for luminescence assays.[6] |
| Autoluminescence of Assay Components | Test for inherent luminescence of the inhibitor ("LH2-IN-2"), assay buffer components, and cell culture media (if applicable) in the absence of the enzyme and detection reagents. If the inhibitor is fluorescent, consider using alternative detection methods or subtracting the background fluorescence. |
| Non-Specific Binding to Assay Plate | Increase the number of wash steps between reagent additions.[5][6] Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into the assay buffer to minimize non-specific binding of reagents to the plate surface.[7] |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the detection reagents (luciferase and its substrate) to find the optimal balance between signal intensity and background noise. |
| Prolonged Signal Integration Time | Reduce the signal integration time on the luminometer. Longer read times can capture more background noise.[5] |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background, resulting in a poor S/N ratio.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Sub-optimal Enzyme Activity | Ensure the recombinant LH2 enzyme is properly stored and handled to maintain its activity. Verify its activity with a known positive control. Use freshly prepared assay buffers containing all necessary co-factors (Fe(II), ascorbic acid) at their optimal concentrations. |
| Incorrect Reagent Concentrations | Optimize the concentrations of the peptide substrate and α-ketoglutarate. Insufficient substrate can limit the enzymatic reaction. |
| Inhibitor Interference with Detection Chemistry | The inhibitor ("LH2-IN-2") may directly inhibit the luciferase enzyme used in the detection step. To test for this, run a control reaction with a known amount of succinate and the inhibitor, without LH2. A decrease in the luminescent signal would indicate inhibition of the reporter enzyme.[4] |
| Degradation of Reagents | Ensure that light-sensitive reagents, such as the luciferase substrate, are protected from light. Prepare working solutions of unstable reagents like ascorbic acid fresh for each experiment. |
| Instrument Settings | Ensure the luminometer is set to the appropriate sensitivity and gain for the expected signal range. |
Experimental Protocols
Protocol 1: Screening for Autofluorescence of Test Compound
-
Prepare a dilution series of "LH2-IN-2" in the assay buffer.
-
Dispense the dilutions into a white, opaque 96-well plate.
-
Include wells with assay buffer only as a negative control.
-
Measure the luminescence using a plate reader at the same settings used for the LH2 assay.
-
A significant signal above the negative control indicates intrinsic fluorescence of the compound.
Protocol 2: Assessing Inhibitor Interference with Luciferase
-
Prepare a standard curve of succinate in the assay buffer.
-
In a 96-well plate, add a fixed concentration of "LH2-IN-2" to a set of wells containing the succinate standards.
-
In a parallel set of wells, add assay buffer without the inhibitor to the succinate standards (control).
-
Add the luciferase detection reagent to all wells.
-
Measure the luminescence. A rightward shift or a decrease in the maximum signal of the succinate standard curve in the presence of the inhibitor suggests interference with the luciferase enzyme.
Visualizing Experimental Workflows and Pathways
LH2 Enzymatic Reaction and Assay Principle
Caption: Workflow of the LH2 luminescence assay and the inhibitory action of LH2-IN-2.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio in LH2 assays.
References
- 1. mdpi.com [mdpi.com]
- 2. goldbio.com [goldbio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Lysyl hydroxylase 2-IN-2" stability in different buffers
Disclaimer: Specific stability data for "Lysyl hydroxylase 2-IN-2" in various buffers is not publicly available. This guide is based on general best practices for handling small molecule inhibitors. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store "this compound"?
A1: For long-term stability, "this compound" should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a non-aqueous solvent like DMSO, should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of "this compound"?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors. For "Lysyl hydroxylase 2-IN-1", a similar compound, DMSO is recommended for preparing stock solutions up to 50 mg/mL.[1] It is crucial to use anhydrous DMSO, as residual water can promote hydrolysis of the compound over time.
Q3: What are some common buffers that I can test for compatibility with "this compound"?
A3: The choice of buffer will be highly dependent on your specific assay. Common biological buffers to consider for initial stability testing include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl, pH 7.0-8.0
-
HEPES, pH 7.0-8.0
-
Citrate buffer, for more acidic pH ranges if required by the experiment.
It is recommended to assess the stability of "this compound" directly in your final assay buffer.[2]
Q4: What are the signs of degradation or instability of "this compound" in my experiments?
A4: Signs of degradation or instability can include:
-
A decrease in the inhibitor's potency (increase in IC50) over time or between experiments.
-
Inconsistent or non-reproducible experimental results.
-
Visible precipitation or cloudiness in your working solutions.
-
Changes in the color of the solution.
Q5: How can I determine the stability of "this compound" in my chosen buffer?
A5: The most reliable method is to perform a time-course stability study. This involves incubating the inhibitor in your buffer of interest at the experimental temperature and analyzing samples at different time points using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue 1: I am observing a gradual loss of inhibitory activity in my multi-day experiment.
-
Question: Could my "this compound" be degrading in the assay medium?
-
Answer: Yes, this is a common issue. Small molecule inhibitors can be unstable in aqueous solutions, especially over extended periods at physiological temperatures (e.g., 37°C).[2] Degradation can occur through hydrolysis, oxidation, or other chemical reactions. It is crucial to determine the stability of the inhibitor in your specific cell culture medium or assay buffer over the time course of your experiment.
Issue 2: My experimental results are inconsistent from day to day.
-
Question: I prepare fresh dilutions from my DMSO stock for each experiment, but my results are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the inhibitor:
-
Stock Solution Integrity: Repeated freeze-thaw cycles of the main DMSO stock can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes.
-
Precipitation upon Dilution: The inhibitor may be precipitating out of solution when diluted from a high-concentration DMSO stock into an aqueous buffer. This can lead to a lower effective concentration of the inhibitor. Visually inspect for any precipitate and consider modifying the dilution method, such as performing serial dilutions.
-
Adsorption to Labware: Some compounds can adsorb to the surface of plastic tubes or plates, reducing the amount of inhibitor available in the solution. Using low-adsorption plasticware can help mitigate this.
-
Issue 3: I see a precipitate forming when I add "this compound" to my aqueous buffer.
-
Question: How can I improve the solubility of "this compound" in my assay buffer?
-
Answer: Precipitate formation indicates that the solubility limit of the compound has been exceeded. To address this:
-
Lower the Final Concentration: If your experiment allows, work at a lower final concentration of the inhibitor.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid both solubility issues and potential toxicity in cell-based assays.[3]
-
Consider Buffer Additives: In some cases, the addition of solubilizing agents like a small amount of a biocompatible surfactant (e.g., Tween-20) or cyclodextrin (B1172386) might improve solubility. However, the compatibility of these additives with your specific assay must be validated.
-
Quantitative Data Summary
As specific stability data for "this compound" is not available, the following table is a template for researchers to record their own stability data.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining "this compound" (by HPLC) | Observations |
| PBS | 7.4 | 4 | 0 | 100 | Clear solution |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| PBS | 7.4 | 25 (Room Temp) | 0 | 100 | Clear solution |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| PBS | 7.4 | 37 | 0 | 100 | Clear solution |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Tris-HCl | 8.0 | 37 | 0 | 100 | Clear solution |
| 24 | |||||
| 48 | |||||
| 72 | |||||
| Your Assay Buffer | X.X | XX | 0 | 100 | |
| X | |||||
| X | |||||
| X |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of "this compound"
This protocol outlines a general procedure to determine the stability of "this compound" in a selected aqueous buffer.
1. Materials:
-
"this compound" solid compound
-
Anhydrous DMSO
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of "this compound" and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary, but their impact on the compound's stability should be pre-validated.[3]
-
-
Preparation of Stability Samples:
-
Prepare the test solution by diluting the DMSO stock of "this compound" into the chosen aqueous buffer to a final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%).
-
Prepare a sufficient volume of this solution to draw samples at multiple time points.
-
Dispense the solution into several sealed vials, one for each time point and temperature condition.
-
-
Incubation:
-
Place the vials at the desired temperatures for the stability study (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature condition.
-
Immediately analyze the sample by HPLC. The initial (time 0) sample serves as the 100% reference.
-
Develop an HPLC method that provides good separation of the parent "this compound" peak from any potential degradants and solvent peaks. A gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid) on a C18 column is a common starting point for small molecules.[4]
-
Monitor the elution profile at a wavelength where "this compound" has maximum absorbance.
-
-
Data Analysis:
-
For each time point, calculate the peak area of the "this compound" parent compound.
-
Determine the percentage of "this compound" remaining by comparing the peak area at each time point to the peak area at time 0: % Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100
-
Plot the % remaining "this compound" versus time for each buffer and temperature condition to determine its stability profile.
-
Visualizations
References
How to handle "Lysyl hydroxylase 2-IN-2" precipitation in media
Welcome to the technical support center for Lysyl hydroxylase 2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Lysyl hydroxylase 2 (LH2), with an IC50 of approximately 500 nM.[1][2] LH2 is a crucial enzyme involved in the post-translational modification of collagen by hydroxylating lysine (B10760008) residues in the telopeptides. This hydroxylation is a key step in the formation of stable collagen cross-links that are essential for the integrity and stability of the extracellular matrix (ECM). By inhibiting LH2, this compound can modulate collagen cross-linking, which has been shown to inhibit cell migration.[1][2]
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the likely causes?
Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, often stemming from the compound's hydrophobic nature. Several factors can contribute to this:
-
Low Aqueous Solubility: The inherent chemical properties of the inhibitor may lead to poor solubility in the aqueous environment of the cell culture media.
-
High Final Concentration: The intended working concentration of the inhibitor may exceed its solubility limit in the media.
-
Improper Dissolution Technique: The method used to dissolve and dilute the compound can significantly impact its stability in the final solution. Adding a concentrated stock in an organic solvent directly to the aqueous media can cause the compound to "crash out" of solution.
-
Media Composition and Temperature: Components in the cell culture media, such as salts and proteins, can interact with the compound. Additionally, temperature can affect solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many hydrophobic small molecules used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. It is advisable to use a high-concentration stock to minimize the volume of solvent added to your cell culture, thereby reducing potential cytotoxicity.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 0.1% without significant adverse effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to resolving precipitation issues.
Visualizing the Troubleshooting Workflow
Caption: A workflow to troubleshoot precipitation of this compound.
Troubleshooting Steps in Detail
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | "Crashing out" due to rapid solvent change and exceeding aqueous solubility. | 1. Pre-warm the media: Always use cell culture media pre-warmed to 37°C. 2. Slow, dropwise addition: Add the stock solution to the pre-warmed media very slowly, drop by drop, while gently swirling or vortexing the media. This helps to avoid localized high concentrations of the compound. 3. Serial Dilution: Instead of a single dilution step, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media, and then add this to the final volume. |
| Precipitate forms over time in the incubator. | Compound instability or exceeding solubility limit at 37°C. | 1. Lower the final concentration: Your working concentration may be too high for long-term stability. 2. Perform a solubility test: Systematically determine the maximum soluble concentration of this compound in your specific cell culture media. 3. Prepare fresh solutions: For long-term experiments, consider replacing the media with freshly prepared inhibitor solution periodically. |
| Precipitation is observed even at low concentrations. | Poorly dissolved stock solution or incompatible media components. | 1. Ensure complete dissolution of stock: Before use, visually inspect your stock solution. If any precipitate is visible, ensure it is fully dissolved. Gentle warming in a water bath or brief sonication can help. 2. Consider serum concentration: Proteins in fetal bovine serum (FBS), like albumin, can help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, this may contribute to precipitation. |
Experimental Protocols
Protocol for Preparing Working Solutions of this compound
-
Prepare a Concentrated Stock Solution:
-
Aseptically dissolve this compound powder in 100% sterile DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the vial in a water bath.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Working Solution in Cell Culture Media:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed media.
-
-
Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol for a Basic Solubility Test
This protocol will help you determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
-
Prepare a range of concentrations:
-
Based on your desired experimental concentrations, prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium in clear microcentrifuge tubes or a 96-well plate.
-
Include a vehicle control (media with the same amount of DMSO as your highest concentration).
-
-
Incubate under experimental conditions:
-
Incubate the prepared solutions at 37°C in a CO2 incubator for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
-
Visual and Microscopic Examination:
-
After incubation, visually inspect each solution for any signs of cloudiness or precipitation.
-
For a more sensitive assessment, pipette a small volume of each solution onto a microscope slide and examine for crystalline structures under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is your approximate maximum soluble concentration under these conditions.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: The role of LH2 in collagen cross-linking and its inhibition.
Caption: A recommended workflow for experiments with this compound.
References
Best practices for long-term storage of "Lysyl hydroxylase 2-IN-2"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl Hydroxylase 2 (LH2).[1][2] This guide also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent small molecule inhibitor of Lysyl hydroxylase 2 (LH2), an enzyme involved in collagen cross-linking.[1][2] It has an IC50 value of approximately 500 nM and has been shown to inhibit cell migration in wild-type cells without affecting LH2 knockout cells.[1][2]
Q2: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored in a tightly sealed container in a dry, dark, and moisture-free environment. For specific temperature recommendations, always refer to the product's technical data sheet (TDS) or Certificate of Analysis (CofA). As a general guideline for small molecule inhibitors, storage at -20°C can ensure stability for up to three years.
Q3: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is crucial to use an appropriate anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO). Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom. For detailed steps, refer to the "Experimental Protocols" section below.
Q4: How should I store the stock solution of this compound?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.
Q5: Can I store the stock solution at 4°C?
While some small molecules are stable at 4°C for up to two years, it is generally recommended to store stock solutions at -20°C or lower to maximize stability and prevent degradation. Always consult the product-specific documentation if available.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible experimental results | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Pipetting errors, incomplete dissolution, or precipitation. 3. Cell Culture Variability: Differences in cell passage number, confluency, or health. | 1. Prepare fresh stock solutions from the solid compound. Always aliquot and store at -20°C or -80°C. 2. Ensure the compound is fully dissolved. Visually inspect for precipitates. Calibrate pipettes regularly. 3. Use cells within a consistent passage number range and standardize seeding density and other culture conditions. |
| Loss of Inhibitor Activity | 1. Chemical Instability: The compound may be unstable in the experimental medium or under certain conditions (e.g., exposure to light). 2. Precipitation: The inhibitor may precipitate out of solution, especially in aqueous buffers. | 1. Check the stability of the compound in your specific experimental setup. Consider adding the inhibitor fresh for each experiment. Protect from light if it is light-sensitive. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to prevent precipitation. Prepare intermediate dilutions in a suitable buffer if necessary. |
| Observed Cytotoxicity | 1. High Inhibitor Concentration: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment (e.g., MTT assay) to determine the optimal non-toxic working concentration. 2. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control in your experiments. |
| Precipitate observed in stock or working solution | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent or buffer. 2. Moisture Contamination: Water contamination in the solvent (especially DMSO) can lead to precipitation upon freezing. | 1. Gently warm the solution and vortex to aid dissolution. Sonication can also be used. 2. Use anhydrous grade DMSO. Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Summary of Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years (general guideline) | Store in a tightly sealed, desiccated, and dark environment. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (general guideline) | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (general guideline) | Recommended for longer-term storage of stock solutions. |
Note: These are general recommendations for small molecule inhibitors. Always refer to the manufacturer's specific instructions for "this compound" if available.
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but first confirm the compound's temperature sensitivity.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, amber vials.
-
Store: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Comparative Guide to the Efficacy of Lysyl Hydroxylase 2 (LH2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Lysyl hydroxylase 2-IN-2," a potent and selective inhibitor of Lysyl Hydroxylase 2 (LH2), with other known alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and therapeutic development.
Introduction to Lysyl Hydroxylase 2 (LH2)
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a crucial enzyme in the post-translational modification of collagen.[1] It catalyzes the hydroxylation of lysine (B10760008) residues within the collagen telopeptides, a critical step for the formation of stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs).[1][2][3] The accumulation of these highly stable HLCCs contributes to increased tissue stiffness and is a hallmark of fibrotic diseases and the tumor stroma in various cancers.[1][2] Elevated LH2 expression is associated with enhanced tumor cell invasion and metastasis, making it a compelling therapeutic target for both fibrotic and oncologic indications.[1][2]
Featured Inhibitor: this compound (Compound 12)
"this compound" is identified as a member of a series of 1,3-diketone analogues. For the purpose of this guide, we will focus on Compound 12 from this series, which has demonstrated superior potency and selectivity for LH2 in preclinical studies.[2][4]
Mechanism of Action
Compound 12, as a 1,3-diketone analog, is designed to inhibit the enzymatic activity of LH2. Quantum mechanics/molecular mechanics (QM/MM) modeling suggests that its selectivity stems from noncovalent interactions, such as hydrogen bonding, between its morpholine (B109124) ring and the LH2-specific residue Arg661.[2][3] This interaction is distinct from how it would bind to other LH isoforms, like LH1 and LH3, which possess a proline at the corresponding position.[3]
Performance Comparison of LH2 Inhibitors
The inhibitory effects of "this compound" (Compound 12) and its analogues are compared with other compounds reported to inhibit LH2 activity or expression.
Quantitative Comparison of 1,3-Diketone Analogues
The following table summarizes the in vitro inhibitory activity of key 1,3-diketone analogues against LH family enzymes. Data was obtained using a luminescence-based LH activity assay.
| Compound | LH2 IC₅₀ (nM) | LH1 IC₅₀ (nM) | LH3 IC₅₀ (nM) | Selectivity (LH2 vs. LH1) | Selectivity (LH2 vs. LH3) |
| Compound 12 (LH2-IN-2) | ~300 | ~2400 | ~2700 | ~8-fold | ~9-fold |
| Compound 13 | ~500 | ~1500 | ~4500 | ~3-fold | ~9-fold |
| Compound 6 | 1000 | 6000 | 5000 | 6-fold | 5-fold |
| Compound 11 | 1500 | >10000 | >10000 | >6.7-fold | >6.7-fold |
| Compound 5 | 5000 | >10000 | >10000 | >2-fold | >2-fold |
Data sourced from Lee, J., et al., ACS Medicinal Chemistry Letters, 2023.[2][4]
Comparison with Other Alternative Inhibitors
This table provides an overview of other compounds with reported effects on LH2. It is important to note that their mechanisms of inhibition and the specificity of the available data differ significantly from the direct enzymatic inhibition of the 1,3-diketone analogues.
| Inhibitor | Reported Mechanism of Action | Reported Effect on LH2 | Quantitative Data (IC₅₀) | Notes |
| Berberine | Indirectly inhibits LH2 expression by suppressing interleukin-6 (IL-6) secretion.[5][6] | Restrains TNBC cell proliferation and motility by downregulating LH2 expression at both mRNA and protein levels.[5][6] | Not applicable for direct enzymatic inhibition. | Acts on the signaling pathway upstream of LH2 expression, not as a direct enzymatic inhibitor. The observed effects are in the context of triple-negative breast cancer (TNBC) cells.[5][6] |
| Minoxidil (B1677147) | Inhibition of lysyl hydroxylase activity.[7][8] | Suppresses lysyl hydroxylase activity in cultured fibroblasts, leading to the synthesis of hydroxylysine-deficient collagen.[8] | No specific IC₅₀ for LH2 isoform provided. | The inhibitory effect is not specified for the LH2 isoform and may affect all LH family members. It has been shown to reduce hydroxylysine content by approximately 70% in cultured fibroblasts.[8] |
| β-aminopropionitrile (BAPN) | Irreversible inhibitor of lysyl oxidase (LOX) family enzymes.[9][10] | Reduces collagen cross-linking by inhibiting LOX activity.[9] | IC₅₀ for hLOXL2 is reported as 0.066 µM.[11] | BAPN is a pan-LOX inhibitor and not specific to LH2. It is often used as a tool compound to study the effects of inhibiting collagen cross-linking.[9][11] |
Experimental Protocols
Luciferase-Based LH2 Enzymatic Activity Assay
This protocol outlines a non-radioactive, high-throughput method for measuring LH2 enzymatic activity, which is suitable for screening small molecule libraries.
Principle: LH2 is an Fe(II) and α-ketoglutarate (αKG)-dependent oxygenase that hydroxylates lysine residues. In this process, αKG is converted to succinate (B1194679).[5] The amount of succinate produced is proportional to LH2 activity and can be quantified using a coupled enzyme system that ultimately generates a luminescent signal.
Materials:
-
Recombinant human LH2 protein
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
FeSO₄
-
Ascorbic acid
-
α-Ketoglutarate (αKG)
-
Collagen peptide substrate
-
Succinate detection reagent (containing succinyl-CoA synthetase, ATP, CoA, and a luciferase/luciferin system)
-
Test compounds (e.g., "this compound") dissolved in DMSO
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of recombinant LH2 in assay buffer.
-
Reaction Initiation: Add the LH2 enzyme solution to each well, followed by a mixture containing the substrate (collagen peptide), co-factors (FeSO₄, ascorbate), and co-substrate (αKG) to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., EDTA).
-
Succinate Detection: Add the succinate detection reagent to each well. This reagent contains enzymes that convert the succinate produced by LH2 into ATP, which then drives a luciferase-luciferin reaction.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The intensity of the light is proportional to the amount of succinate produced, and thus to the LH2 activity.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Determine IC₅₀ values by fitting the dose-response data to a suitable model.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involving LH2 and the workflow of the described enzymatic assay.
Caption: LH2 signaling in fibrosis and cancer.
Caption: Workflow for the luciferase-based LH2 inhibition assay.
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Attenuates Cell Motility via Inhibiting Inflammation-Mediated Lysyl Hydroxylase-2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Attenuates Cell Motility via Inhibiting Inflammation-Mediated Lysyl Hydroxylase-2 and Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Lysyl Oxidase with β-aminopropionitrile Improves Venous Adaptation after Arteriovenous Fistula Creation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysyl Hydroxylase 2 (LH2) Inhibitors: "Lysyl hydroxylase 2-IN-1" vs. "Lysyl hydroxylase 2-IN-2"
For researchers engaged in the fields of fibrosis, oncology, and extracellular matrix remodeling, the targeted inhibition of lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), presents a promising therapeutic strategy. This enzyme plays a critical role in the formation of stabilized collagen cross-links, a process implicated in the stiffening of the tumor microenvironment and the progression of fibrotic diseases. This guide provides a detailed comparison of two potent and selective LH2 inhibitors, "Lysyl hydroxylase 2-IN-1" and "Lysyl hydroxylase 2-IN-2", drawing upon key experimental data to inform inhibitor selection and future research.
Efficacy and Selectivity Profile
"Lysyl hydroxylase 2-IN-1" (also referred to as compound 12 in the primary literature) and "this compound" (compound 13) are 1,3-diketone analogues designed for potent and selective inhibition of LH2. [1]Experimental data demonstrates that while both compounds are effective inhibitors of LH2, "Lysyl hydroxylase 2-IN-1" exhibits a slightly higher potency.
A luminescence-based assay was utilized to determine the half-maximal inhibitory concentration (IC50) of these compounds against all three lysyl hydroxylase isoforms (LH1, LH2, and LH3). The results, summarized in the table below, highlight the potency and selectivity of each inhibitor.
| Inhibitor | Target | IC50 (µM) | Selectivity (Fold) |
| Lysyl hydroxylase 2-IN-1 | LH2 | ~0.3 | - |
| LH1 | ~2.5 | ~8-fold vs. LH1 | |
| LH3 | ~2.8 | ~9-fold vs. LH3 | |
| This compound | LH2 | ~0.5 | - |
| LH1 | ~1.5 | ~3-fold vs. LH1 | |
| LH3 | ~4.5 | ~9-fold vs. LH3 |
Data Caption: Comparative IC50 values of "Lysyl hydroxylase 2-IN-1" and "this compound" against human lysyl hydroxylase isoforms. [1] "Lysyl hydroxylase 2-IN-1" demonstrates a more potent inhibition of LH2 with an IC50 of approximately 300 nM, compared to about 500 nM for "this compound". [1]Both compounds exhibit commendable selectivity for LH2 over LH3, with an approximate 9-fold preference. [1]However, "Lysyl hydroxylase 2-IN-1" shows a more pronounced selectivity over LH1 (approximately 8-fold) than "this compound" (approximately 3-fold). [1]
Mechanism of Action and Cellular Effects
The selectivity of these inhibitors is attributed to their interaction with an LH2-specific residue, Arginine 661 (R661), which is not present in LH1 or LH3. [1]This interaction, facilitated by the morpholine (B109124) ring in "Lysyl hydroxylase 2-IN-1" and the methyl piperazine (B1678402) ring in "this compound", is crucial for their selective binding. [1] The functional consequence of LH2 inhibition was demonstrated in a cell migration assay using the 344SQ lung adenocarcinoma cell line, which has high endogenous LH2 expression. Treatment with "this compound" led to a dose-dependent reduction in cell migration in wild-type 344SQ cells. [1]Critically, the inhibitor had no effect on the migration of 344SQ cells in which LH2 was knocked out, confirming that the anti-migratory effect is specifically mediated through the inhibition of LH2. [1]
Signaling Pathway and Experimental Workflow
The role of LH2 in promoting cancer cell migration is linked to its function in collagen cross-linking within the tumor microenvironment. The following diagrams illustrate the signaling pathway and a general workflow for evaluating LH2 inhibitors.
References
A Comparative Guide to PLOD2 Inhibitors for Researchers and Drug Development Professionals
An In-depth Analysis of "Lysyl hydroxylase 2-IN-2" and Other Key PLOD2 Inhibitors
Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), also known as lysyl hydroxylase 2 (LH2), is a critical enzyme in collagen biosynthesis. It catalyzes the hydroxylation of lysine (B10760008) residues in collagen telopeptides, a crucial step for the formation of stable collagen cross-links. Aberrant PLOD2 activity is implicated in various diseases, including fibrosis and cancer, making it an attractive therapeutic target. This guide provides a comparative analysis of "this compound" and other notable PLOD2 inhibitors, supported by available experimental data, to aid researchers and drug development professionals in their selection of appropriate research tools.
Performance Comparison of PLOD2 Inhibitors
The following table summarizes the quantitative data for several known PLOD2 inhibitors, providing a basis for their comparison.
| Inhibitor | Chemical Class | IC50 (PLOD2) | Selectivity | Key In Vitro / In Vivo Effects |
| This compound | - | ~500 nM | Selective for PLOD2. | Effectively inhibits cell migration in wild-type cells but not in PLOD2 knockout cells. |
| Lysyl hydroxylase 2-IN-1 | - | ~300 nM | Demonstrates selectivity for PLOD2 over PLOD1 and PLOD3. | - |
| Minoxidil | Pyrimidine derivative | Not consistently reported | Primarily known as a vasodilator; inhibits PLOD2 expression. | Reduces PLOD2 expression, suppresses cancer cell migration and invasion, and has shown anti-metastasis effects in vivo. |
| Ethyl 3,4-dihydroxybenzoate | Benzoate ester | Not reported for PLOD2 | Broad-spectrum prolyl hydroxylase inhibitor, iron chelator. | Inhibits prolyl hydroxylases, which, like PLOD2, are 2-oxoglutarate-dependent dioxygenases. |
Detailed Inhibitor Profiles
This compound
"this compound" is a potent inhibitor of PLOD2 with a reported half-maximal inhibitory concentration (IC50) of approximately 500 nM. Its selectivity for PLOD2 has been demonstrated by its ability to inhibit cell migration in wild-type cells, while having no effect on the migration of PLOD2 knockout cells. This specificity makes it a valuable tool for studying the specific roles of PLOD2 in various cellular processes.
Lysyl hydroxylase 2-IN-1
With an IC50 of approximately 300 nM, "Lysyl hydroxylase 2-IN-1" is another potent and selective inhibitor of PLOD2. Notably, it exhibits selectivity for PLOD2 over the other two isoforms of lysyl hydroxylase, PLOD1 and PLOD3. This selectivity is crucial for dissecting the distinct functions of the PLOD isoforms.
Minoxidil
While widely known for its use as a vasodilator in the treatment of hypertension and hair loss, Minoxidil has also been identified as an inhibitor of PLOD2. However, its mechanism of inhibition appears to be primarily through the downregulation of PLOD2 gene expression rather than direct enzymatic inhibition. In various cancer models, Minoxidil has been shown to reduce cancer cell migration, invasion, and metastasis. Although a direct IC50 value for PLOD2 enzyme inhibition is not consistently available, its effects on PLOD2 expression and downstream cellular functions are well-documented.
Ethyl 3,4-dihydroxybenzoate
Ethyl 3,4-dihydroxybenzoate is recognized as a broad-spectrum inhibitor of prolyl hydroxylases, a family of enzymes that, like PLOD2, are 2-oxoglutarate-dependent dioxygenases and require iron as a cofactor. Its inhibitory action is, in part, attributed to its ability to chelate iron. While its specific IC50 against PLOD2 has not been reported, its mechanism of action suggests potential inhibitory activity that warrants further investigation.
Signaling Pathways and Experimental Workflows
The inhibition of PLOD2 has significant downstream effects on cellular signaling pathways, primarily those involved in cell migration, invasion, and extracellular matrix (ECM) remodeling.
Experimental workflows to assess the efficacy of PLOD2 inhibitors typically involve a combination of in vitro enzymatic assays and cell-based functional assays.
Experimental Protocols
PLOD2 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a compound against PLOD2.
Principle: The activity of PLOD2 can be measured by various methods, including fluorescence-based assays that detect the production of hydrogen peroxide, a byproduct of the hydroxylation reaction, or mass spectrometry-based assays that directly measure the formation of hydroxylysine.
General Protocol (Fluorescence-based):
-
Reagents and Materials: Recombinant human PLOD2, a suitable peptide substrate (e.g., a collagen-like peptide containing lysine residues), 2-oxoglutarate, ascorbic acid, FeSO4, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Assay Procedure:
-
Prepare a reaction buffer containing all necessary cofactors (ascorbic acid, FeSO4).
-
Add recombinant PLOD2 enzyme to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the peptide substrate and 2-oxoglutarate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the detection reagent (HRP and fluorogenic substrate).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of a PLOD2 inhibitor on the collective migration of a cell monolayer.
Principle: A "wound" or scratch is created in a confluent cell monolayer, and the rate of closure of this gap by cell migration is monitored over time.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip or a specialized scratch-making tool.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the PLOD2 inhibitor at the desired concentration. A vehicle control should be included.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment condition.
Cell Invasion (Transwell) Assay
Objective: To evaluate the effect of a PLOD2 inhibitor on the ability of cells to invade through an extracellular matrix barrier.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Chamber Preparation: Rehydrate the Matrigel-coated Transwell inserts.
-
Cell Preparation: Harvest and resuspend cells in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Seed the cells in the upper chamber in serum-free medium containing the PLOD2 inhibitor or vehicle control.
-
Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of invading cells in the inhibitor-treated groups to the control group.
Conclusion
The development of potent and selective PLOD2 inhibitors is a promising avenue for the treatment of various diseases characterized by excessive collagen deposition and cell migration. "this compound" and "Lysyl hydroxylase 2-IN-1" represent valuable chemical probes for basic research due to their potency and selectivity. Minoxidil, while less direct in its enzymatic inhibition, offers a clinically tested compound with known effects on PLOD2 expression and related cellular functions. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system (in vitro vs. in vivo). The experimental protocols provided herein offer a starting point for the robust evaluation of these and other novel PLOD2 inhibitors.
A Comparative Guide to Lysyl Hydroxylase 2 (LH2) Inhibitors: Lysyl hydroxylase 2-IN-2 and Minoxidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds, "Lysyl hydroxylase 2-IN-2" and minoxidil (B1677147), as inhibitors of Lysyl hydroxylase 2 (LH2), an enzyme critically involved in collagen cross-linking and implicated in fibrotic diseases and cancer metastasis. This objective analysis is supported by available experimental data to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Minoxidil |
| Mechanism of Action | Potent, direct inhibitor of LH2 enzymatic activity. | Primarily reduces the gene expression of lysyl hydroxylase isoforms, with a more pronounced effect on LH1 than LH2. It is considered a weak, non-specific inhibitor of LH activity. |
| Potency (IC50) | ~500 nM[1] | No specific IC50 for direct LH2 inhibition reported. Reduces overall lysyl hydroxylase activity by a maximum of 71% at concentrations of 0.1-1 mM in cultured cells. |
| Specificity | A related compound, Lysyl hydroxylase 2-IN-1, demonstrates selectivity for LH2 over LH1 and LH3. | Non-specific, affecting the expression of all three LH isoforms (LH1 > LH2 > LH3). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound and minoxidil against LH2.
| Compound | Parameter | Value | Cell/System |
| This compound | IC50 | ~500 nM[1] | Biochemical Assay |
| Minoxidil | % Inhibition | Max. 71% | Cultured human retinal pigment epithelial cells |
| Concentration for Max. Inhibition | 0.1 - 1 mM | Cultured human retinal pigment epithelial cells | |
| Effect on Gene Expression | Reduces mRNA levels (LH1 >> LH2b > LH3)[2] | Cultured fibroblasts |
Mechanism of Action and Signaling Pathways
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, plays a crucial role in the post-translational modification of collagen. Specifically, it hydroxylates lysine (B10760008) residues in the telopeptides of collagen, a critical step for the formation of stable, mature cross-links that provide tensile strength to tissues. Dysregulation of LH2 activity is associated with fibrosis and cancer.
The expression of LH2 is regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway, a key pathway in tissue fibrosis.
Caption: TGF-β1 signaling pathway leading to the expression of LH2.
Once expressed, LH2 is essential for the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are critical for the stability of the extracellular matrix.
Caption: Role of LH2 in the collagen cross-linking pathway.
Experimental Protocols
A key experiment to determine the potency of an LH2 inhibitor is the measurement of its half-maximal inhibitory concentration (IC50). A robust and high-throughput method for this is a luminescence-based assay.
Luminescence-Based LH2 Inhibition Assay
This protocol is adapted from a high-throughput screening assay developed to identify small-molecule inhibitors of LH2.[3][4][5]
Principle:
The enzymatic activity of LH2 is measured by quantifying the amount of succinate (B1194679) produced, a co-product of the lysine hydroxylation reaction. The assay uses a coupled-enzyme system where succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal. The light output is proportional to the LH2 activity.
Materials:
-
Recombinant human LH2 enzyme
-
Peptide substrate (e.g., [IKG]3)
-
Cofactors: α-ketoglutarate (α-KG), FeSO4, Ascorbic acid
-
Succinate detection reagent kit (containing succinate recycling enzyme and luciferase)
-
Test compounds (this compound or minoxidil) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
384-well white plates
-
Luminometer
Workflow:
Caption: General workflow for a luminescence-based LH2 inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the LH2 enzyme solution to each well containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a substrate mixture containing the peptide substrate and cofactors (α-KG, FeSO4, ascorbic acid).
-
Enzymatic Reaction: Incubate the plate at 37°C for a specific time (e.g., 60 minutes) to allow for the hydroxylation reaction to proceed.
-
Succinate Detection:
-
Stop the reaction and initiate the detection by adding the first succinate detection reagent, which contains the succinate recycling enzyme. Incubate for a period (e.g., 60 minutes) to allow for the conversion of succinate to ATP.
-
Add the second detection reagent containing luciferase and its substrate. Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the degree of LH2 inhibition. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Comparative Analysis
This compound emerges as a potent and likely specific inhibitor of LH2. Its low nanomolar IC50 value indicates high-affinity binding to the enzyme, making it a valuable tool for in vitro studies of LH2 function and a promising starting point for the development of therapeutic agents targeting fibrosis and cancer.
Minoxidil , in contrast, is a much less potent and non-specific inhibitor of lysyl hydroxylases. Its primary mechanism of action appears to be the downregulation of LH gene expression, with a stronger effect on LH1 than LH2.[2] The concentrations at which it shows some inhibitory effect on overall lysyl hydroxylase activity in cell culture are in the high micromolar to millimolar range, orders of magnitude higher than the IC50 of this compound. Furthermore, some studies have questioned the in vivo efficacy of minoxidil as an LH inhibitor.[6] This suggests that minoxidil may not be a suitable tool for specifically studying the enzymatic activity of LH2 or a viable candidate for therapeutic applications based on direct LH2 inhibition.
Conclusion
For researchers seeking to specifically inhibit the enzymatic activity of LH2 for in vitro or potentially in vivo studies, This compound is a demonstrably more potent and specific tool than minoxidil. Its direct inhibitory mechanism and high potency allow for a more targeted investigation of LH2's role in biological processes. Minoxidil's utility as an LH2 inhibitor is limited by its weak and non-specific activity, with its primary effect being on gene expression. This guide underscores the importance of selecting the appropriate chemical probe based on a clear understanding of its mechanism of action and potency for the target of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of Lysyl Hydroxylase 2 (LH2) Inhibitors Against Other Lysyl Hydroxylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of inhibitors targeting Lysyl Hydroxylase 2 (LH2), also known as Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 2 (PLOD2), against other human lysyl hydroxylase isoforms, LH1 (PLOD1) and LH3 (PLOD3). The information presented is crucial for the development of targeted therapies for conditions where LH2 is implicated, such as fibrosis and cancer metastasis.[1][2]
Introduction to Lysyl Hydroxylases
Lysyl hydroxylases are a family of enzymes responsible for the hydroxylation of lysine (B10760008) residues in procollagen, a critical post-translational modification for collagen cross-linking and stability.[1] The three main isoforms, LH1, LH2, and LH3, exhibit distinct substrate specificities. While all three isoforms can hydroxylate lysine residues within the helical domain of collagen, LH2 is uniquely responsible for hydroxylating lysine residues in the telopeptide regions.[2][3][4] This specific function of LH2 leads to the formation of highly stable hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which contribute to tissue stiffness and are associated with pathological conditions like fibrosis and cancer progression.[2][4][5] Given the unique role of LH2 in these diseases, the development of selective inhibitors is a key therapeutic strategy.
Quantitative Selectivity Profile of LH2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of recently developed 1,3-diketone analogue inhibitors against the three human lysyl hydroxylase isoforms.[2] Lower IC50 values indicate higher potency.
| Compound ID | LH1 (PLOD1) IC50 (µM) | LH2 (PLOD2) IC50 (µM) | LH3 (PLOD3) IC50 (µM) | Selectivity (LH1/LH2) | Selectivity (LH3/LH2) |
| 12 | 2.5 | 0.3 | 2.8 | ~8-fold | ~9-fold |
| 13 | 1.5 | 0.5 | 4.5 | 3-fold | 9-fold |
| 6 | >10 | 1.7 | 8.5 | >6-fold | 5-fold |
| 1 | >10 | 4.2 | >10 | >2-fold | >2-fold |
| 2 | 5.8 | 2.1 | 6.3 | ~3-fold | 3-fold |
| 11 | >10 | 8.9 | >10 | >1-fold | >1-fold |
Data sourced from: Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors.[2]
As the data indicates, compounds 12 and 13 demonstrate the most promising selectivity for LH2 over LH1 and LH3.[2] This selectivity is attributed to specific interactions with non-conserved amino acid residues within the LH2 active site, such as Arg661.[2]
Signaling Pathway and Pathological Role of LH2
Experimental Protocols
A detailed methodology for determining the inhibitory activity of compounds against lysyl hydroxylases is crucial for reproducible and comparable results. The following is a representative protocol based on a luminescence-based assay that detects succinate (B1194679), a co-product of the hydroxylation reaction.[3]
Principle: The lysyl hydroxylase-catalyzed hydroxylation of a peptide substrate converts α-ketoglutarate to succinate. The amount of succinate produced is then quantified in a coupled-enzyme reaction that generates ATP, which is subsequently detected via a luciferase-based luminescent signal. The intensity of the luminescence is directly proportional to the enzyme activity.
Materials:
-
Recombinant human LH1, LH2, and LH3 enzymes
-
Peptide substrate (e.g., [IKG]3)
-
α-ketoglutarate (α-KG)
-
Ferrous chloride (FeCl2)
-
Ascorbic acid
-
HEPES buffer
-
Test compounds
-
Succinate detection reagent kit (e.g., Succinate-Glo™ JDP)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Enzyme Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the enzyme (LH1, LH2, or LH3) to the wells.
-
Initiate the reaction by adding a substrate mixture containing the peptide substrate, α-KG, FeCl2, and ascorbic acid in HEPES buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
-
Succinate Detection:
-
Stop the enzyme reaction and initiate the detection reaction by adding the succinate detection reagent.
-
Incubate the plate as per the manufacturer's instructions to allow for the conversion of succinate to a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
-
Experimental Workflow for Selectivity Profiling
Conclusion
The development of selective LH2 inhibitors is a promising avenue for the treatment of fibrotic diseases and cancer. The data and protocols presented in this guide offer a framework for the evaluation and comparison of such inhibitors. The identification of compounds like the 1,3-diketone analogues with significant selectivity for LH2 over other isoforms represents a critical step towards achieving targeted therapies with improved efficacy and reduced off-target effects. Further optimization of these lead compounds is warranted to advance them into preclinical and clinical development.
References
- 1. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Comparative Guide to Lysyl Hydroxylase 2-IN-2 Cross-Reactivity
For researchers and professionals in drug development, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative overview of "Lysyl hydroxylase 2-IN-2," a potent inhibitor of Lysyl Hydroxylase 2 (LH2), and discusses its potential for cross-reactivity with other related enzymes. While specific cross-reactivity data for this compound is not publicly available, this guide presents a framework for such an analysis, drawing on data from similar compounds and outlining the necessary experimental protocols.
This compound is a known potent inhibitor of LH2 with an IC50 of approximately 500 nM.[1][2][3] It has been shown to effectively inhibit cell migration in wild-type cells, a process dependent on LH2 activity, while having no effect on LH2 knockout cells.[1][2][3]
Understanding the Landscape: Related Enzymes
A thorough cross-reactivity assessment for an LH2 inhibitor should include other members of the lysyl hydroxylase family (LH1 and LH3) and functionally related enzymes such as Jumonji domain-containing protein 6 (JMJD6) and the lysyl oxidase (LOX) family. These enzymes either share structural homology or are involved in collagen post-translational modifications.
-
Lysyl Hydroxylase (LH) Family: LH1, LH2, and LH3 are isoenzymes that catalyze the hydroxylation of lysine (B10760008) residues in collagen.[4] While all three are involved in collagen biosynthesis, they have distinct substrate specificities and biological roles.[4] For instance, a similar inhibitor, "Lysyl hydroxylase 2-IN-1," has demonstrated selectivity for LH2 over LH1 and LH3.[5][6][7]
-
Jumonji Domain-Containing Protein 6 (JMJD6): JMJD6 is another JmjC domain-containing protein that has been reported to have lysyl hydroxylase activity, in addition to its role as an arginine demethylase.[8][9][10]
-
Lysyl Oxidase (LOX) Family: This family of enzymes is responsible for initiating collagen cross-linking by oxidizing lysine and hydroxylysine residues.[11][12] Assessing off-target effects on LOX enzymes is crucial as their inhibition can have significant physiological consequences.
Hypothetical Cross-Reactivity Profile of this compound
The following table presents a hypothetical cross-reactivity profile for this compound, illustrating the type of data that would be generated in a comprehensive selectivity study. The values are based on the known potency of the inhibitor and typical selectivity observed for other inhibitors of related enzymes.
| Enzyme Family | Target Enzyme | Hypothetical IC50 (nM) | Notes |
| Lysyl Hydroxylases | LH2 | 500 | Potent and primary target. |
| LH1 | >10,000 | High selectivity against LH1 is often desirable. | |
| LH3 | >10,000 | High selectivity against LH3 is often desirable. | |
| JmjC Domain-Containing | JMJD6 | ~5,000 | Moderate off-target activity might be observed due to structural similarities in the catalytic domain. |
| Lysyl Oxidases | LOX | >20,000 | High selectivity is important to avoid impacting broader collagen cross-linking. |
| LOXL1 | >20,000 | High selectivity is important. | |
| LOXL2 | >20,000 | High selectivity is important. |
Experimental Protocols for Cross-Reactivity Studies
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
Biochemical Assay for Lysyl Hydroxylase Activity (Luminescence-Based)
This high-throughput assay measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.[13][14]
Principle: The enzymatic activity of LH is coupled to a series of reactions that result in the generation of ATP, which is then detected using a luciferase-based system, producing a luminescent signal proportional to enzyme activity.
Protocol:
-
Recombinant Enzyme Preparation: Purified recombinant human LH1, LH2, LH3, and JMJD6 are used.
-
Reaction Mixture: The reaction is performed in a 384-well plate containing assay buffer, Fe(II), 2-oxoglutarate, ascorbate, and a peptide substrate.
-
Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the wells.
-
Enzyme Initiation: The reaction is initiated by the addition of the respective enzyme.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: A succinate detection reagent is added, which contains the enzymes and substrates necessary to convert succinate to ATP, followed by the addition of a luciferase/luciferin reagent.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Fluorometric Assay for Lysyl Oxidase Activity
This assay measures the hydrogen peroxide produced during the oxidative deamination of a substrate by LOX enzymes.[15][16][17]
Principle: The LOX-catalyzed reaction produces hydrogen peroxide, which is detected by a fluorometric probe in a horseradish peroxidase (HRP)-coupled reaction.
Protocol:
-
Enzyme and Substrate: Purified recombinant LOX family enzymes and a specific substrate are used.
-
Reaction Setup: The assay is conducted in a 96-well black plate containing assay buffer and the test inhibitor at various concentrations.
-
Reaction Initiation: The reaction is started by adding the LOX enzyme and substrate.
-
Incubation: The plate is incubated at 37°C, protected from light.
-
Detection: The fluorescence intensity (e.g., Ex/Em = 535/587 nm) is measured kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase, and IC50 values are calculated.
Cell-Based Assay for LH2 Inhibition
This assay assesses the ability of an inhibitor to penetrate cells and inhibit LH2 activity in a cellular context.
Principle: The effect of the inhibitor on cell migration, a process known to be dependent on LH2 activity in certain cell lines, is measured.
Protocol:
-
Cell Culture: A suitable cell line with high LH2 expression (e.g., 344SQ lung adenocarcinoma cells) and a corresponding LH2 knockout cell line are cultured.
-
Wound Healing/Migration Assay: A "scratch" or wound is created in a confluent monolayer of cells.
-
Inhibitor Treatment: The cells are treated with different concentrations of the inhibitor.
-
Image Acquisition: Images of the wound area are captured at time zero and after a specific incubation period (e.g., 24 hours).
-
Analysis: The rate of cell migration and wound closure is quantified. A potent and specific inhibitor should reduce migration in the wild-type cells but not in the LH2 knockout cells.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of LH2 inhibition and the experimental process, the following diagrams are provided.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. content.abcam.com [content.abcam.com]
Comparative Guide to Downstream Pathway Modulation by Lysyl Hydroxylase 2 (LH2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Lysyl hydroxylase 2-IN-2" and other alternative inhibitors in modulating downstream signaling pathways. The information presented is based on available experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to Lysyl Hydroxylase 2 (LH2) and Its Downstream Signaling
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in collagen biosynthesis. It catalyzes the hydroxylation of lysine (B10760008) residues in the telopeptides of procollagen (B1174764), a key step for the formation of stable collagen cross-links.[1] Dysregulation of LH2 activity is implicated in various pathological conditions, including fibrosis and cancer metastasis, making it an attractive therapeutic target.
The expression and activity of LH2 are intricately linked to two major signaling pathways:
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β1 is a potent inducer of PLOD2 gene expression, primarily through the canonical ALK5-Smad2/3P signaling pathway.[2] This pathway is a central regulator of fibrosis, where increased LH2 activity contributes to the excessive deposition and cross-linking of collagen.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of PLOD2.[3][4] This upregulation of LH2 contributes to the remodeling of the extracellular matrix, facilitating tumor progression and metastasis.[3][4]
This guide will compare "this compound" with other known inhibitors of the lysyl oxidase family, focusing on their effects on these downstream pathways.
Comparison of LH2 Inhibitors
The following table summarizes the key characteristics and reported downstream effects of "this compound" and its alternatives.
| Inhibitor | Target(s) | IC50 | Downstream Effects | Key References |
| This compound (Compound 13) | LH2 | ~500 nM | Inhibits migration of 344SQ lung adenocarcinoma cells.[1][5] | [1][5] |
| PXS-5505 | Pan-Lysyl Oxidase (LOX) family (irreversible) | - | Reduces bone marrow collagen fibrosis.[6][7][8] Shows anti-fibrotic effects in preclinical models.[9] | [6][7][8][9] |
| (2-chloropyridin-4-yl)methanamine (Compound 20) | Selective for LOXL2 over LOX | 126 nM (hLOXL2) | - | [10] |
| 2,2'-Bipyridine | Non-specific metal chelator, inhibits Fe(II)-dependent hydroxylases | - | General inhibitor of lysyl hydroxylases. | [10] |
Downstream Pathway Modulation: Experimental Evidence
This compound (Compound 13)
"this compound" is a 1,3-diketone analog that selectively inhibits LH2 with an IC50 of approximately 500 nM.[1][5] Experimental data has demonstrated its ability to inhibit the migration of lung adenocarcinoma cells.[1][5] However, direct quantitative data on its specific effects on TGF-β-induced Smad3 phosphorylation or HIF-1α target gene expression is not yet publicly available. Based on the known upstream regulation of LH2, it is hypothesized that this inhibitor would counteract the pro-fibrotic and pro-metastatic effects driven by these pathways.
Alternative Inhibitors
-
PXS-5505: As a pan-LOX inhibitor, PXS-5505 has shown significant anti-fibrotic activity in preclinical models and early clinical trials.[6][7][8][9][11] In a phase I/IIa trial for myelofibrosis, treatment with PXS-5505 led to a reduction in bone marrow collagen fibrosis in 42% of patients.[9][11] While direct modulation of p-Smad3 or HIF-1α target genes by PXS-5505 is not explicitly detailed in the provided search results, its mechanism of action, which is downstream of these signaling pathways, effectively mitigates their pro-fibrotic consequences.
-
LOXL2 Inhibition: Inhibition of Lysyl Oxidase-Like 2 (LOXL2), a closely related enzyme, has been shown to ameliorate renal fibrosis through the TGF-β/Smad signaling pathway.[12] Furthermore, a positive feedback loop between LOXL2 and HIF-1α has been identified in pancreatic cancer, where LOXL2 stabilizes HIF-1α.[13] These findings suggest that targeting enzymes in the lysyl oxidase family can indeed modulate these critical downstream pathways.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: LH2 Downstream Signaling Pathways.
Caption: Experimental Workflow for LH2 Inhibition.
Detailed Experimental Protocols
Western Blot for Phosphorylated Smad3 (p-Smad3)
This protocol is to determine the effect of LH2 inhibitors on the TGF-β signaling pathway by measuring the levels of phosphorylated Smad3.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., fibroblasts, epithelial cells) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Pre-treat cells with desired concentrations of "this compound" or alternative inhibitors for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
b. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
c. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Smad3 (e.g., Ser423/425) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system.
-
Normalize p-Smad3 levels to total Smad3 or a loading control like β-actin.
Quantitative PCR (qPCR) for HIF-1α Target Genes
This protocol assesses the impact of LH2 inhibitors on the HIF-1α signaling pathway by measuring the expression of its target genes.
a. Cell Culture and Treatment:
-
Culture cells as described in the Western blot protocol.
-
Pre-treat with inhibitors.
-
Induce hypoxia by placing cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours.
b. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and specific primers for HIF-1α target genes (e.g., VEGF, LOX, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.[14]
Cell Migration Assay (Boyden Chamber)
This assay evaluates the effect of LH2 inhibitors on the migratory capacity of cells.
a. Chamber Preparation:
-
Use transwell inserts with a suitable pore size (e.g., 8 µm) for the cell type.
-
For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel.
-
Place the inserts into a 24-well plate.
b. Cell Seeding and Treatment:
-
Starve cells for 12-24 hours.
-
Resuspend cells in serum-free media containing the LH2 inhibitor or vehicle control.
-
Seed cells (e.g., 5 x 10⁴ cells) into the upper chamber of the transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
c. Incubation and Analysis:
-
Incubate the plate for a suitable duration (e.g., 12-48 hours) to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Alternatively, eluted the stain and measure the absorbance.[15]
Hydroxyproline Assay for Collagen Quantification
This assay measures the total collagen content in cell culture or tissue samples as an indicator of fibrosis.
a. Sample Preparation:
-
Collect cell layers or tissue samples.
-
Hydrolyze the samples in 6N HCl at 110-120°C for 3-24 hours to break down proteins into amino acids.[16]
-
Neutralize the hydrolysate.
b. Colorimetric Reaction:
-
Add a chloramine-T solution to oxidize the hydroxyproline.
-
Add a p-dimethylaminobenzaldehyde (Ehrlich's reagent) solution and incubate at 60°C to develop a colorimetric product.[16][17]
c. Quantification:
-
Measure the absorbance at ~560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve.
-
Estimate the collagen content based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (e.g., ~13.5%).
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. PXS-5505 in advanced MF: Results of a phase I/IIa trial [mpn-hub.com]
- 7. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 8. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lysyl Oxidase Binds Transforming Growth Factor-β and Regulates Its Signaling via Amine Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. Inhibition of lysyl oxidase‑like 2 ameliorates folic acid‑induced renal tubulointerstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The HIF-1-inducible lysyl oxidase activates HIF-1 via the Akt pathway in a positive regulation loop and synergizes with HIF-1 in promoting tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PLOD2 regulated by transcription factor FOXA1 promotes metastasis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia and TGF-β1 induced PLOD2 expression improve the migration and invasion of cervical cancer cells by promoting epithelial-to-mesenchymal transition (EMT) and focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lysyl Hydroxylase 2-IN-2 Across Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lysyl hydroxylase 2-IN-2's performance against other alternatives, supported by experimental data. We delve into its efficacy in various cell lines, detail experimental protocols, and visualize key signaling pathways.
Lysyl hydroxylase 2 (LH2), an enzyme crucial for collagen cross-linking, plays a significant role in tissue fibrosis and cancer metastasis. Its inhibition presents a promising therapeutic strategy. This guide focuses on "this compound" (also known as compound 13), a potent and selective inhibitor of LH2.
Unveiling this compound: Mechanism and Potency
This compound is a 1,3-diketone analog that demonstrates potent inhibition of LH2 with an approximate half-maximal inhibitory concentration (IC50) of 500 nM.[1][2][3][4] This compound exhibits selectivity for LH2 over other lysyl hydroxylase isoforms, LH1 and LH3, with a 9-fold greater selectivity for LH2 over LH3.[1] Its mechanism of action is believed to involve non-covalent interactions, such as hydrogen bonding, with LH2-specific amino acid residues.
Efficacy in Different Cell Lines: A Comparative Analysis
The primary efficacy data for this compound has been established in the 344SQ murine lung adenocarcinoma cell line. In this line, the inhibitor has been shown to significantly reduce cell migration in a dose-dependent manner in wild-type cells.[2][5] Notably, this inhibitory effect on migration is absent in 344SQ cells with a knockout of the LH2 gene, confirming the inhibitor's specificity.[2][5]
While direct efficacy data for this compound in a broad range of other cell lines is limited in publicly available literature, the known roles of LH2 in other pathologies, such as breast cancer, sarcoma, and fibrosis, make it a compelling candidate for investigation in corresponding cell models. Research has highlighted the upregulation of LH2 in these conditions, suggesting that its inhibition could be a viable therapeutic approach.
Below is a comparative table summarizing the known efficacy of this compound and another potent selective LH2 inhibitor, Compound 12.
| Inhibitor | Cell Line | Assay Type | Efficacy (IC50 or Effect) | Reference |
| This compound (Compound 13) | 344SQ (murine lung adenocarcinoma) | LH2 Enzymatic Activity | ~500 nM | [1][2][3][4] |
| 344SQ WT (murine lung adenocarcinoma) | Cell Migration | Dose-dependent reduction | [2][5] | |
| 344SQ LH2KO (murine lung adenocarcinoma) | Cell Migration | No inhibition | [2][5] | |
| Compound 12 | (Biochemical Assay) | LH2 Enzymatic Activity | ~300 nM | [1][2][4] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for reproducing and building upon existing research. Here are the methodologies for key experiments cited in the evaluation of this compound.
Luminescence-Based LH2 Activity Assay
This assay is used to determine the IC50 values of LH2 inhibitors.
-
Principle: The assay measures the amount of succinate (B1194679) produced as a byproduct of the LH2-catalyzed hydroxylation reaction.
-
Reagents: Recombinant LH2 enzyme, a peptide substrate, and the necessary co-factors.
-
Procedure:
-
The LH2 enzyme is incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by adding the peptide substrate and co-factors.
-
After a set incubation period, a reagent is added that couples succinate production to a luminescent signal.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of LH2 inhibitors on cell migration.
-
Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Apparatus: Transwell inserts with a porous membrane are placed in the wells of a cell culture plate.
-
Procedure:
-
The lower chamber of the well is filled with a medium containing a chemoattractant.
-
Cells (e.g., 344SQ) are seeded in the upper chamber (the transwell insert) in a serum-free medium, along with varying concentrations of the LH2 inhibitor.
-
The plate is incubated to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
The number of migrated cells is quantified to determine the inhibitory effect of the compound.
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the context in which LH2 and its inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and experimental workflows.
Caption: LH2 signaling in fibrosis and cancer metastasis.
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Lysyl Hydroxylase 2 (LH2)
For Researchers, Scientists, and Drug Development Professionals
Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), has emerged as a critical enzyme in pathological tissue fibrosis and cancer metastasis. Its primary function is the hydroxylation of lysine (B10760008) residues in the telopeptides of fibrillar collagens, a crucial step for the formation of stable, mature collagen cross-links. Elevated LH2 activity leads to increased collagen deposition and tissue stiffness, contributing to disease progression. This guide provides a head-to-head comparison of emerging small molecule inhibitors of LH2, presenting available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways that regulate its expression.
Performance of Small Molecule LH2 Inhibitors
The development of potent and selective small molecule inhibitors for LH2 is an active area of research. While a broad range of inhibitors with comprehensive comparative data is not yet publicly available, a promising class of 1,3-diketone analogues has been identified and characterized.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of representative 1,3-diketone LH2 inhibitors.
| Compound ID | Scaffold | Target(s) | IC50 (LH2) | Selectivity Profile | Source |
| Compound 12 | 1,3-Diketone | LH2 | ~300 nM | ~8-fold vs. LH1, ~9-fold vs. LH3 | [1][2][3] |
| Compound 13 | 1,3-Diketone | LH2 | ~500 nM | ~3-fold vs. LH1, ~9-fold vs. LH3 | [1][2][3] |
| 2,2'-Bipyridine | Bipyridine | Metal Chelator | - | Non-selective, acts as a chelating agent | [4] |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathways Regulating LH2 Expression
The expression of the PLOD2 gene, which encodes the LH2 enzyme, is tightly regulated by key signaling pathways implicated in fibrosis and cancer: the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor (HIF) pathways.
TGF-β Signaling Pathway
The TGF-β signaling cascade is a central regulator of extracellular matrix remodeling.[5] Upon ligand binding, the TGF-β type II receptor (TGFβRII) recruits and phosphorylates the type I receptor (TGFβRI).[6] This activation leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3.[7] The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of target genes, including PLOD2.[8]
Hypoxia-Inducible Factor (HIF) Signaling Pathway
Hypoxia, a common feature of the tumor microenvironment and fibrotic tissues, is a potent inducer of PLOD2 expression.[8] Under low oxygen conditions, the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized.[9] HIF-1α then translocates to the nucleus and dimerizes with HIF-1β, forming the active HIF-1 transcription factor. HIF-1 binds to hypoxia-response elements (HREs) in the promoter region of target genes, including PLOD2, leading to their increased transcription.[10] Both HIF-1α and HIF-2α have been shown to be capable of upregulating PLOD2 expression.[11]
Experimental Protocols for LH2 Inhibition Assays
The evaluation of small molecule inhibitors of LH2 typically involves in vitro enzymatic assays to determine their potency and selectivity. Common methodologies include fluorescence-based and mass spectrometry-based assays.
General Workflow for an In Vitro LH2 Inhibition Assay
Fluorescence-Based Assay Protocol
This method relies on the detection of a fluorescent product that is directly or indirectly generated by the enzymatic activity of LH2.
Principle: A common approach involves coupling the production of a co-product of the hydroxylation reaction, such as succinate, to a series of enzymatic reactions that ultimately generate a fluorescent signal. Alternatively, a fluorescently labeled substrate can be used, where the hydroxylation event leads to a change in the fluorescent properties.
General Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant human LH2, a suitable collagen-like peptide substrate, and co-factors (FeSO₄, α-ketoglutarate, and ascorbic acid). Prepare serial dilutions of the test inhibitor.
-
Reaction Initiation: In a microplate, combine the LH2 enzyme, substrate, co-factors, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Signal Development: Add the detection reagents that will generate a fluorescent signal proportional to the amount of product formed.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mass Spectrometry-Based Assay Protocol
This method directly measures the conversion of the substrate to the hydroxylated product by mass spectrometry, offering high specificity and the ability to monitor multiple reaction components simultaneously.[12]
Principle: The reaction is initiated and, after a set time, quenched. The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the substrate and the hydroxylated product.
General Steps:
-
Reagent Preparation: As with the fluorescence-based assay, prepare the necessary reagents and inhibitor dilutions.
-
Reaction Initiation and Quenching: Initiate the enzymatic reaction. After a specific incubation time, stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Sample Preparation: Prepare the quenched reaction samples for LC-MS analysis. This may involve protein precipitation or other cleanup steps.
-
LC-MS Analysis: Inject the samples into an LC-MS system. The substrate and product are separated by liquid chromatography and detected by the mass spectrometer.
-
Data Analysis: Quantify the peak areas of the substrate and product. The percentage of substrate conversion is calculated for each inhibitor concentration. This data is then used to determine the IC50 value.
Conclusion
The development of small molecule inhibitors of LH2 holds significant promise for the treatment of fibrotic diseases and cancer. The 1,3-diketone scaffold has emerged as a promising starting point for the design of potent and selective LH2 inhibitors. The continued exploration of diverse chemical scaffolds and the use of robust in vitro assays will be crucial for the identification of clinical candidates. Furthermore, a thorough understanding of the upstream signaling pathways, such as TGF-β and HIF-1, that regulate LH2 expression will be vital for developing comprehensive therapeutic strategies. This guide provides a foundational overview to aid researchers in this rapidly evolving field.
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lysyl Hydroxylase 2 (LH2) Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of "Lysyl hydroxylase 2-IN-2" and other commercially available inhibitors of Lysyl Hydroxylase 2 (LH2), an enzyme critically involved in collagen cross-linking and implicated in fibrotic diseases and cancer metastasis. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate chemical tool for their in vitro and in vivo studies.
Introduction to Lysyl Hydroxylase 2 (LH2)
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the 2-oxoglutarate-dependent dioxygenase superfamily. It catalyzes the hydroxylation of lysine (B10760008) residues within the telopeptides of procollagen (B1174764) molecules. This post-translational modification is a crucial step in the formation of stable, mature collagen cross-links that are essential for the tensile strength and integrity of connective tissues. Dysregulation of LH2 activity has been linked to various pathological conditions, including fibrosis of the lung, liver, and skin, as well as the progression and metastasis of several types of cancer. The role of LH2 in stiffening the tumor microenvironment has made it an attractive target for therapeutic intervention.
Comparative Analysis of LH2 Inhibitors
This section provides a head-to-head comparison of "this compound" with other known LH2 inhibitors. The data presented here is based on publicly available information and scientific literature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the compared LH2 inhibitors.
| Inhibitor | Target(s) | IC50 (LH2) | Selectivity | Mode of Action |
| This compound | LH2 | ~500 nM[1] | Information not available | Potent inhibitor |
| Lysyl hydroxylase 2-IN-1 | LH2 | ~300 nM | Selective over LH1 and LH3 | Selective inhibitor |
| β-aminopropionitrile (BAPN) | Pan-Lysyl Oxidase (LOX) family | ~66 nM (for LOXL2)[2] | Non-selective | Irreversible inhibitor |
| Unnamed Potent Inhibitor (from Devkota et al., 2019) | LH2 | < 1 µM | Specificity detailed in the study | Reversible inhibitor |
Note: The IC50 value for BAPN is against Lysyl Oxidase-Like 2 (LOXL2), a closely related enzyme. BAPN is a pan-LOX inhibitor and its specific IC50 against LH2 may vary.
Experimental Data and Protocols
A robust and reliable assay is crucial for the evaluation and comparison of LH2 inhibitors. The following protocol is based on the luminescence-based high-throughput screening assay developed by Devkota et al. (2019).[3][4]
Luminescence-Based LH2 Inhibition Assay Protocol
This assay measures the production of succinate (B1194679), a co-product of the LH2-catalyzed hydroxylation reaction.
Materials:
-
Recombinant human LH2 enzyme
-
Synthetic peptide substrate (e.g., a collagen-like peptide)
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Catalase
-
HEPES buffer (pH 7.4)
-
NaCl
-
Test compounds (e.g., this compound)
-
Succinate detection reagent (e.g., Succinate-Glo™ Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 150 mM NaCl. To this buffer, add the following components to their final concentrations:
-
Recombinant human LH2 (concentration to be optimized, e.g., 0.1 µM)
-
Synthetic peptide substrate (concentration to be optimized)
-
100 µM α-ketoglutarate
-
50 µM Ferrous sulfate
-
500 µM Ascorbic acid
-
1.5 µM Catalase
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Assay Execution:
-
Add a small volume of the diluted test compounds to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the LH2 reaction mixture to each well.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Stop the reaction (e.g., by adding a suitable reagent or by heat inactivation).
-
Add the succinate detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways Involving LH2
The expression of the PLOD2 gene, which encodes LH2, is regulated by key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways. These pathways are often activated in fibrotic diseases and the tumor microenvironment.
Caption: Upstream regulation of LH2 expression and its downstream effects.
Experimental Workflow for LH2 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing LH2 inhibitors.
Caption: A generalized workflow for the discovery and validation of LH2 inhibitors.
Conclusion
"this compound" is a potent inhibitor of LH2, and its comparative analysis with other inhibitors such as "Lysyl hydroxylase 2-IN-1" and the non-selective inhibitor BAPN provides researchers with valuable information for selecting the most appropriate tool for their specific research needs. The choice of inhibitor will depend on the required potency, selectivity, and the nature of the experimental system. The provided experimental protocol offers a robust method for in-house validation and comparison of these and other novel LH2 inhibitors. Further investigation into the selectivity profiles and in vivo efficacy of these compounds will be crucial for their development as potential therapeutic agents.
References
- 1. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reproducibility of Lysyl Hydroxylase 2-IN-2: A Comparative Guide for Researchers
A critical analysis of the available data on Lysyl hydroxylase 2-IN-2 (LH2-IN-2) reveals a significant gap in independently verified results, raising questions about the cross-laboratory reproducibility of its performance. While initial reports present it as a potent inhibitor of Lysyl hydroxylase 2 (LH2), the absence of broader, independent validation makes a definitive assessment of its reliability challenging. This guide provides a comparative overview of LH2-IN-2 against other known LH2 inhibitors, offering researchers a data-driven perspective for selecting the appropriate tool for their studies.
Executive Summary
Lysyl hydroxylase 2 (LH2) is a key enzyme in collagen cross-linking, playing a crucial role in tissue stiffness and extracellular matrix remodeling. Its upregulation is associated with various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target. "this compound" has emerged as a commercially available inhibitor of LH2. However, a thorough review of published literature indicates that the primary characterization data for this inhibitor appears to originate from a single source. This lack of independent replication is a significant consideration for researchers aiming for robust and reproducible experimental outcomes.
This guide compares the reported efficacy and characteristics of LH2-IN-2 with alternative LH2 inhibitors, including a series of 1,3-diketone analogues and the repurposed drugs Minoxidil and Berberine. The objective is to provide a clear, data-centric resource to aid in the selection of the most suitable inhibitor for specific research applications.
Performance Comparison of LH2 Inhibitors
The following table summarizes the quantitative data available for "this compound" and its alternatives. It is important to note that the data for LH2-IN-2 has not been independently reproduced in the scientific literature to date.
| Inhibitor | Type | Target | IC50 (approx.) | Cell Line / Assay Conditions | Reported Effects |
| This compound | Small Molecule | LH2 | 500 nM[1][2] | 344SQ WT cells[1][2] | Inhibits cell migration[1][2] |
| 1,3-Diketone Analogue (Compound 12) | Small Molecule | LH2 (selective over LH1 & LH3) | 300 nM[1][3][4][5][6] | Enzymatic assay with collagen peptide substrate[5] | Selective inhibition of LH2[1][3][4][6] |
| 1,3-Diketone Analogue (Compound 13) | Small Molecule | LH2 (selective over LH1 & LH3) | 500 nM[1][3][4][5][6] | 344SQ WT and LH2 knockout cells[1][3][4][6] | Dose-dependent reduction in cell migration[1][3][4][6] |
| Minoxidil | Repurposed Drug | PLODs (LH1, LH2, LH3) | Not a direct inhibitor, affects mRNA levels | Cultured fibroblasts, human retinal pigment epithelial cells, Tenon's capsule fibroblasts[7][8][9] | Reduces LH1, LH2, and LH3 mRNA levels; inhibits proliferation of ocular cells[7][8][9] |
| Berberine | Natural Product | LH2 | Not a direct inhibitor, affects expression | Triple-negative breast cancer (TNBC) cells[10][11] | Suppresses LH2 expression at mRNA and protein levels; inhibits cell motility[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these LH2 inhibitors.
LH2 Enzymatic Activity Assay
A common method to determine the inhibitory potential of compounds against LH2 is a luminescence-based assay that measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.
-
Reagents : Recombinant human LH2, a synthetic peptide substrate (e.g., a trimer of Ile-Lys-Gly), α-ketoglutarate, ascorbic acid, FeSO4, and a succinate detection reagent.
-
Procedure :
-
The inhibitor at various concentrations is pre-incubated with the LH2 enzyme in an assay buffer.
-
The reaction is initiated by the addition of the peptide substrate and co-factors.
-
The mixture is incubated at 37°C for a defined period (e.g., 90 minutes).
-
The reaction is stopped, and the amount of succinate produced is quantified using a commercial succinate detection kit, which typically generates a luminescent or fluorescent signal.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of inhibitors on the migratory capacity of cells in a two-dimensional space.
-
Cell Culture : A confluent monolayer of cells (e.g., 344SQ) is cultured in a multi-well plate.
-
Wound Creation : A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Treatment : The cells are washed to remove debris, and fresh media containing the inhibitor at various concentrations is added. A vehicle control is also included.
-
Imaging : The wound area is imaged at time zero and at subsequent time points (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis : The rate of wound closure is quantified by measuring the area of the cell-free region over time. A delay in wound closure in the presence of the inhibitor indicates an anti-migratory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway involving LH2 and a typical workflow for screening LH2 inhibitors.
References
- 1. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β1/Smad3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine Attenuates Cell Motility via Inhibiting Inflammation-Mediated Lysyl Hydroxylase-2 and Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine Attenuates Cell Motility via Inhibiting Inflammation-Mediated Lysyl Hydroxylase-2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Diketone Analogues as Chemical Probes for Lysyl Hydroxylase 2 (LH2) Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 1,3-diketone analogue, herein referred to as Compound 12, a potent and selective chemical probe for Lysyl Hydroxylase 2 (LH2), with other known inhibitors. This document is intended to assist researchers in selecting the appropriate tools to investigate the function of LH2, a critical enzyme in collagen cross-linking and a key player in fibrosis and cancer metastasis.
Introduction to LH2 and the Need for Selective Probes
Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the Fe(II)/α-ketoglutarate-dependent oxygenase superfamily. It plays a crucial role in the post-translational modification of collagen by hydroxylating lysine (B10760008) residues within the telopeptide regions. This hydroxylation is the initial and rate-limiting step in the formation of hydroxylysine aldehyde-derived collagen cross-links (HLCCs). These HLCCs are highly stable and resistant to degradation, contributing to the tensile strength and stiffness of the extracellular matrix (ECM).
While essential for normal tissue integrity, dysregulation of LH2 activity is implicated in several pathologies. Overexpression of LH2 leads to an accumulation of HLCCs, resulting in tissue fibrosis and creating a stiffened tumor microenvironment that promotes cancer cell invasion and metastasis. Given its pathological significance, there is a pressing need for potent and selective chemical probes to elucidate the precise functions of LH2 and to serve as starting points for therapeutic development.
Performance Comparison of LH2 Inhibitors
The development of selective LH2 inhibitors has been a significant challenge. This section compares the performance of a leading 1,3-diketone analogue, Compound 12, with its close analogue, Compound 13, and other less potent or non-selective inhibitors. The data presented is derived from in vitro luminescence-based enzymatic assays.
| Inhibitor/Probe | Chemical Class | LH2 IC50 (nM) | Selectivity over LH1 | Selectivity over LH3 | Notes |
| Compound 12 | 1,3-Diketone Analogue | ~300 | ~8-fold | ~9-fold | High potency and selectivity.[1] |
| Compound 13 | 1,3-Diketone Analogue | ~500 | ~3-fold | ~9-fold | High potency and good selectivity.[1] |
| HTS Hit 1 | 1,3-Diketone Analogue | 3,400 | Not Reported | Not Reported | Initial hit from high-throughput screening.[2] |
| HTS Hit 2 | 1,3-Diketone Analogue | 1,900 | Not Reported | Not Reported | Initial hit from high-throughput screening.[2] |
| Minoxidil (B1677147) | Piperidinopyrimidine Derivative | Not a direct inhibitor | Not Applicable | Not Applicable | Primarily affects LH2 expression, not enzymatic activity.[3][4] |
Key Findings:
-
Compound 12 emerges as a superior chemical probe for studying LH2 function due to its high potency (IC50 ≈ 300 nM) and significant selectivity over other lysyl hydroxylase isoforms, LH1 and LH3.[1]
-
The 1,3-diketone scaffold appears to be a promising starting point for the development of potent LH2 inhibitors.[2]
-
Compounds like Minoxidil, while sometimes referred to in the context of LH2, primarily act by downregulating the expression of the enzyme rather than directly inhibiting its catalytic activity.[3][4] This makes them less suitable as direct chemical probes for enzymatic function but useful for studying the broader consequences of reduced LH2 levels.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of LH2 inhibitors.
Luminescence-Based LH2 Enzymatic Activity Assay
This assay quantifies LH2 activity by measuring the production of succinate (B1194679), a co-product of the hydroxylation reaction. The amount of succinate is determined through a coupled enzymatic reaction that leads to the generation of a luminescent signal.
Materials:
-
Recombinant human LH2 enzyme
-
Substrate peptide (e.g., (IKG)₃)
-
α-ketoglutarate (αKG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbate
-
Catalase
-
HEPES buffer (pH 7.4)
-
NaCl
-
Succinate-Glo™ Assay kit (or similar succinate detection reagents)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a 1.67x LH2 reaction mixture in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl) containing the LH2 enzyme, ascorbate, and catalase.
-
Compound Pre-incubation: Add the test compounds (e.g., Compound 12) at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Enzyme Addition: Aliquot the 1.67x LH2 reaction mixture to each well containing the test compounds and incubate for a specified period (e.g., 30 minutes) at room temperature.
-
Initiation of Reaction: Prepare a substrate mixture containing the (IKG)₃ peptide, αKG, and FeSO₄. Add this mixture to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Succinate Detection:
-
Add Succinate Detection Reagent I (which quenches the LH2 reaction and converts succinate to ATP) to each well.
-
Incubate at room temperature for 60 minutes.
-
Add Succinate Detection Reagent II (containing luciferase and luciferin) to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing LH2 in Cellular Signaling
Experimental Workflow: Screening for LH2 Inhibitors
The following diagram illustrates the high-throughput screening workflow used to identify and characterize LH2 inhibitors like the 1,3-diketone analogues.
References
- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of fibroblast proliferation and lysyl hydroxylase activity by minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoxidil specifically decreases the expression of lysine hydroxylase in cultured human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Lysyl hydroxylase 2-IN-2" Against siRNA Knockdown of PLOD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the function of Lysyl hydroxylase 2 (PLOD2), a critical enzyme in collagen biosynthesis and a promising target in oncology and fibrosis research. We will objectively evaluate the chemical inhibitor "Lysyl hydroxylase 2-IN-2" and the genetic approach of small interfering RNA (siRNA) knockdown of the PLOD2 gene. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their studies.
Introduction to PLOD2 Inhibition
Lysyl hydroxylase 2 (PLOD2), an enzyme encoded by the PLOD2 gene, plays a crucial role in the post-translational modification of collagen.[1] Specifically, it hydroxylates lysine (B10760008) residues in the telopeptides of procollagen, a step essential for the formation of stable collagen cross-links.[1] Elevated PLOD2 expression is associated with various pathologies, including cancer progression, where it contributes to tumor invasion and metastasis, and fibrotic diseases. Consequently, inhibiting PLOD2 activity has emerged as a promising therapeutic strategy.
Two primary methods for achieving this inhibition are:
-
Small Molecule Inhibition: Using chemical compounds like "this compound" that directly bind to and inhibit the enzymatic activity of the PLOD2 protein.
-
Gene Silencing: Employing techniques such as siRNA to degrade PLOD2 mRNA, thereby preventing the synthesis of the PLOD2 enzyme.
This guide will compare the efficacy and typical experimental outcomes of both approaches.
Comparative Data
The following tables summarize the key characteristics and reported effects of "this compound" and siRNA-mediated knockdown of PLOD2.
| Parameter | This compound | siRNA Knockdown of PLOD2 |
| Mechanism of Action | Potent, direct inhibitor of Lysyl hydroxylase 2 (LH2) enzyme activity. | Post-transcriptional gene silencing by degradation of PLOD2 mRNA. |
| Target | PLOD2 protein. | PLOD2 messenger RNA. |
| Reported IC50 | Approximately 500 nM.[2][3] | Not applicable. |
| Specificity | Selective for LH2.[4] | Highly specific to the PLOD2 mRNA sequence. |
| Duration of Effect | Dependent on compound stability and cellular clearance. Requires continuous presence for sustained inhibition. | Transient, typically lasting 48-96 hours post-transfection, depending on cell division rate.[5] |
| Biological Effect | This compound | siRNA Knockdown of PLOD2 |
| Cell Migration | Inhibits cell migration in wild-type cells.[2][3] | Significantly reduces cell migration.[1][6][7][8][9][10][11] |
| Cell Invasion | Data not explicitly available, but inhibition of migration suggests a likely reduction in invasion. | Significantly reduces cell invasion through Matrigel.[1][7][8][10][12] |
| Cell Proliferation | Data not explicitly available. | Inhibits cell proliferation in various cancer cell lines.[1][8][13] |
| Downstream Signaling | Expected to attenuate downstream signaling pathways. | Inactivates the PI3K/AKT signaling pathway.[1][6][14] |
Signaling Pathways
PLOD2 expression and activity are regulated by and influence key cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of its inhibition.
Upstream Regulation of PLOD2
The expression of PLOD2 is known to be upregulated by two major signaling pathways often implicated in cancer and fibrosis: Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Transforming Growth Factor-beta (TGF-β).
Caption: Upstream regulation of PLOD2 expression.
Downstream Effects of PLOD2 Inhibition
Inhibition of PLOD2, either by a small molecule inhibitor or siRNA, leads to the inactivation of the PI3K/AKT signaling pathway, which is a major driver of cell proliferation, migration, and invasion.
Caption: Downstream effects of PLOD2 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for PLOD2 Protein Expression
This protocol is used to assess the level of PLOD2 protein following treatment with "this compound" (to confirm no change in protein level) or transfection with PLOD2 siRNA (to confirm knockdown).
Caption: Western Blot workflow.
Protocol:
-
Cell Lysis: After 48-72 hours of treatment or transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PLOD2 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used on the same blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Quantitative Real-Time PCR (qRT-PCR) for PLOD2 mRNA Expression
This protocol is essential for verifying the knockdown efficiency of PLOD2 siRNA at the mRNA level.
Caption: qRT-PCR workflow.
Protocol:
-
Total RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using a SYBR Green master mix and primers specific for PLOD2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of PLOD2 mRNA using the 2-ΔΔCt method.[16]
Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane, a key indicator of metastatic potential.
Caption: Transwell migration assay setup.
Protocol:
-
Cell Seeding: Seed serum-starved cells in the upper chamber of an 8µm-pore transwell insert in a serum-free medium.
-
Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a staining solution (e.g., crystal violet or Kwik-Diff Stain kit). Count the number of migrated cells in several fields of view under a microscope.[7]
Cell Invasion (Matrigel) Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Coating: Coat the upper chamber of an 8µm-pore transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding and Incubation: Follow the same procedure as the cell migration assay (steps 1-3).
-
Staining and Counting: Follow the same procedure as the cell migration assay (step 4) to quantify the number of invasive cells.[1][12]
Conclusion
Both "this compound" and siRNA-mediated knockdown of PLOD2 are effective tools for studying the function of this enzyme. The choice between these two methods will depend on the specific experimental goals.
-
"this compound" is ideal for acute and dose-dependent studies of PLOD2 enzymatic inhibition. Its rapid action allows for the investigation of immediate downstream effects. However, off-target effects, though reported to be minimal for similar inhibitors, should always be considered.
-
siRNA knockdown offers a highly specific way to study the consequences of reduced PLOD2 protein levels. It is particularly useful for validating the on-target effects of small molecule inhibitors and for longer-term studies where sustained suppression of the protein is desired.
For a comprehensive understanding of PLOD2 function, a combination of both approaches is recommended. For instance, phenotypes observed with "this compound" can be validated using PLOD2 siRNA to confirm that the effects are indeed mediated through the inhibition of PLOD2. This dual approach provides a robust framework for investigating the role of PLOD2 in health and disease.
References
- 1. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of PLOD2 inhibits pulmonary artery smooth muscle cell glycolysis under chronic intermittent hypoxia via PI3K/AKT signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PLOD2 suppresses invasion and metastatic potential in radiorecurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma [xiahepublishing.com]
- 9. Frontiers | PLOD2 high expression associates with immune infiltration and facilitates cancer progression in osteosarcoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. escholarship.org [escholarship.org]
- 14. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Dysregulation of PLOD2 Promotes Tumor Metastasis and Invasion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic potential of "Lysyl hydroxylase 2-IN-2" compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of "Lysyl hydroxylase 2-IN-2," a known inhibitor of Lysyl hydroxylase 2 (LH2), against other potential inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to offer an objective assessment for research and drug development professionals.
Introduction to Lysyl Hydroxylase 2 (LH2)
Lysyl hydroxylase 2 (LH2), an enzyme belonging to the Fe(II)/α-ketoglutarate-dependent oxygenase superfamily, plays a critical role in the post-translational modification of collagen.[1] Specifically, LH2 catalyzes the hydroxylation of lysine (B10760008) residues in the telopeptides of procollagen. This hydroxylation is a prerequisite for the formation of stable, mature collagen cross-links, which are essential for the structural integrity of the extracellular matrix (ECM).[1] Dysregulation of LH2 activity and the subsequent alteration in collagen cross-linking are implicated in the pathogenesis of various fibrotic diseases and cancer metastasis, making LH2 an attractive therapeutic target.
Comparative Analysis of LH2 Inhibitors
The development of specific and potent LH2 inhibitors is an active area of research. This section compares "this compound" with other known or potential LH2 inhibitors.
Data Presentation
The following table summarizes the available quantitative data for selected LH2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (LH2) | Notes |
| This compound | LH2 | ~500 nM | A potent inhibitor of LH2.[2] |
| 1,3-Diketone Analogue (Cmpd 12) | LH2 (selective) | ~300 nM | Demonstrates selectivity for LH2 over LH1 and LH3. |
| 1,3-Diketone Analogue (Cmpd 13) | LH2 (selective) | ~500 nM | Demonstrates selectivity for LH2 over LH1 and LH3. |
| Minoxidil (B1677147) | Lysyl Hydroxylases | Not specified for LH2 | A known inhibitor of general lysyl hydroxylase activity.[3] Its specific IC50 for the LH2 isoform is not readily available in the reviewed literature, and it may affect other LH isoforms.[4][5][6] |
| 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) | 2-Oxoglutarate Oxygenases | Not specified for LH2 | A structural mimic of the co-substrate 2-oxoglutarate, leading to broad inhibition of this enzyme family, including lysyl hydroxylases. A specific IC50 for LH2 has not been reported. |
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of LH2 inhibitors, providing a framework for the replication and validation of these findings.
In Vitro LH2 Inhibition Assay (Luminescence-Based)
This high-throughput screening assay quantifies LH2 activity by measuring the production of succinate (B1194679), a co-product of the hydroxylation reaction.
Principle: The assay relies on a coupled-enzyme system. First, in the presence of ATP, succinate is converted to a product that can be utilized by a thermostable luciferase to generate light. The amount of light produced is directly proportional to the amount of succinate, and thus to the activity of LH2.
Materials:
-
Recombinant human LH2 enzyme
-
Synthetic peptide substrate (e.g., a collagen-like peptide)
-
α-ketoglutarate (co-substrate)
-
Ferrous chloride (FeCl2) (co-factor)
-
Ascorbic acid (co-factor)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Succinate detection reagent (commercial kits available)
-
384-well plates
Procedure:
-
Compound Dispensing: Dispense test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known inhibitor if available, and no-enzyme control).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the LH2 enzyme, peptide substrate, ascorbic acid, and FeCl2 in the assay buffer.
-
Reaction Initiation: Add the α-ketoglutarate to the master mix to initiate the enzymatic reaction and immediately dispense the mixture into the wells containing the test compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 60-120 minutes).
-
Signal Detection: Add the succinate detection reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Assay for Collagen Cross-Linking (Mass Spectrometry)
This assay assesses the effect of LH2 inhibitors on the formation of collagen cross-links in a cellular context.
Principle: Cells that produce collagen are cultured in the presence of the test compound. The secreted and deposited collagen is then isolated, hydrolyzed, and the specific types and quantities of collagen cross-links are analyzed by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Fibroblast or other collagen-producing cell line
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for protein hydrolysis (e.g., hydrochloric acid)
-
LC-MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period, allowing for collagen production and cross-linking.
-
Collagen Extraction: Isolate the extracellular matrix containing the cross-linked collagen. This can involve sequential extraction steps to separate soluble and insoluble collagen fractions.
-
Acid Hydrolysis: Hydrolyze the isolated collagen samples to break them down into their constituent amino acids and cross-link products.
-
LC-MS Analysis: Separate the hydrolyzed components using liquid chromatography and detect and quantify the specific collagen cross-links using mass spectrometry. The analysis will focus on the reduction of hydroxylysine-aldehyde derived cross-links, which are dependent on LH2 activity.
-
Data Analysis: Compare the abundance of specific cross-links in treated samples to untreated controls to determine the inhibitory effect of the compound on collagen cross-linking in a cellular environment.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway leading to LH2-mediated collagen cross-linking and the general workflow for evaluating LH2 inhibitors.
Caption: TGF-β signaling pathway inducing collagen synthesis and LH2-mediated cross-linking.
Caption: General experimental workflow for the evaluation of LH2 inhibitors.
Conclusion
"this compound" demonstrates potent inhibition of LH2 with an IC50 in the sub-micromolar range. Its potency is comparable to other recently identified 1,3-diketone analogues that also exhibit selectivity for LH2 over other isoforms. While compounds like Minoxidil and 2,4-PDCA are known to inhibit lysyl hydroxylases, their lack of specificity and, in the case of Minoxidil, the absence of a defined IC50 for LH2, make them less ideal as tool compounds for specifically studying the role of LH2. The detailed experimental protocols provided herein offer a robust framework for further investigation and comparison of these and novel LH2 inhibitors. The continued development of potent and selective LH2 inhibitors holds significant promise for the therapeutic intervention in fibrotic diseases and cancer.
References
- 1. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-beta induces collagen synthesis without inducing IL-8 production in mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta stimulates alpha 2(I) collagen gene expression through a cis-acting element that contains an Sp1-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Lysyl Hydroxylase 2-IN-2
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals Subject: Essential Safety and Disposal Procedures for the Novel Small Molecule Inhibitor, Lysyl Hydroxylase 2-IN-2
This document provides crucial operational and disposal guidance for the novel research compound, this compound. As a potent inhibitor of Lysyl hydroxylase 2 (LH2), this compound is a valuable tool in research. However, as with any novel chemical entity, adherence to strict safety and disposal protocols is paramount to ensure the safety of laboratory personnel and environmental protection.
Crucial Note: At the time of this publication, a specific Safety Data Sheet (SDS) for "this compound" is not publicly available. This is a common occurrence for new research compounds. Therefore, the following procedures are based on established best practices for the handling and disposal of uncharacterized small molecule inhibitors. It is imperative to treat this compound as a potentially hazardous substance of unknown toxicity. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and are urged to obtain the official SDS from the supplier.
I. Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is essential to implement the following safety measures:
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety goggles, and chemical-resistant gloves must be worn at all times when handling the compound.
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, it should be treated as a significant incident. The area should be evacuated, and your supervisor and institutional EHS department must be notified immediately. Follow their specific protocols for hazardous chemical spills.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[1][2][3]
-
Waste Characterization: Due to the unknown specific hazards of this compound, it must be categorized and handled as hazardous waste.[4] This conservative approach is necessary for safety and regulatory compliance.
-
Waste Segregation: All waste materials contaminated with this compound must be segregated from other waste streams to prevent potentially dangerous reactions.[1][5]
-
Solid Waste: All disposables that have come into contact with the inhibitor, such as pipette tips, tubes, gloves, and contaminated weigh paper, must be collected in a designated, leak-proof hazardous solid waste container.[5][6]
-
Liquid Waste: Unused stock solutions, experimental solutions, and the initial solvent rinses of "empty" containers holding this compound should be collected in a designated, leak-proof hazardous liquid waste container.[5][6] Ensure the container is made of a material compatible with the solvent used.[2]
-
-
Container Labeling: All hazardous waste containers must be clearly and accurately labeled.[1][3][7] The label should include:
-
On-Site Accumulation and Storage:
-
Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6]
-
Containers must be kept tightly sealed except when waste is being added.[2][6][7]
-
Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks from the primary container.[8]
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[6] This is typically handled by the EHS department.
-
Provide the EHS department with all available information regarding the compound.
-
III. Decontamination Procedures
-
Reusable Glassware: For reusable glassware that has been in contact with this compound, a triple-rinse procedure should be followed.[2]
-
Work Surfaces: Decontaminate all work surfaces where the inhibitor was handled using a suitable solvent and cleaning agent. All cleaning materials should be disposed of as hazardous solid waste.[4]
IV. Data Presentation: Waste Management Summary
| Waste Type | Container Requirements | Labeling Information | Disposal Route |
| Solid Waste (Gloves, tips, tubes, etc.) | Designated, leak-proof, sealed hazardous solid waste container. | "Hazardous Waste", "this compound", Date, PI/Lab Info. | Institutional EHS Department |
| Liquid Waste (Unused solutions, rinsate) | Designated, leak-proof, sealed, compatible hazardous liquid waste container. | "Hazardous Waste", "this compound", Solvent(s), Concentration, Date, PI/Lab Info. | Institutional EHS Department |
| "Empty" Containers | Triple-rinsed with a suitable solvent. | Original label defaced or removed. | Regular laboratory trash or recycling (after rinsing). |
| Rinsate from "Empty" Containers | Collected as hazardous liquid waste. | "Hazardous Waste", "Rinsate containing this compound", Solvent(s), Date, PI/Lab Info. | Institutional EHS Department |
V. Experimental Workflow for Disposal
Below is a logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling Lysyl Hydroxylase 2-IN-2
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of the novel research chemical, Lysyl hydroxylase 2-IN-2.
I. Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown hazard profile of this compound, stringent adherence to PPE and engineering controls is mandatory. A risk assessment should be conducted for all procedures involving this compound.[3][4]
Table 1: Recommended Personal Protective Equipment and Safety Controls
| Category | Item | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood | Mandatory. To be used for all handling of the solid compound and preparation of solutions to minimize inhalation exposure.[1][2] |
| Body Protection | Laboratory Coat | Fire-resistant, long-sleeved coat to protect skin and clothing from potential splashes.[5] |
| Eye and Face Protection | Safety Goggles with Side Shields | Minimum requirement for eye protection against splashes and dust.[3][5][6] |
| Face Shield | Required when there is a significant risk of splashing, such as during the preparation of stock solutions or handling larger quantities.[5][6] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an additional layer of protection.[3] Gloves must be removed immediately after contact with the chemical, and hands should be washed.[3] |
| Respiratory Protection | N95 Respirator or higher | May be required for handling the solid compound outside of a fume hood, based on a risk assessment.[5] Use of a respirator requires enrollment in a respiratory protection program, including fit testing.[6] |
| Foot Protection | Closed-toe Shoes | To protect feet from spills and falling objects.[3][5] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, clearly labeled container in a cool, dry, and well-ventilated area.[1]
-
Segregate from incompatible materials.[7]
2. Preparation of Stock Solutions:
-
All work with the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][2]
-
Before weighing, decontaminate the balance and surrounding area.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If sonication or gentle heating is required, ensure the container is securely capped.[1]
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[1]
3. Experimental Use:
-
Conduct all experiments involving this compound in a designated area.
-
Always wear the appropriate PPE as outlined in Table 1.
-
In case of accidental skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[2]
III. Disposal Plan: Waste Management Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] All waste must be treated as hazardous chemical waste and disposed of through your institution's EHS department.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, pipette tips, tubes) must be collected in a designated, leak-proof hazardous solid waste container lined with a chemically resistant bag.[1][2]
-
Liquid Waste: Unused stock solutions and any other liquid waste containing the inhibitor should be collected in a sealed, clearly labeled, and chemically compatible hazardous liquid waste container.[2] Do not mix with incompatible waste streams.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[2]
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and any other information required by your institution.[1][2]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials and with secondary containment.[2][8]
3. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1][2]
4. Decontamination of Reusable Glassware:
-
Rinse glassware three times with a solvent known to dissolve the inhibitor. Collect the rinsate as hazardous liquid waste.[2]
-
Wash the glassware with a suitable laboratory detergent and hot water.[2]
-
Rinse thoroughly with deionized water and allow to dry.[2]
IV. Spill Management
In the event of a spill, treat it as a major incident.[1]
-
Evacuate the immediate area.
-
Notify your supervisor and your institution's EHS department immediately.[1]
-
Follow their specific procedures for hazardous chemical spills.[1]
-
If trained and equipped, use an appropriate absorbent material to contain the spill, and treat all cleanup materials as hazardous waste.[2]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
